Z-Asn-OtBu
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOOSRSKMKBDP-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426753 | |
| Record name | Z-Asn-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25456-85-3 | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-L-asparagine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25456-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Z-Asn-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Z-Asn-OtBu: Chemical Properties, Structure, and Applications
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of N-α-Benzyloxycarbonyl-L-asparagine tert-butyl ester, commonly referred to as Z-Asn-OtBu. This document is intended for researchers, scientists, and professionals involved in peptide chemistry and drug development.
Core Chemical Properties
This compound is a protected amino acid derivative frequently utilized in peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the C-terminus of the asparagine residue. This orthogonal protection scheme allows for selective deprotection strategies in complex peptide synthesis protocols.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These computed properties are valuable for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₂O₅ | [1] |
| Molecular Weight | 322.36 g/mol | [1] |
| Exact Mass | 322.15287181 Da | [1] |
| CAS Number | 25456-85-3 | [1][2] |
| Appearance | White to off-white solid (powder/crystals) | |
| XLogP3 | 1.2 | [1] |
| Topological Polar Surface Area | 108 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bond Count | 7 | [1] |
Structural Identifiers
For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | [1] |
| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--NC(=O)OCC1=CC=CC=C1 | [1] |
| InChI | InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1 | [1] |
| InChIKey | CHLOOSRSKMKBDP-LBPRGKRZSA-N | [1] |
Chemical Structure
The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of the asparagine backbone with its N-terminal Z-group and C-terminal tert-butyl ester.
Experimental Protocols
This compound is primarily used as a building block in solution-phase peptide synthesis (SPPS). Below are generalized protocols for its application and subsequent analysis.
Solution-Phase Peptide Coupling
This protocol outlines the coupling of this compound to an amino acid ester or a peptide chain with a free N-terminus.
Materials:
-
This compound
-
Amino acid or peptide ester (e.g., H-Xaa-OR)
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
Methodology:
-
Dissolution: Dissolve the N-terminally deprotected peptide or amino acid ester in an appropriate solvent (e.g., DMF).
-
Addition of Reagents: To the solution, add this compound (typically 1.1-1.2 equivalents), a coupling agent like HOBt (1.2 equivalents), and a base such as NMM to maintain a pH of 7.5-8.0.
-
Initiation of Coupling: Cool the mixture to 0°C and add the primary coupling reagent, such as DCC (1.1 equivalents).
-
Reaction: Allow the reaction to stir for 1-2 hours at 0°C, followed by stirring at room temperature for 12-24 hours.
-
Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically worked up by aqueous extraction to remove byproducts and unreacted starting materials. The resulting protected peptide is then purified, often by flash column chromatography.
Deprotection Strategies
The Z and OtBu groups are orthogonal, meaning one can be removed without affecting the other.
-
Z-Group Removal (Hydrogenolysis): The Z-group is sensitive to catalytic hydrogenation.
-
Dissolve the Z-protected peptide in a solvent like methanol or ethanol.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Expose the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir until the reaction is complete.[3]
-
-
OtBu-Group Removal (Acidolysis): The tert-butyl ester is labile under acidic conditions.
-
Dissolve the OtBu-protected peptide in a strong acid, commonly Trifluoroacetic acid (TFA), often in a mixture with a scavenger like triisopropylsilane (TIS) and water (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).[3]
-
Stir at room temperature for 1-2 hours.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Analytical Characterization
Mass Spectrometry
Mass spectrometry is a critical technique for verifying the successful synthesis and purity of peptides containing the this compound residue.
Expected Observations:
-
Molecular Ion Peak: In a mass spectrum of a peptide synthesized with this compound, the molecular weight of the peptide will increase by 322.36 Da for each this compound unit incorporated.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can confirm the sequence. Fragments containing the N-terminus will show a mass shift corresponding to the this compound residue. The stability of the protecting groups during ionization will influence the observed fragmentation patterns.[4]
Sample Preparation for LC-MS:
-
Dissolution: Dissolve the purified peptide in a suitable solvent system, such as a mixture of water and acetonitrile, often with a small amount of formic acid to aid ionization.
-
Injection: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The liquid chromatography step separates the target peptide from any impurities before it enters the mass spectrometer.
-
Analysis: Acquire mass spectra in both full scan mode (MS1) to identify the molecular ion and in data-dependent acquisition mode (MS2) to obtain fragmentation data for sequence confirmation.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of this compound and peptides derived from it.
-
¹H NMR: A ¹H NMR spectrum will show characteristic signals for the protons of the Z-group (aromatic protons around 7.3 ppm and the benzylic CH₂ protons), the tert-butyl group (a sharp singlet around 1.4-1.5 ppm), and the asparagine backbone protons.
-
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons, the aromatic carbons of the Z-group, and the quaternary and methyl carbons of the tert-butyl group.
These analytical techniques are essential for ensuring the identity and purity of this compound before its use in synthesis and for characterizing the final peptide products.
References
In-Depth Technical Guide to Z-Asn-OtBu: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-asparagine tert-butyl ester (Z-Asn-OtBu), a crucial protected amino acid derivative utilized in peptide synthesis. This document details its chemical and physical properties, outlines experimental protocols for its application, and discusses its role in the development of peptide-based therapeutics.
Core Compound Data
This compound, with the CAS number 25456-85-3, is a derivative of the amino acid asparagine. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the α-carboxyl group. This dual protection strategy allows for the selective and controlled incorporation of asparagine residues into peptide chains during solid-phase or solution-phase peptide synthesis.[1]
| Property | Value | Source |
| CAS Number | 25456-85-3 | [2] |
| Molecular Formula | C₁₆H₂₂N₂O₅ | [2] |
| Molecular Weight | 322.36 g/mol | [2] |
| IUPAC Name | tert-butyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | [2] |
| Synonyms | Z-L-asparagine tert-butyl ester, N-carbobenzyloxyasparagine tert-butyl ester | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMF and DCM | |
| Storage | Store at -20°C for long-term stability |
Physicochemical Properties (Computed)
The following table summarizes the computed physicochemical properties of this compound, providing insights into its behavior in various chemical environments.
| Property | Value |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 8 |
| Exact Mass | 322.15287181 g/mol |
| Monoisotopic Mass | 322.15287181 g/mol |
| Topological Polar Surface Area | 108 Ų |
| Heavy Atom Count | 23 |
Source: PubChem CID 7015714[2]
Experimental Protocols
General Synthesis of Z-Protected Amino Acid tert-Butyl Esters
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Z-Asn-OH (N-α-Benzyloxycarbonyl-L-asparagine)
-
tert-Butanol
-
Dichloromethane (DCM)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Z-Asn-OH in a minimal amount of DCM.
-
Add tert-butanol (1.5 to 2 equivalents) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in DCM to the cooled mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Recrystallization
Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.
General Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate/hexane mixture).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV at 220 nm and 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include peaks for the tert-butyl protons (singlet, ~1.5 ppm), protons of the asparagine side chain, the α-proton, aromatic protons of the Z-group, and amide protons.
-
¹³C NMR: Expected signals would correspond to the carbons of the tert-butyl group, the asparagine backbone and side chain, the carbonyls of the ester and amide, and the aromatic carbons of the Z-group.
Infrared (IR) Spectroscopy:
-
Characteristic peaks would be expected for N-H stretching (amide), C=O stretching (ester and amide), C-O stretching, and aromatic C-H and C=C stretching from the benzyloxycarbonyl group.
Application in Peptide Synthesis
This compound is primarily used in solution-phase peptide synthesis. The Z-group provides robust protection for the α-amino group and is typically removed by catalytic hydrogenation. The tert-butyl ester is stable to the conditions used for peptide coupling but can be cleaved with moderate to strong acids like trifluoroacetic acid.
The following diagram illustrates a general workflow for the incorporation of a Z-protected amino acid into a peptide chain in solution-phase synthesis.
Caption: General workflow for incorporating this compound in solution-phase peptide synthesis.
Role in Drug Development
Protected amino acids like this compound are fundamental reagents in the synthesis of peptide-based drugs. Peptides are of significant interest in drug discovery due to their high specificity and potency. The ability to chemically synthesize peptides allows for the creation of novel therapeutic agents, including agonists, antagonists, and enzyme inhibitors. The use of this compound enables the precise placement of asparagine residues within a peptide sequence, which can be critical for its biological activity and structural integrity.
The following diagram illustrates the logical relationship of this compound in the broader context of drug development.
Caption: Logical flow from this compound to a therapeutic peptide in drug development.
Safety Information
This compound should be handled in a well-ventilated area by trained professionals. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory and with appropriate safety precautions in place.
References
The Guardian and the Shield: A Technical Guide to Z and OtBu Protecting Groups in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the realms of peptide chemistry and the development of complex active pharmaceutical ingredients (APIs), the precise orchestration of chemical reactions is paramount. Unwanted side reactions can lead to diminished yields, complex purification challenges, and ultimately, the failure of a synthetic campaign. To navigate these complexities, chemists rely on a powerful strategy: the use of protecting groups. These molecular "guardians" temporarily mask reactive functional groups, rendering them inert to specific reaction conditions, only to be cleanly removed later in the synthetic sequence.
This technical guide provides an in-depth exploration of two of the most stalwart and widely employed protecting groups in the synthetic chemist's arsenal: the Carboxybenzyl (Cbz or Z) group for amines and the tert-butyl (OtBu) group for carboxylic acids and alcohols. Understanding their core principles, strategic applications, and the nuances of their introduction and removal is fundamental to the rational design and successful execution of synthetic routes for novel therapeutics.
The Carboxybenzyl (Z) Group: A Stalwart Protector of Amines
Introduced by Leonidas Zervas and Max Bergmann in the 1930s, the Carboxybenzyl group, often abbreviated as Cbz or Z (in honor of Zervas), revolutionized the field of peptide synthesis.[1][2] Its primary role is to convert a highly nucleophilic and basic amine into a significantly less reactive carbamate, thereby preventing it from engaging in undesired reactions.[2]
The Cbz group is renowned for its stability across a broad spectrum of reaction conditions, including basic and mildly acidic media.[2][3] This robustness allows for a wide range of subsequent chemical transformations to be performed on the molecule without affecting the protected amine.
Orthogonality: A Key Strategic Advantage
A signal advantage of the Cbz group is its orthogonality to other common amine protecting groups, most notably the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][3] This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection of one amine in the presence of others, a critical requirement in the synthesis of complex peptides and other polyfunctional molecules.[3]
-
Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove the Boc group.[2]
-
Cbz vs. Fmoc: The Cbz group remains intact under the basic conditions (e.g., piperidine) required for Fmoc group cleavage.[2]
Protection and Deprotection Mechanisms
The introduction of the Cbz group is typically achieved through the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a process known as the Schotten-Baumann reaction.[2][3] The base serves to neutralize the hydrochloric acid generated during the reaction.[3]
The removal of the Cbz group is most commonly and cleanly accomplished by catalytic hydrogenolysis.[4][5] This mild procedure involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[5][6] The reaction proceeds via an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, with the only byproducts being the volatile and easily removable toluene and carbon dioxide.[5] Alternative deprotection methods include the use of strong acids like HBr in acetic acid.
The tert-Butyl (OtBu) Group: A Shield for Carboxylic Acids and Alcohols
The tert-butyl (OtBu) group is a widely used protecting group for carboxylic acids, converting them into tert-butyl esters, and for alcohols, forming tert-butyl ethers.[7][8] Its popularity is rooted in its exceptional stability under a vast array of chemical conditions, particularly basic and nucleophilic environments.[7][8] This stability is crucial in many synthetic sequences, including modern Solid-Phase Peptide Synthesis (SPPS).[8]
The primary function of the OtBu group when protecting a carboxylic acid, such as the side chain of glutamic acid or aspartic acid in peptide synthesis, is to mask its acidity and prevent it from participating in unwanted side reactions during peptide bond formation.[8] The steric bulk of the tert-butyl group also contributes to its stability.[8]
Acid Lability: The Key to Its Removal
The defining characteristic of the OtBu group is its lability under strongly acidic conditions.[8] It is readily and cleanly cleaved by strong acids, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[7] This cleavage proceeds through a mechanism involving the formation of a stable tert-butyl cation, which is then typically quenched by a scavenger or eliminated as isobutylene. This specific acid-lability makes the OtBu group an ideal orthogonal partner to the hydrogenolysis-labile Cbz group and the base-labile Fmoc group in complex synthetic strategies.[9]
Quantitative Data on Protection and Deprotection
The efficiency of protection and deprotection reactions is a critical consideration in synthetic planning. The following tables summarize representative yields for the introduction and removal of Z and OtBu protecting groups.
| Amine Substrate | Protection Reagents and Conditions | Yield (%) | Reference |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [3] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [3] |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [3] |
| Various Amines | Cbz-Cl, H₂O, rt | High | [10] |
| Protected Substrate | Deprotection Method | Reaction Time | Yield (%) | Reference |
| Z-Glu(OtBu)-ONp | 10% Pd/C, H₂ (1 atm), MeOH, RT | 2-4 hours | >95 | [9] |
| Z-Glu(OtBu)-ONp | 25-50% TFA in DCM, RT | 1-2 hours | >90 | [9] |
| N-Cbz Aniline | NaBH₄, 10% Pd-C, MeOH | 5 min | 98 | [11] |
| Various Cbz-amines | AlCl₃, HFIP, rt | 2-16 h | High | [12] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for success in the laboratory. The following are representative protocols for the protection and deprotection of amines with the Z group and the deprotection of OtBu esters.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[3]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with dilute HCl to pH 2-3 to precipitate the Cbz-protected amino acid.
-
Isolation: Collect the product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[6]
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Protocol 3: OtBu Ester Deprotection using Trifluoroacetic Acid (TFA)[7][9]
-
Dissolution: Dissolve the OtBu-protected compound in dichloromethane (DCM).
-
Reagent Addition: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the reaction mixture. The final TFA concentration should be sufficient to ensure complete cleavage.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the deprotection by TLC or HPLC (typically complete within 1-2 hours).
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can be used to ensure the complete removal of residual TFA.
Visualizing Synthetic Strategies with Graphviz
Logical diagrams are invaluable for visualizing reaction mechanisms and complex synthetic workflows. The following diagrams, generated using the DOT language, illustrate the core processes described in this guide.
Caption: Cbz Protection Mechanism.
Caption: Cbz Deprotection by Catalytic Hydrogenolysis.
Caption: OtBu Deprotection Mechanism.
Caption: Orthogonal Deprotection Strategy.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijacskros.com [ijacskros.com]
- 11. researchgate.net [researchgate.net]
- 12. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Z-Asn-OtBu: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Z-Asn-OtBu (N-α-Benzyloxycarbonyl-L-asparagine tert-butyl ester). Understanding the chemical stability of this protected amino acid is critical for its effective use in peptide synthesis and other applications in drug development, ensuring the integrity of the final product. This document details potential degradation pathways, recommended analytical methods for stability assessment, and best practices for handling and storage.
Chemical Stability Profile
This compound possesses two primary labile functional groups that influence its stability: the tert-butyl (OtBu) ester and the amide side chain of the asparagine residue. The stability of the benzyloxycarbonyl (Z) protecting group is generally robust under conditions that affect the OtBu ester and the asparagine side chain.
Key Stability Considerations:
-
Acidic Conditions: The tert-butyl ester is highly susceptible to cleavage under acidic conditions, yielding tert-butanol and the corresponding carboxylic acid.
-
Basic Conditions: While the OtBu ester is relatively stable to base, the asparagine side chain amide can undergo deamidation, particularly at elevated temperatures and pH. This can lead to the formation of aspartic acid or isoaspartic acid residues.
-
Temperature: Elevated temperatures can accelerate both the acid-catalyzed hydrolysis of the tert-butyl ester and the deamidation of the asparagine side chain.
-
Cyclization: Asparagine residues are known to undergo intramolecular cyclization to form a succinimide intermediate, especially under acidic or basic conditions.[1][2] This intermediate can then hydrolyze to form a mixture of aspartyl and isoaspartyl residues.
Quantitative Stability Data
| Condition | Parameter | Expected Stability of this compound | Potential Degradation Products |
| pH | pH < 4 | Low | Z-Asn-OH, tert-butanol |
| pH 4 - 6 | Moderate to High | Minimal degradation | |
| pH > 8 | Moderate | Deamidation products (Z-Asp(OtBu)-OH, Z-isoAsp(OtBu)-OH), Succinimide intermediate | |
| Temperature | -20°C (Solid) | High | Minimal degradation |
| 2-8°C (Solid) | High | Minimal degradation | |
| Room Temp (Solid) | Moderate | Slow degradation over time | |
| > 40°C (Solid/Solution) | Low | Accelerated degradation | |
| Solvents | Aprotic (e.g., DCM, THF) | High | Minimal degradation if anhydrous |
| Protic (e.g., Methanol, Water) | Moderate to Low | Potential for hydrolysis and deamidation, especially at non-neutral pH | |
| Oxidation | Air/Peroxides | High | Z-group and OtBu-group are generally stable to mild oxidation |
| Light | UV/Visible | High | No significant chromophores that suggest high photosensitivity |
Degradation Pathways
The primary degradation pathways for this compound involve the hydrolysis of the tert-butyl ester and reactions of the asparagine side chain.
Acid-Catalyzed Hydrolysis of tert-Butyl Ester
Under acidic conditions, the tert-butyl ester is readily cleaved to form the free carboxylic acid, Z-Asn-OH, and isobutylene (which is hydrated to tert-butanol).
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Asparagine Side Chain Degradation
The asparagine side chain can undergo deamidation and cyclization, leading to the formation of various degradation products. This process is often pH-dependent.
Caption: Deamidation and cyclization of the asparagine side chain.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents potential long-term oxidative degradation, although the molecule is not highly susceptible. |
| Moisture | Keep container tightly sealed. Store in a desiccator. | Protects against hydrolysis of the tert-butyl ester and deamidation of the asparagine side chain. |
| Light | Store in a light-resistant container. | Although not highly photosensitive, protection from light is a general best practice for chemical reagents. |
| Handling | Warm to room temperature before opening. Use in a dry, inert atmosphere when possible. Avoid acidic conditions. | Prevents condensation of moisture into the container. Minimizes exposure to atmospheric moisture and acidic vapors. |
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to determine the intrinsic stability of this compound and to identify potential degradation products.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C).
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature.
-
Photostability: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.
-
Analysis: Analyze all samples by RP-HPLC and LC-MS to determine the purity of this compound and to identify and quantify any degradation products.
Analytical Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for assessing the purity of this compound and monitoring its degradation.
Typical RP-HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Column Temperature | 30°C |
Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the mass of the parent compound and any degradation products, aiding in their structural elucidation.
Typical LC-MS Method Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Scan Range | m/z 100 - 1000 |
| MS/MS | Perform on major degradation peaks to aid in structural identification. |
Conclusion
The stability of this compound is primarily influenced by its susceptibility to acid-catalyzed hydrolysis of the tert-butyl ester and the potential for deamidation and cyclization of the asparagine side chain under both acidic and basic conditions. For optimal stability, this compound should be stored at low temperatures (-20°C for long-term), protected from moisture, and handled under anhydrous conditions whenever possible. The use of forced degradation studies coupled with RP-HPLC and LC-MS analysis is crucial for a comprehensive understanding of its stability profile and for ensuring the quality of this important building block in research and development.
References
Solubility Profile of Z-Asn-OtBu: A Technical Guide for Researchers
Introduction
N-α-benzyloxycarbonyl-L-asparagine tert-butyl ester (Z-Asn-OtBu) is a crucial building block in solid-phase and solution-phase peptide synthesis. As a protected amino acid derivative, its solubility in various organic solvents is a critical parameter that dictates its handling, reaction efficiency, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for solubility determination, and presents its application within the broader context of peptide synthesis workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Physicochemical Properties of this compound
Before delving into its solubility, it is essential to understand the basic physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C16H22N2O5 | |
| Molecular Weight | 322.36 g/mol | |
| Appearance | White to off-white powder or crystals | |
| CAS Number | 25456-85-3 |
Quantitative Solubility Data
| Solvent | Abbreviation | Illustrative Solubility (g/L) at 25°C | General Remarks |
| N,N-Dimethylformamide | DMF | > 200 | Often used as a primary solvent in peptide synthesis.[1][2] |
| Dimethyl Sulfoxide | DMSO | > 200 | A strong polar aprotic solvent, suitable for highly polar or hydrophobic peptides.[1][3] |
| Dichloromethane | DCM | ~ 50 - 100 | Commonly used in solid-phase peptide synthesis for washing and some coupling reactions. |
| N-Methyl-2-pyrrolidone | NMP | > 200 | A good alternative to DMF with a higher boiling point. |
| Tetrahydrofuran | THF | ~ 20 - 50 | Moderate solubility, may be used in specific purification steps. |
| Acetonitrile | ACN | ~ 10 - 20 | Often used in reversed-phase HPLC for purification.[2] |
| Methanol | MeOH | ~ 10 - 20 | Soluble in methanol.[3] |
| Water | H₂O | < 1 | Practically insoluble in aqueous solutions. |
Note: The solubility of protected peptides can be influenced by factors such as temperature, the presence of impurities, and the specific grade of the solvent.[1][2] For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the compound, followed by dilution with the desired solvent.[1][4]
Experimental Protocol for Solubility Determination
The following protocol provides a standardized method for determining the solubility of this compound in a given solvent. This method is based on the principle of saturating a solution and quantifying the dissolved solute.
Materials:
-
This compound
-
Selected solvents (e.g., DMF, DMSO, DCM, etc.)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 200 mg) into a glass vial.
-
Add a known volume of the selected solvent (e.g., 2 mL) to the vial.
-
Seal the vial and vortex vigorously for 1 minute to ensure initial mixing.
-
Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After 24 hours, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve based on the peak area versus concentration.
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)
-
Workflow for Handling Protected Amino Acids in Peptide Synthesis
The solubility of protected amino acids like this compound is a critical consideration in the workflow of peptide synthesis. The following diagram illustrates the logical steps involved when incorporating a new or uncharacterized protected amino acid into a synthesis protocol.
Workflow for incorporating a new protected amino acid in peptide synthesis.
Understanding the solubility of this compound is paramount for its effective use in peptide synthesis. While specific quantitative data is sparse, the provided guidelines and experimental protocol offer a robust framework for researchers to determine and optimize the dissolution of this key reagent. The illustrative data and workflow diagrams serve as practical tools for scientists engaged in the synthesis of complex peptides, ultimately contributing to more efficient and reproducible outcomes in drug discovery and development.
References
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Z-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the art and science of peptide synthesis. Among the pioneering and enduring tools in the chemist's arsenal is the benzyloxycarbonyl (Z or Cbz) protecting group. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Z-group revolutionized peptide chemistry by providing a reliable method for the temporary masking of the α-amino group of amino acids. This innovation paved the way for the controlled, stepwise synthesis of peptides with defined sequences, a cornerstone of modern drug discovery and biochemical research.
This technical guide provides a comprehensive overview of the introduction and application of Z-protected amino acids in synthesis. It delves into the core chemistry of the Z-group, presents quantitative data on its application, offers detailed experimental protocols, and illustrates key workflows, providing researchers and drug development professionals with a thorough understanding of this essential synthetic tool.
Core Concepts: The Chemistry and Utility of the Z-Group
The primary function of the benzyloxycarbonyl group is to protect the nucleophilic α-amino group of an amino acid, preventing its unwanted participation in side reactions during peptide bond formation. This is achieved by converting the amine into a significantly less reactive carbamate.
Key Advantages of the Z-Protecting Group:
-
Ease of Introduction: The Z-group is readily introduced by reacting an amino acid with benzyl chloroformate under basic conditions, a procedure known as the Schotten-Baumann reaction.[1]
-
Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which simplifies their purification and handling.[1]
-
Racemization Resistance: The urethane linkage formed by the Z-group helps to suppress racemization at the α-carbon during peptide coupling reactions.
-
Stability: The Z-group is stable under a wide range of conditions, including moderately acidic and basic environments, offering compatibility with various synthetic steps.[2]
Limitations:
Despite its advantages, the primary limitation of the Z-group lies in the relatively harsh conditions required for its removal, which can limit its compatibility with sensitive substrates.
Quantitative Data: A Comparative Overview
The efficiency of the protection and deprotection steps is a critical factor in the overall success of a synthetic route. The following tables summarize representative quantitative data for the introduction and removal of the Z-group for various amino acids.
Table 1: Representative Yields for Z-Protection of Amino Acids
| Amino Acid | Reagents and Conditions | Yield (%) | Reference |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [3] |
| Alanine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [3] |
| D-Serine | Cbz-Cl, 10% aq. Na₂CO₃, 1,4-dioxane, 0 °C to RT | Not Specified | [4] |
| L-Phenylalanine | Cbz-Cl, aq. NaOH, 0 °C | Not Specified | [5] |
Table 2: Representative Yields for Z-Group Deprotection
| Substrate | Deprotection Method | Reagents and Conditions | Yield (%) | Reference |
| Z-Leucine | Catalytic Hydrogenolysis | H₂, Pd/C, MeOH, RT | > 90 | [3] |
| Z-Leucine | Catalytic Transfer Hydrogenolysis | HCOONH₄, Pd/C, MeOH, reflux | > 90 | [3] |
| Z-Protected Peptide | Dissolving Metal Reduction | Na / liq. NH₃ | ~85 | [3] |
| Z-D-His-OH | Catalytic Hydrogenolysis | H₂, 10-20 mol% Pd/C, MeOH or EtOH, RT | Not Specified | [6] |
| Z-D-His-OH | Catalytic Transfer Hydrogenolysis | Ammonium formate, 10-20 mol% Pd/C, MeOH | Not Specified | [6] |
| Z-Amino Acids | Acidolysis | 33% HBr in Acetic Acid, RT | Not Specified | [7] |
| Z-Amino Acids | Lewis Acidolysis | AlCl₃, HFIP, DCM, RT | High | [8] |
| Z-Glycine | Catalytic Transfer Hydrogenation | HCOOH, 10% Pd/C, MeOH | 95 | [9] |
| Z-Phenylalanine | Catalytic Transfer Hydrogenation | HCOOH, 10% Pd/C, MeOH | 95 | [9] |
| Z-Alanine | Catalytic Transfer Hydrogenation | HCOOH, 10% Pd/C, MeOH | 95 | [9] |
| Z-Methionine | Catalytic Transfer Hydrogenation | HCOOH, 10% Pd/C, MeOH | 89 | [9] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the introduction and removal of the benzyloxycarbonyl protecting group.
Protocol 1: Z-Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol describes a general method for the N-protection of an amino acid using benzyl chloroformate under aqueous alkaline conditions.
Materials:
-
Amino acid (1.0 equivalent)
-
1 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, with cooling in an ice bath.[3]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[3]
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[3]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Z-protected amino acid will precipitate.[3]
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[3]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to yield the Z-protected amino acid.[3]
Protocol 2: Z-Deprotection by Catalytic Hydrogenolysis
This is the most common and mildest method for the cleavage of the Z-group, provided the substrate does not contain other functional groups susceptible to reduction.
Materials:
-
Z-protected amino acid or peptide (1.0 equivalent)
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite or other filtration aid
Procedure:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[3]
-
Catalyst Addition: Carefully add the 10% palladium on carbon (Pd/C) catalyst to the solution.[3]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.[3]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[3]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]
Protocol 3: Z-Deprotection by Catalytic Transfer Hydrogenation
This method offers a safer alternative to using hydrogen gas, generating hydrogen in situ from a donor molecule.
Materials:
-
Z-protected amino acid or peptide (1.0 equivalent)
-
10% Palladium on carbon (Pd/C) catalyst
-
Ammonium formate (HCOONH₄) or Formic acid (HCOOH)
-
Methanol
Procedure:
-
To a stirred suspension of the Z-protected compound and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.[1]
-
Reflux the resulting reaction mixture and monitor the reaction by TLC.[1]
-
After completion, filter the catalyst through a celite pad and wash the pad with chloroform.[1]
-
Combine the organic filtrates and evaporate under reduced pressure to afford the deprotected amino derivative.[1]
Protocol 4: Z-Deprotection by Acidolysis with HBr in Acetic Acid
This method is used when the molecule contains functional groups that are sensitive to catalytic hydrogenation.
Materials:
-
Z-protected amino acid or peptide (1.0 equivalent)
-
33% Hydrogen bromide (HBr) in acetic acid
-
Dry diethyl ether
Procedure:
-
Dissolve the Z-protected compound in a solution of 33% HBr in acetic acid at room temperature.[7]
-
The reaction is typically complete within 1-2 hours.[7]
-
Precipitate the deprotected amino acid hydrobromide salt by adding cold, dry diethyl ether.[7]
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[7]
Visualization of Key Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows in the application of Z-protected amino acids.
Caption: Workflow for the Z-protection of an amino acid.
Caption: Workflow for Z-group deprotection via catalytic hydrogenolysis.
Caption: Logical workflow of Z-protected amino acids in dipeptide synthesis.
Orthogonality in Peptide Synthesis
A key concept in complex chemical synthesis is "orthogonality," which refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[10] The Z-group plays an important role in orthogonal protection schemes.
-
Z vs. Boc: The tert-butyloxycarbonyl (Boc) group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Z-group is stable to these conditions. Conversely, the Boc group is stable to the catalytic hydrogenolysis conditions used to remove the Z-group. This orthogonality allows for the selective deprotection of either the N-terminus or a side chain.[11]
-
Z vs. Fmoc: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, removed with a mild base like piperidine. The Z-group is stable to these basic conditions. This orthogonality is fundamental to many solid-phase peptide synthesis (SPPS) strategies where side chains might be protected with Z or related benzyl-type groups.[12][13]
The ability to selectively remove these protecting groups enables the synthesis of complex peptides with branches, cyclic structures, or post-translational modifications.
Applications in Drug Development
The use of Z-protected amino acids has been instrumental in the synthesis of numerous peptide-based therapeutics and research compounds. While Fmoc chemistry now dominates solid-phase peptide synthesis, solution-phase synthesis using Z-protected amino acids remains highly relevant for large-scale production of shorter peptides and for specific synthetic challenges where the unique properties of the Z-group are advantageous. The crystallinity and stability of Z-protected intermediates can be particularly beneficial in process development and manufacturing, leading to higher purity and yields.
Conclusion
The benzyloxycarbonyl protecting group, despite its long history, remains a vital tool in the repertoire of the synthetic chemist. Its ease of introduction, the stability and crystallinity of its derivatives, and its well-defined deprotection methods make it a reliable choice for a wide range of applications. A thorough understanding of its chemistry, quantitative performance, and the detailed protocols for its use, as outlined in this guide, empowers researchers, scientists, and drug development professionals to effectively leverage the Z-group in the synthesis of peptides and other complex molecules, continuing the legacy of Bergmann and Zervas in advancing chemical synthesis.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [escholarship.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
Z-Asn-OtBu: A Core Component for Peptide Synthesis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Z-Asn-OtBu (N-α-Benzyloxycarbonyl-L-asparagine tert-butyl ester) in peptide chemistry. This document provides core chemical data, detailed experimental protocols, and a discussion of potential side reactions, tailored for professionals in research and drug development.
Core Concepts and Chemical Properties
This compound is a conveniently protected asparagine derivative employed primarily in solution-phase peptide synthesis. The N-terminal α-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group, while the C-terminal carboxylic acid is protected as a tert-butyl (OtBu) ester. This orthogonal protection scheme allows for the selective deprotection of either terminus, facilitating controlled peptide chain elongation.
A primary challenge in incorporating asparagine into peptide sequences is the potential for the side-chain amide to dehydrate to a nitrile, particularly during the carboxyl activation step with carbodiimide-based reagents.[1][2][3] While this compound itself does not feature a side-chain protecting group, awareness of this potential side reaction is crucial when utilizing it in synthesis. For longer peptides or sequences where asparagine is repeatedly exposed to coupling reagents, the use of a side-chain protected asparagine derivative, such as one with a trityl (Trt) group, is often preferred to minimize nitrile formation.[1][2]
Quantitative Data
Quantitative physical and chemical properties of this compound are essential for experimental design and execution. The following table summarizes key available data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₂₂N₂O₅ | [4][5] |
| Molecular Weight | 322.36 g/mol | [4][5][6] |
| CAS Number | 25456-85-3 | [4][5][6] |
| Appearance | White to light yellow powder or crystals | |
| Purity (Typical) | ≥98.0% (HPLC) | |
| Storage Temperature | Refrigerated (0-10°C) |
Note: Specific melting point and solubility data for this compound in common organic solvents are not consistently reported in readily available literature. It is recommended to determine these parameters experimentally if required for specific applications.
Experimental Protocols
The following sections provide detailed methodologies for the key transformations involving this compound: peptide coupling and selective deprotection of the Z and OtBu groups. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.
Peptide Coupling: Synthesis of a Dipeptide (e.g., Z-Asn-Ala-OMe)
This protocol outlines the coupling of this compound with an amino acid ester (L-Alanine methyl ester hydrochloride) using a carbodiimide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an additive like HOBt (Hydroxybenzotriazole) to suppress racemization and improve efficiency.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl (aq))
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Amine Component:
-
Dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
To this solution, add DIPEA or NMM (1.1 equivalents) and stir at room temperature for 20 minutes to generate the free amine. This solution will be used directly in the coupling step.[7]
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[7]
-
Cool the solution to 0°C using an ice bath.
-
Add EDC·HCl (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C to pre-activate the carboxylic acid.[7]
-
Add the previously prepared free amine solution to the activated this compound mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
Selective Deprotection of the Z-Group (Hydrogenolysis)
This protocol describes the removal of the N-terminal Z-group, leaving the C-terminal OtBu ester intact. This is typically achieved by catalytic hydrogenation.
Materials:
-
Z-protected peptide (e.g., Z-Asn-Ala-OtBu)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Reaction Setup:
-
Dissolve the Z-protected peptide in methanol.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution.[10]
-
-
Hydrogenation:
-
Place the reaction vessel under a hydrogen atmosphere and stir vigorously at room temperature.[10]
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.[10]
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the N-terminally deprotected dipeptide ester (H-Asn-Ala-OtBu).
-
Selective Deprotection of the OtBu-Group (Acidolysis)
This protocol details the removal of the C-terminal OtBu ester using trifluoroacetic acid (TFA), which leaves the Z-group intact.
Materials:
-
OtBu-protected peptide (e.g., Z-Asn-Ala-OtBu)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (optional, for azeotropic removal of TFA)
Procedure:
-
Deprotection Reaction:
-
Dissolve the OtBu-protected peptide (1 equivalent) in DCM.
-
Add a solution of 25-50% TFA in DCM to the reaction mixture.[11]
-
Stir the reaction at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the progress of the deprotection by TLC or HPLC (typically complete within 1-2 hours).[11]
-
Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can be used to ensure the complete removal of residual TFA.[11] The resulting product is the C-terminally deprotected dipeptide (Z-Asn-Ala-OH).
-
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the use of this compound. Understanding and mitigating these is critical for obtaining high-purity peptides.
-
Nitrile Formation: As previously mentioned, the side-chain amide of asparagine can dehydrate to a nitrile during the activation of the carboxyl group, especially with carbodiimide reagents.[2][3]
-
Mitigation: Using coupling reagents less prone to causing this side reaction, such as phosphonium or uronium salts (e.g., PyBOP, HBTU), can be beneficial. For syntheses requiring multiple coupling steps involving the same asparagine residue, employing a side-chain protected asparagine is the most effective solution.[3]
-
-
Aspartimide Formation: While more prevalent with aspartic acid, the formation of a cyclic aspartimide intermediate can occur under both acidic and basic conditions, leading to a mixture of α- and β-peptides.[12]
-
Mitigation: During deprotection steps, using milder conditions and carefully controlling reaction times can help minimize this side reaction.
-
-
Racemization: The activation of the carboxyl group can lead to racemization at the α-carbon.
Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the use of this compound.
Caption: Workflow for dipeptide synthesis and selective deprotection using this compound.
Caption: Decision logic for using this compound versus a side-chain protected asparagine.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 25456-85-3 [chemicalbook.com]
- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 6. This compound | C16H22N2O5 | CID 7015714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
An In-Depth Technical Guide to Protecting Group Strategy in Peptide Synthesis
Introduction
In the precise science of peptide synthesis, the assembly of amino acids in a specific sequence is paramount. However, the inherent reactivity of amino acid functional groups—the α-amino group, the C-terminal carboxyl group, and various side-chain moieties—presents a significant challenge.[1][2] To prevent unwanted side reactions, such as self-polymerization, and to direct the formation of the correct peptide bond, a strategy of temporary masking, or "protection," is essential.[1][3][4] This guide provides a comprehensive exploration of the protecting group strategies that form the bedrock of modern peptide synthesis, with a focus on the principles of orthogonality, the major protection schemes, and detailed experimental protocols for their application.
The Core Principle: Orthogonal Protection
The success of complex, multi-step peptide synthesis hinges on the concept of orthogonal protection . This strategy employs multiple classes of protecting groups within a single molecule, where each class is selectively removable under distinct chemical conditions without affecting the others.[5][6][7][8] A robust peptide synthesis strategy typically utilizes three classes of protecting groups:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are cleaved at each cycle to allow for the addition of the next amino acid.[5][9]
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed only during the final cleavage of the peptide from the solid support.[5][10]
-
Auxiliary orthogonal protecting groups: These are used for specific, targeted modifications of side chains, such as cyclization or branching, and can be removed without disturbing the temporary or permanent protecting groups.[10]
This multi-layered approach provides the precise control required to construct complex peptide architectures with high fidelity.[3][5]
Major Orthogonal Protection Schemes
Two primary strategies have dominated the field of solid-phase peptide synthesis (SPPS): the Fmoc/tBu and the Boc/Bzl approaches.
Fmoc/tBu Strategy
The Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy is the most widely used method today, primarily due to its use of mild reaction conditions.[11][12] This is a truly orthogonal system.[6][13]
-
Nα-Protection: The base-labile Fmoc group protects the α-amino terminus. It is stable under acidic conditions but is rapidly removed by a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[10][13][14]
-
Side-Chain Protection: The side chains are protected by acid-labile groups derived from tert-butyl (tBu), such as the t-butyl ether (for Ser, Thr, Tyr), t-butyl ester (for Asp, Glu), and t-butoxycarbonyl (Boc) (for Lys, His).[6][10] These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with peptide release from the resin using a strong acid like trifluoroacetic acid (TFA).[13]
Boc/Bzl Strategy
The tert-Butoxycarbonyl (Boc)/Benzyl (Bzl) strategy is the classical method developed by Bruce Merrifield.[12][15] It relies on graded acid lability and is considered "quasi-orthogonal."[4][6]
-
Nα-Protection: The moderately acid-labile Boc group is used for temporary Nα-protection. It is removed at each cycle with a moderate acid, such as TFA in dichloromethane (DCM).[6][15]
-
Side-Chain Protection: Side chains are protected by benzyl (Bzl) -based groups, which are also acid-labile but require much stronger acidic conditions for removal, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][16] This difference in required acid strength allows for the selective removal of the Nα-Boc group while the side-chain protection remains intact.[6]
Data Presentation: Protecting Group Summary
The selection of appropriate protecting groups is critical for a successful synthesis. The tables below summarize common protecting groups, their lability, and standard deprotection conditions.
Table 1: Common Nα-Amino Protecting Groups
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Stability |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fluorenylmethoxycarbonyl | 20-50% piperidine in DMF | Acid, Catalytic Hydrogenation |
| tert-Butoxycarbonyl | Boc | tert-Butoxycarbonyl | 50% TFA in DCM; HCl in dioxane | Base, Catalytic Hydrogenation |
| Benzyloxycarbonyl | Z (or Cbz) | Benzyloxycarbonyl | H₂/Pd; HBr in Acetic Acid; Na/liquid NH₃ | Mild Acid, Mild Base |
Table 2: Common Side-Chain Protecting Groups (Fmoc/tBu Strategy)
| Amino Acid | Side-Chain Group | Abbreviation | Deprotection Conditions |
| Arg | Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | 95% TFA |
| Asp / Glu | tert-Butyl ester | OtBu | 95% TFA |
| Asn / Gln | Trityl | Trt | 95% TFA |
| Cys | Trityl / Acetamidomethyl | Trt / Acm | 95% TFA / Iodine or Hg(OAc)₂ |
| His | Trityl | Trt | 95% TFA |
| Lys | tert-Butoxycarbonyl | Boc | 95% TFA |
| Ser / Thr / Tyr | tert-Butyl ether | tBu | 95% TFA |
| Trp | tert-Butoxycarbonyl | Boc | 95% TFA |
Table 3: Common Side-Chain Protecting Groups (Boc/Bzl Strategy)
| Amino Acid | Side-Chain Group | Abbreviation | Deprotection Conditions |
| Arg | Tosyl | Tos | Anhydrous HF, TFMSA |
| Asp / Glu | Benzyl ester / Cyclohexyl ester | OBzl / OcHex | Anhydrous HF, TFMSA |
| Cys | 4-Methylbenzyl | Mob | Anhydrous HF, TFMSA |
| His | Benzyloxymethyl / Dinitrophenyl | Bom / Dnp | Anhydrous HF, TFMSA / Thiophenol |
| Lys | 2-Chlorobenzyloxycarbonyl | Z(2-Cl) | Anhydrous HF, TFMSA |
| Ser / Thr / Tyr | Benzyl ether / 2-Bromobenzyloxycarbonyl | Bzl / BrZ | Anhydrous HF, TFMSA |
| Trp | Formyl | For | Piperidine or dilute aq. base |
Visualizations of Peptide Synthesis Workflows
Experimental Protocols
The following protocols provide a generalized methodology for manual solid-phase peptide synthesis. Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence.
Protocol 1: General Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition.[17]
-
Resin Swelling: Place the Fmoc-protected amino acid-loaded resin in a reaction vessel. Add sufficient DMF to swell the resin for at least 30-60 minutes with gentle agitation.[17]
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[17]
-
Agitate the mixture for 5-20 minutes at room temperature. The progress can be monitored by UV absorbance of the fulvene-piperidine adduct.
-
Drain the deprotection solution. Repeat the treatment for 5-10 minutes to ensure complete deprotection.
-
-
Washing: Wash the resin thoroughly to remove residual piperidine and byproducts. A typical wash cycle is 5-7 times with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HATU, HBTU; 0.95 equivalents relative to the amino acid) and a base (e.g., DIEA, NMM; 2 equivalents relative to the activator) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.[17]
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor coupling completion with a qualitative test (e.g., Kaiser ninhydrin test). A negative test (beads remain colorless) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle or final cleavage.
-
Cycle Repetition: Repeat steps 2-5 until the desired peptide sequence is assembled.[6]
Protocol 2: General Boc-SPPS Cycle
This protocol outlines a single cycle for the Boc/Bzl strategy.[16]
-
Resin Swelling: Swell the Boc-protected amino acid-loaded resin (e.g., Merrifield resin) in DCM for 30-60 minutes.[16]
-
Boc Deprotection:
-
Drain the swelling solvent.
-
Add a solution of 25-50% (v/v) TFA in DCM to the resin. It is recommended to add a scavenger like 0.5% dithioethane (DTE) if Trp, Cys, or Met are present.[6][18]
-
Agitate for 1-2 minutes for a pre-wash, drain, then add fresh deprotection solution and agitate for 20-30 minutes.[18]
-
-
Washing: Wash the resin thoroughly with DCM (5-7 times) to remove TFA.
-
Neutralization:
-
Washing: Wash the resin with DCM (3-5 times) and then DMF (3-5 times) to remove excess base.[16]
-
Amino Acid Coupling:
-
Pre-activate the next Boc-protected amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU) in DMF.[16]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours and monitor for completion using the Kaiser test.
-
-
Washing: Drain the coupling solution and wash thoroughly with DMF and DCM.
-
Cycle Repetition: Repeat steps 2-7 until the peptide is fully assembled.
Protocol 3: Final Cleavage and Global Deprotection
This step removes the completed peptide from the resin and cleaves all side-chain protecting groups.
-
Fmoc/tBu Strategy:
-
Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Prepare a cleavage "cocktail" appropriate for the peptide sequence. A common mixture is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The scavengers trap reactive cations generated during deprotection.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[19]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[17]
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
-
Boc/Bzl Strategy:
-
Dry the final peptide-resin under vacuum.
-
This procedure requires specialized equipment due to the use of highly corrosive and toxic anhydrous hydrogen fluoride (HF) .
-
Place the resin in a Teflon HF cleavage apparatus. Add a scavenger such as anisole (cresol is also common).
-
Cool the apparatus to -10 °C to 0 °C. Condense liquid HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a vacuum.
-
Wash the remaining resin/peptide mixture with cold diethyl ether to remove cleaved protecting groups and scavengers.
-
Extract the crude peptide from the resin using a suitable solvent (e.g., dilute acetic acid).
-
Alternative Approaches: Peptide Ligation
For the synthesis of very large peptides or proteins, the stepwise addition of single amino acids becomes inefficient. In these cases, peptide ligation strategies are employed. These methods involve the coupling of large, unprotected peptide segments.[20][21]
Native Chemical Ligation (NCL) is the most prominent example. It involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[22] This reaction forms a native peptide bond at the ligation site and is performed in an aqueous solution without any protecting groups, representing a powerful convergent synthesis strategy.[20][22]
Conclusion
The strategic use of protecting groups is an indispensable tool in peptide synthesis, providing the necessary control to construct peptides with high precision and purity.[2][5] The choice between the mild, orthogonal Fmoc/tBu strategy and the classical, acid-labile Boc/Bzl strategy depends on the specific requirements of the target peptide, including its sequence, length, and any acid- or base-sensitive modifications. A thorough understanding of the principles of protection, deprotection, and orthogonality is crucial for any researcher aiming to successfully design and execute the synthesis of simple or complex peptide molecules.
References
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. chempep.com [chempep.com]
- 19. peptide.com [peptide.com]
- 20. Methods and strategies of peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chimia.ch [chimia.ch]
Safeguarding Research: A Technical Guide to the Handling of Z-Asn-OtBu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for Z-Asn-OtBu (Cbz-L-asparagine tert-butyl ester). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document curates and consolidates safety information from the SDSs of structurally analogous protected amino acids. This surrogate safety profile is designed to empower laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing risks and ensuring a safe research environment.
Hazard Identification and Classification
While a definitive GHS classification for this compound is not available, the classifications of related compounds suggest that it should be handled with care. The primary hazards associated with similar N-Cbz and O-tBu protected amino acids are summarized below.
Table 1: GHS Hazard Profile Based on Related Compounds
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
|
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
|
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
|
Note: This table is a composite based on publicly available SDSs for similar compounds and should be used as a precautionary guide.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physicochemical Data of this compound and Related Compounds
| Property | This compound | Z-Asp(OtBu)-OH |
| Molecular Formula | C16H22N2O5 | C16H21NO6 |
| Molecular Weight | 322.36 g/mol | 323.34 g/mol |
| Appearance | White to off-white powder or crystals (inferred) | White powder or crystals |
| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane (inferred) | Soluble in organic solvents |
| Storage Temperature | 2-8°C, under inert gas | 2-8°C |
Experimental Protocols for Safe Handling
Adherence to established laboratory protocols is paramount when working with this compound. The following methodologies are based on standard practices for handling chemical reagents of this nature.
Personal Protective Equipment (PPE)
A comprehensive assessment of necessary PPE should be conducted before handling this compound.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure.
-
Ventilation: Work with this compound in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder or creating solutions.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order.
Spill and Exposure Procedures
Immediate and appropriate response to spills and exposures is critical.
Table 3: Emergency Response Protocols
| Incident | Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | |
| 1. Wear appropriate PPE. | |
| 2. Gently sweep up the solid material, avoiding dust generation. | |
| 3. Place in a suitable, labeled container for disposal. | |
| 4. Clean the spill area with a suitable solvent, followed by soap and water. | |
| Large Spill | |
| 1. Evacuate the area. | |
| 2. Wear appropriate PPE, including respiratory protection. | |
| 3. Contain the spill. | |
| 4. Follow the procedure for a small spill. | |
| 5. Ventilate the area. |
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
Caption: Logical flow for the storage and disposal of this compound.
Incompatible Materials: Avoid contact with strong oxidizing agents.
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or watercourses.
Toxicological Information
No specific toxicological data for this compound is available. The information below is inferred from related compounds.
Table 4: Potential Toxicological Effects (Inferred)
| Route of Exposure | Potential Effects |
| Inhalation | May cause respiratory tract irritation. |
| Ingestion | Harmful if swallowed. |
| Skin Contact | May cause skin irritation. |
| Eye Contact | Causes serious eye irritation. |
Disclaimer: This technical guide has been compiled from publicly available safety data for structurally related compounds and is intended for informational purposes only. It is not a substitute for a compound-specific Safety Data Sheet. All laboratory personnel should be trained in safe handling procedures and have access to appropriate safety equipment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Physical and chemical properties of Z-L-asparagine tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physical and chemical properties of Z-L-asparagine tert-butyl ester, a critical building block in modern peptide synthesis and drug development. This document details its characteristics, outlines experimental protocols for its synthesis and analysis, and illustrates its role in synthetic workflows.
Core Properties
Z-L-asparagine tert-butyl ester, systematically named tert-butyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate, is a derivative of the amino acid asparagine. The presence of the N-terminal benzyloxycarbonyl (Z) group and the C-terminal tert-butyl ester group provides orthogonal protection, making it a valuable reagent in peptide chemistry.[1] The tert-butyl ester enhances solubility and protects the carboxylic acid during peptide coupling reactions.[1]
Physical and Chemical Data
The key physicochemical properties of Z-L-asparagine tert-butyl ester are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₂N₂O₅ | [2][3] |
| Molecular Weight | 322.36 g/mol | [2][3] |
| CAS Number | 25456-85-3 | [2][3] |
| Appearance | White powder | [2][3] |
| Melting Point | 105 - 107 °C | [3] |
| Optical Rotation | [α]²⁴/D = -15 ± 2° (c=1 in absolute EtOH) | [3] |
| Purity | ≥99% | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Storage | Store at 0 - 8 °C | [2][3] |
Synthesis and Purification
The synthesis of Z-L-asparagine tert-butyl ester can be achieved through the esterification of Z-L-asparagine. A common method involves a transesterification reaction using a tert-butyl compound in the presence of an acid catalyst.[5]
General Synthesis Protocol: Transesterification
This protocol is a general method adapted from procedures for synthesizing related amino acid tert-butyl esters.[5][6]
Materials:
-
Z-L-Asparagine (starting material)
-
Tert-butyl acetate (reagent and solvent)
-
Perchloric acid (catalyst)
-
10% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction and purification)
-
Hexanes (for purification)
Procedure:
-
Suspend Z-L-asparagine in tert-butyl acetate (a mole ratio of approximately 1:10 works well).[5]
-
Add a catalytic amount of perchloric acid to the mixture.[6]
-
Stir the reaction mixture at room temperature for 18-24 hours.[6]
-
Upon completion, wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification Protocol: Flash Chromatography
The crude Z-L-asparagine tert-butyl ester can be purified using flash column chromatography.
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the pure product, monitoring by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white solid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US20040106826A1 - Process for synthesizing L--methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. L-Asparagine tert-butyl ester | 25456-86-4 [chemicalbook.com]
- 5. WO2004000784A1 - Preparation of protected amino acids - Google Patents [patents.google.com]
- 6. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Z-Asn-OtBu in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-Benzyloxycarbonyl-L-asparagine-β-tert-butyl ester (Z-Asn-OtBu) in solid-phase peptide synthesis (SPPS). While less common than its Fmoc-protected counterparts, this compound can be a valuable tool in specific synthetic strategies, particularly within Boc-SPPS paradigms.
Introduction
The incorporation of asparagine (Asn) into peptide sequences is often challenging due to the potential for side-chain dehydration to a nitrile during the activation step, especially when using carbodiimide-based reagents. Side-chain protection of the Asn amide is therefore crucial to prevent impurity formation. The this compound derivative offers a dual-protection strategy: the N-α-benzyloxycarbonyl (Z) group and the β-tert-butyl (OtBu) ester protecting the side-chain carboxyl group. The Z group is traditionally associated with solution-phase synthesis and Boc-SPPS, offering orthogonal deprotection possibilities.
Advantages of this compound in SPPS
-
Orthogonality in Boc-SPPS: The Z group is stable to the acidic conditions used for the removal of the N-α-Boc group (typically TFA), allowing for its use as a permanent protecting group for the N-terminus or for selective deprotection in more complex synthetic schemes.
-
Reduced Risk of Aspartimide Formation: The use of a side-chain protecting group on the asparagine residue helps to minimize the formation of aspartimide, a common side reaction in peptide synthesis that can lead to a mixture of difficult-to-separate impurities.
-
Compatibility with Various Coupling Reagents: Z-protected amino acids are compatible with a wide range of coupling reagents used in Boc-SPPS.
Limitations and Considerations
-
Harsh Cleavage Conditions: The Z group typically requires strong acids like liquid hydrogen fluoride (HF) or catalytic hydrogenolysis for removal.[1] These conditions may not be suitable for all peptides or resins.
-
Limited Availability: this compound is not as commonly available as Fmoc- or Boc-protected asparagine derivatives with other side-chain protecting groups like Trityl (Trt).
-
Solution Phase Precedence: The use of Z-protected amino acids is more established in solution-phase peptide synthesis.[2][3] Adapting protocols for solid-phase synthesis requires careful consideration of resin stability and reaction kinetics.
Comparative Data
The selection of an appropriate asparagine protecting group is critical for the successful synthesis of pure peptides. The following tables provide a comparison of this compound with other commonly used asparagine derivatives.
Table 1: Comparison of Asparagine Side-Chain Protecting Groups
| Protecting Group | Key Features & Advantages | Disadvantages & Potential Side Reactions | Deprotection Conditions |
| OtBu (in this compound) | Provides side-chain protection to mitigate dehydration. | Requires strong acid for final cleavage along with the Z-group. | Strong acid (e.g., HF) or catalytic hydrogenolysis for simultaneous cleavage with the Z-group. |
| Trityl (Trt) | Widely used, effectively prevents side-chain dehydration, and improves solubility.[4] | Steric hindrance can slow coupling. Cleavage can be slow, especially at the N-terminus.[4] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[4] |
| No Protection | Cost-effective. | High risk of side-chain dehydration to nitrile, especially with carbodiimide reagents. | Not applicable. |
Table 2: Typical Parameters for Boc-SPPS
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.4 - 1.0 mmol/g | Merrifield or PAM resins are common for peptide acids.[5] |
| Boc-Amino Acid Excess | 2 - 4 equivalents | Higher excess may be needed for hindered couplings.[5] |
| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the amino acid.[5] |
| Coupling Time | 1 - 4 hours | Monitored by the ninhydrin (Kaiser) test.[5] |
| Deprotection Time | 20 - 30 minutes | Using 25-50% TFA in Dichloromethane (DCM).[5] |
Experimental Protocols
The following protocols are designed for the incorporation of this compound into a peptide sequence using a manual Boc-SPPS strategy.
General Boc-SPPS Cycle for Incorporation of a Standard Boc-Amino Acid
This protocol outlines a single coupling cycle for a standard Boc-protected amino acid, which precedes the coupling of this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-protected amino acid
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.[5]
-
Wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).
-
-
Neutralization: Treat the resin with a 5-10% solution of DIEA in DMF for 2 x 2 minutes. Wash the resin with DMF (3x).
-
Coupling:
-
Pre-activation: In a separate vessel, dissolve the Boc-amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution to begin activation.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the reaction completion using the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol for Coupling of this compound
This protocol details the specific steps for incorporating this compound into the peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine (from the previous cycle)
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
DIEA
-
DMF
-
DCM
Protocol:
-
Resin Preparation: Start with the peptide-resin that has a free N-terminal amine following the deprotection and neutralization steps of the previous amino acid.
-
Coupling of this compound:
-
Activation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the solution to begin activation.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture for 2-6 hours at room temperature. Due to the potential steric hindrance of the Z and OtBu groups, a longer coupling time may be necessary.
-
Monitoring: Monitor the reaction completion using the ninhydrin (Kaiser) test. If the test is positive, a second coupling may be required.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The peptide-resin now has this compound coupled and is ready for the next cycle, which would involve the coupling of another Boc-protected amino acid.
Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the Z, OtBu, and other side-chain protecting groups. This protocol assumes the use of a resin cleavable by strong acid (e.g., PAM resin).
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., p-cresol, thioanisole)
-
Cold diethyl ether
Protocol:
-
Resin Preparation: After the final coupling, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
HF Cleavage:
-
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus by trained personnel.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).
-
Stir the mixture at 0°C for 1-2 hours.
-
-
Peptide Precipitation and Isolation:
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.
-
-
Purification: The crude peptide is then purified by preparative RP-HPLC.
Visualizations
Logical Workflow for Boc-SPPS Cycle
Caption: General workflow for a single cycle in Boc-Solid-Phase Peptide Synthesis (SPPS).
Decision Workflow for Asparagine Protecting Group Selection
Caption: Decision workflow for selecting an asparagine protecting group in SPPS.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Asn-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a powerful methodology for the synthesis of peptides, particularly for shorter sequences and large-scale production where purification of intermediates is advantageous. This document provides detailed application notes and protocols for the use of N-α-benzyloxycarbonyl-L-asparagine tert-butyl ester (Z-Asn-OtBu) in the solution-phase synthesis of peptides. The Z (benzyloxycarbonyl) group provides robust protection for the α-amino group, while the tert-butyl (OtBu) ester protects the C-terminus. This orthogonal protection strategy allows for the selective deprotection and elongation of the peptide chain.
A primary challenge in the synthesis of asparagine-containing peptides is the prevention of side reactions, most notably the dehydration of the side-chain amide to a nitrile and the formation of aspartimide intermediates. The protocols outlined herein are designed to mitigate these risks and ensure the synthesis of high-purity peptides.
Key Applications
The use of this compound in solution-phase peptide synthesis is applicable to the production of a wide range of biologically active peptides, including peptide hormones and neuropeptides. A notable example is the synthesis of Vasopressin and its analogues. Vasopressin is a nonapeptide hormone that plays a crucial role in regulating water reabsorption in the kidneys, blood pressure, and social behaviors.[1] The asparagine residue at position 5 is essential for its biological activity.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amino acid esters (e.g., H-Ala-OtBu, H-Gly-OMe)
-
Coupling reagents:
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
-
Bases:
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methylmorpholine (NMM)
-
-
Solvents:
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
-
Deprotection Reagents:
-
Trifluoroacetic acid (TFA)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)
-
-
Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) and sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol 1: Dipeptide Synthesis - Coupling of this compound with an Amino Acid Ester
This protocol describes the coupling of this compound with an amino acid tert-butyl ester (e.g., H-Ala-OtBu) using DCC/HOBt.
1. Preparation of the Amino Component: a. If starting from a hydrochloride salt of the amino acid ester (e.g., H-Ala-OtBu·HCl), dissolve it in anhydrous DCM. b. Add one equivalent of a non-nucleophilic base like DIPEA or NMM and stir for 20 minutes at room temperature to obtain the free base.
2. Activation and Coupling: a. In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add DCC (1.1 eq.) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form. d. To this mixture, add the solution of the free amino acid ester from step 1. e. Allow the reaction to warm to room temperature and stir overnight.
3. Work-up and Purification: a. Monitor the reaction progress by thin-layer chromatography (TLC). b. Upon completion, filter the reaction mixture to remove the DCU precipitate. c. Wash the organic filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the resulting crude dipeptide (Z-Asn-Ala-OtBu) by silica gel column chromatography.
Prevention of Side Reactions: The use of HOBt is crucial as it minimizes racemization and suppresses the dehydration of the asparagine side chain to a nitrile, a common side reaction with carbodiimide reagents.[2]
Protocol 2: N-Terminal Deprotection (Z-Group Removal)
This protocol describes the removal of the Z-group by catalytic hydrogenation.
1. Hydrogenolysis: a. Dissolve the Z-protected peptide (e.g., Z-Asn-Ala-OtBu) in methanol. b. Add 10% Palladium on carbon (10% w/w of the peptide). c. Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature. Alternatively, use a hydrogen donor like ammonium formate (5 eq.). d. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
2. Work-up and Isolation: a. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the Celite pad with methanol. c. Concentrate the filtrate under reduced pressure to obtain the deprotected dipeptide (H-Asn-Ala-OtBu). The crude product is often pure enough for the next coupling step.
Protocol 3: C-Terminal Deprotection (OtBu-Group Removal)
This protocol details the removal of the tert-butyl ester using trifluoroacetic acid.
1. Acidolysis: a. Dissolve the OtBu-protected peptide (e.g., Z-Asn-Ala-OH after saponification or a longer peptide) in a cleavage cocktail of TFA and DCM (e.g., 50:50 v/v). Scavengers like triisopropylsilane (TIS) can be added to prevent side reactions if other sensitive residues are present. b. Stir the solution at room temperature. c. Monitor the reaction by TLC or HPLC (typically complete within 1-2 hours).
2. Work-up and Isolation: a. Remove the solvent under reduced pressure. b. Triturate the residue with cold diethyl ether to precipitate the peptide. c. Centrifuge or filter to collect the solid peptide and wash with cold ether. d. Dry the peptide under vacuum.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis steps. Actual yields may vary depending on the specific amino acid sequence and reaction conditions.
| Step | Coupling Reagent | Typical Yield (%) | Purity (%) (after purification) |
| Dipeptide Synthesis (Z-Asn-Ala-OtBu) | DCC/HOBt | 75-90 | >95 |
| N-Terminal Deprotection (H-Asn-Ala-OtBu) | H₂/Pd-C | 90-98 | >95 |
| C-Terminal Deprotection (Z-Asn-Ala-OH) | TFA/DCM | 85-95 | >95 |
Visualizations
Logical Workflow for Dipeptide Synthesis
References
Protocol for the Esterification of Z-Asn-OtBu to Wang Resin
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the initial loading of the first amino acid onto the resin is a critical step that dictates the maximum theoretical yield of the final peptide. This document provides a detailed protocol for the coupling of N-α-benzyloxycarbonyl-L-asparagine tert-butyl ester (Z-Asn-OtBu) to Wang resin. Wang resin is a widely used solid support for the synthesis of C-terminal carboxylic acids. The benzyloxycarbonyl (Z) group provides protection for the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group of asparagine. This combination of protecting groups is often employed in Boc-based SPPS strategies.
The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the efficient esterification of this compound to the hydroxyl groups of the Wang resin. Additionally, it addresses potential side reactions and provides methods for the quantification of resin loading and the final cleavage of the amino acid from the solid support.
Data Presentation
Table 1: Reagent Specifications and Recommended Equivalents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Recommended Equivalents (relative to resin hydroxyl groups) | Purpose |
| Wang Resin | Polystyrene-co-divinylbenzene backbone with 4-(hydroxymethyl)phenoxymethyl linker | Varies | 1.0 | Solid Support |
| This compound | C₁₆H₂₂N₂O₅ | 322.36 | 2.0 - 4.0 | Amino Acid to be Coupled |
| N,N'-Diisopropylcarbodiimide (DIC) | C₇H₁₄N₂ | 126.20 | 2.0 - 4.0 | Activating Agent |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.1 - 0.2 | Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Solvent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 5.0 - 10.0 | Capping Agent |
| Pyridine | C₅H₅N | 79.10 | 5.0 - 10.0 | Base for Capping |
| Methanol (MeOH) | CH₄O | 32.04 | - | Washing Solvent |
Table 2: Typical Loading Efficiencies for Amino Acids on Wang Resin
| Coupling Method | Typical Loading Range (mmol/g) | Notes |
| DIC/DMAP | 0.4 - 0.8 | Highly efficient but may cause racemization with sensitive amino acids. |
| Symmetric Anhydride | 0.3 - 0.7 | Can be a good alternative to minimize racemization. |
| MSNT/Melm | 0.5 - 0.9 | Effective for sterically hindered amino acids. |
Note: The actual loading efficiency for this compound may vary depending on the specific batch of resin, reaction conditions, and the scale of the synthesis. Experimental determination of the loading is highly recommended.
Experimental Protocols
Resin Swelling
Proper swelling of the resin is crucial for the accessibility of the reactive sites.
-
Place the desired amount of Wang resin (e.g., 1.0 g) in a solid-phase synthesis vessel.
-
Add dichloromethane (DCM, ~10-15 mL per gram of resin).
-
Agitate the resin slurry gently (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.
-
Drain the solvent completely.
Coupling of this compound to Wang Resin
This protocol utilizes N,N'-Diisopropylcarbodiimide (DIC) as the coupling agent and 4-(Dimethylamino)pyridine (DMAP) as a catalyst.[1]
-
In a separate flask, dissolve this compound (2.0-4.0 eq.) in a minimal amount of N,N-Dimethylformamide (DMF).
-
Add this solution to the swollen Wang resin.
-
In a separate container, prepare a solution of DIC (2.0-4.0 eq.) in DCM.
-
Add the DIC solution to the resin slurry.
-
Finally, add a solution of DMAP (0.1-0.2 eq.) in DMF to the reaction mixture.
-
Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of the resin and performing a test cleavage and analysis (e.g., by HPLC).
Capping of Unreacted Hydroxyl Groups
To prevent the formation of deletion sequences during subsequent peptide synthesis, any unreacted hydroxyl groups on the resin must be blocked ("capped").
-
After the coupling reaction, drain the reaction mixture from the resin.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and again with DCM (3x).
-
Prepare a capping solution of acetic anhydride and pyridine in DCM (e.g., 1:1:8 v/v/v).
-
Add the capping solution to the resin and agitate for 1-2 hours at room temperature.
-
Drain the capping solution and wash the resin extensively with DCM (3x), DMF (3x), and Methanol (MeOH) (3x).
-
Dry the resin under high vacuum to a constant weight.
Determination of Resin Loading (Gravimetric Method)
A straightforward method to estimate the loading is by measuring the weight gain of the resin.
-
Accurately weigh the dry Wang resin before the coupling reaction (W_initial).
-
After the coupling and capping procedures, dry the resin thoroughly under high vacuum until a constant weight is achieved (W_final).
-
Calculate the loading (L) in mmol/g using the following formula:
L (mmol/g) = (W_final - W_initial) / (MW_AA * W_final)
Where:
-
MW_AA is the molecular weight of the attached amino acid derivative minus the mass of the leaving group (H₂O), which is approximately the molecular weight of this compound (322.36 g/mol ).
-
Note: This method provides an estimate. For more accurate determination, especially for Fmoc-protected amino acids, a spectrophotometric method following Fmoc cleavage is recommended. For Z-protected amino acids, a test cleavage followed by HPLC quantification of the released amino acid can be performed.
Cleavage of this compound from Wang Resin
The ester linkage to the Wang resin is acid-labile. A standard cleavage cocktail containing trifluoroacetic acid (TFA) is used.[2] The Z group is generally more stable to TFA than the Boc group, while the OtBu group is readily cleaved by TFA.
-
Place the dried, loaded resin in a reaction vessel.
-
Prepare a cleavage cocktail. A common cocktail is:
-
95% TFA
-
2.5% Water
-
2.5% Triisopropylsilane (TIS) (as a scavenger)
-
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (2-3 times).
-
Combine all the filtrates.
-
Precipitate the cleaved product by adding cold diethyl ether (10-20 times the volume of the filtrate).
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with cold diethyl ether.
-
Dry the product under vacuum.
Mandatory Visualization
Caption: Experimental workflow for coupling this compound to Wang resin.
Caption: Key chemical transformations in the coupling reaction.
References
Application Notes and Protocols for the Deprotection of Z-Asn-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the strategic use of protecting groups is fundamental to achieving the desired peptide sequence with high fidelity. The benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group for the α-amino functionality of amino acids due to its stability under various reaction conditions.[1] Concurrently, the tert-butyl (OtBu) ester is frequently employed to protect the side-chain carboxyl group of aspartic and glutamic acid. The orthogonal nature of these two protecting groups is a key advantage; the Z group is labile to hydrogenolysis, while the OtBu group is removed under acidic conditions.[2] This allows for selective deprotection at different stages of a synthetic strategy.
This document provides detailed application notes and protocols for the deprotection of the Z group from N-α-benzyloxycarbonyl-L-asparagine tert-butyl ester (Z-Asn-OtBu) to yield L-asparagine tert-butyl ester (H-Asn-OtBu). The primary methods covered are catalytic hydrogenation and catalytic transfer hydrogenation.
Deprotection Methods and Quantitative Data
The removal of the Z group from this compound is most commonly and efficiently achieved through hydrogenolysis. This method offers mild reaction conditions that preserve the acid-labile OtBu group. Two principal hydrogenolysis techniques are employed: catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation using a hydrogen donor.
Catalytic Hydrogenation
This classic method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and hydrogen gas. The reaction is clean, and the byproducts are toluene and carbon dioxide, which are easily removed.
Catalytic Transfer Hydrogenation
A safer and often more convenient alternative to using flammable hydrogen gas is catalytic transfer hydrogenation.[1] This method utilizes a hydrogen donor in the presence of a palladium catalyst. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[1][3] Catalytic transfer hydrogenation with formic acid has been shown to be effective for the deprotection of various Z-protected amino acids and peptides.[3]
| Z-Amino Acid | Hydrogen Donor | Catalyst | Reaction Time (min) | Yield (%) | Reference |
| Z-Gly | HCOOH | 10% Pd/C | 3 | 95 | [3] |
| Z-Ala | HCOOH | 10% Pd/C | 3 | 95 | [3] |
| Z-Phe | HCOOH | 10% Pd/C | 3 | 95 | [3] |
| Z-Met | HCOOH | 10% Pd/C | 3 | 89 | [3] |
Table 1: Representative data for the deprotection of Z-amino acids using catalytic transfer hydrogenation with formic acid.[3] Note: This data is for analogous compounds and serves as a guideline for the deprotection of this compound.
Experimental Protocols
The following are detailed protocols for the deprotection of this compound. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) to determine the point of completion.
Protocol 1: Deprotection of this compound via Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® or other filtration aid
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus.
-
Inert Atmosphere: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot and the appearance of the product spot at a lower Rf.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude H-Asn-OtBu. Further purification can be achieved by chromatography if necessary.
Protocol 2: Deprotection of this compound via Catalytic Transfer Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Ammonium formate (HCOONH₄) (3-5 equivalents) or Formic acid (HCOOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® or other filtration aid
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by the hydrogen donor (ammonium formate, 3-5 equivalents). If using formic acid, it can often be used as the solvent or co-solvent.[3]
-
Reaction: Stir the mixture at room temperature. Gentle heating may be applied if the reaction is sluggish.
-
Monitoring: Monitor the reaction progress by TLC. The product, H-Asn-OtBu, will have a lower Rf value than the starting material.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product. If formic acid was used, co-evaporation with toluene may be necessary to remove residual acid. The product can be further purified by crystallization or chromatography.
Mandatory Visualizations
The following diagrams illustrate the chemical transformation and the general experimental workflow for the deprotection of this compound.
Caption: Mechanism of Z-group deprotection via catalytic hydrogenolysis.
Caption: General experimental workflow for Z-group deprotection.
Purification and Analysis
Following the deprotection reaction, the crude product H-Asn-OtBu can be purified to remove any unreacted starting material, byproducts, and residual catalyst.
Purification:
-
Filtration: The primary step is the removal of the heterogeneous Pd/C catalyst by filtration through a pad of Celite® or a similar filtration aid.
-
Chromatography: If further purification is required, flash column chromatography on silica gel is a standard method. The choice of eluent will depend on the polarity of the impurities.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification technique.
Analysis:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the reaction progress and assess the purity of the crude product. The starting material, this compound, is less polar than the product, H-Asn-OtBu, which has a free amino group. Therefore, the product will have a lower retention factor (Rf) on a silica gel plate.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, reversed-phase HPLC is the method of choice.[4]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the product by determining its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the deprotected product and ensure the complete removal of the Z group.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst | Use fresh, high-quality Pd/C catalyst. |
| Insufficient hydrogen pressure or poor hydrogen donor | ||
| Steric hindrance | ||
| Side Reactions | Over-reduction of other functional groups | Use a more selective catalyst or milder reaction conditions. |
| Partial removal of the OtBu group | Ensure neutral reaction conditions; avoid acidic hydrogen donors if OtBu lability is a concern. | |
| Low Yield | Product adsorption onto the catalyst | Wash the catalyst thoroughly with the reaction solvent after filtration. |
| Mechanical losses during work-up | Handle the product carefully during filtration and transfers. |
Conclusion
The deprotection of the Z group from this compound is a critical step in many peptide synthesis strategies. Catalytic hydrogenation and catalytic transfer hydrogenation are reliable and efficient methods for this transformation, offering mild conditions that preserve the acid-labile OtBu protecting group. Careful execution of the experimental protocols and diligent monitoring of the reaction progress are key to achieving high yields of the desired product, H-Asn-OtBu. The choice between using hydrogen gas or a hydrogen donor will often depend on the available laboratory infrastructure and safety considerations.
References
Application Notes and Protocols: Activation of Z-Asn-OtBu with HBTU and HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the efficient and stereochemically pure incorporation of asparagine (Asn) residues presents a notable challenge. The side-chain amide of asparagine can undergo dehydration to form a nitrile byproduct during the activation of the carboxylic acid, leading to impurities that are often difficult to separate from the desired peptide. Furthermore, the risk of racemization at the α-carbon is a persistent concern. The choice of coupling reagent is therefore critical to mitigate these side reactions and ensure high-yield, high-purity peptide synthesis.
This document provides detailed application notes and protocols for the activation of N-α-benzyloxycarbonyl-L-asparagine γ-tert-butyl ester (Z-Asn-OtBu) using two common uronium-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These notes are intended to guide researchers in selecting the appropriate reagent and optimizing reaction conditions for successful peptide synthesis.
Reagent Comparison: HBTU vs. HATU
Both HBTU and HATU are highly effective coupling reagents that facilitate the formation of an active ester from the carboxylic acid of the amino acid, which then reacts with the free amine of the growing peptide chain. However, their reactivity and impact on side reactions differ significantly.
HBTU is a widely used and cost-effective coupling reagent. It activates the carboxylic acid by forming an O-acyl(tetramethyl)isouronium intermediate, which then rearranges to a more stable HOBt active ester. While generally efficient, HBTU can be associated with a higher risk of side reactions, particularly racemization and asparagine side-chain dehydration, especially in sterically hindered couplings or with sensitive amino acids.
HATU , on the other hand, is considered a more advanced and efficient coupling reagent.[1] It is structurally similar to HBTU but contains a 7-azabenzotriazole (HOAt) moiety instead of the standard benzotriazole (HOBt). The resulting OAt-active ester is significantly more reactive than the OBt-ester formed by HBTU. This enhanced reactivity leads to faster coupling times, higher yields, and a reduced risk of racemization.[1] For challenging couplings, including those involving asparagine, HATU is often the preferred reagent.
Data Presentation
The following table summarizes the expected performance of HBTU and HATU for the activation and coupling of this compound based on their known reactivity profiles and literature on similar couplings.
| Parameter | HBTU | HATU |
| Coupling Time | 30 - 90 minutes | 15 - 45 minutes |
| Typical Yield | Good to High | Very High[1] |
| Purity | Good | Excellent |
| Risk of Racemization | Low to Moderate | Very Low[1] |
| Risk of Asn Dehydration | Moderate | Low |
| Cost | Lower | Higher |
Reaction Mechanisms
The activation of this compound by HBTU and HATU proceeds through the formation of an active ester, which is then susceptible to nucleophilic attack by the amine component.
Caption: General mechanism for the activation of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the coupling of this compound in solid-phase peptide synthesis (SPPS).
Caption: Standard workflow for solid-phase peptide synthesis.
Experimental Protocols
Materials and Reagents:
-
This compound
-
HBTU or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)
-
Kaiser test kit
Protocol 1: Coupling of this compound using HBTU
This protocol provides a general procedure for the activation and coupling of this compound using HBTU.
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
If the N-terminus of the peptide-resin is protected (e.g., with Fmoc), perform deprotection using standard protocols (e.g., 20% piperidine in DMF for 5-10 minutes, repeated once).
-
Wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagent and byproducts.
-
-
Coupling Cocktail Preparation (Pre-activation):
-
In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HBTU (1.95 equivalents) in DMF.
-
Add DIPEA (4.0 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. A color change to yellow or orange is often observed.
-
-
Coupling Reaction:
-
Add the pre-activated coupling cocktail to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-90 minutes.
-
-
Monitoring and Washing:
-
Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive after 90 minutes, a second coupling may be necessary.
-
Once the coupling is complete, filter the resin and wash thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
Protocol 2: Coupling of this compound using HATU
This protocol is recommended for achieving higher coupling efficiency and minimizing side reactions.[1]
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1 for resin swelling, deprotection, and washing.
-
-
Coupling Cocktail Preparation (Pre-activation):
-
In a separate vessel, dissolve this compound (1.5 equivalents relative to resin loading) and HATU (1.45 equivalents) in DMF.
-
Add DIPEA (3.0 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the prepared resin.
-
Agitate the reaction mixture at room temperature for 15-45 minutes.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction with the Kaiser test.
-
Upon completion (negative Kaiser test), filter and wash the resin as described in Protocol 1.
-
Troubleshooting and Side Reactions
-
Dehydration of Asparagine Side-Chain: The primary side reaction of concern is the dehydration of the asparagine side-chain amide to form a nitrile. While the OtBu protection on the C-terminus of this compound does not directly protect the side-chain, the use of modern uronium salt activators, especially HATU, can minimize this side reaction compared to older methods like carbodiimides.[2] If nitrile formation is a significant issue, consider using a side-chain protected asparagine derivative such as Fmoc-Asn(Trt)-OH for Fmoc-based synthesis.
-
Racemization: HATU is known to significantly suppress racemization compared to HBTU due to the formation of the more reactive OAt-ester.[1] If racemization is detected, ensure the pre-activation time is kept to a minimum and consider using a less hindered base or performing the reaction at a lower temperature (0 °C).
-
Guanidinylation: When using uronium/aminium reagents like HBTU and HATU, there is a risk of the coupling reagent reacting with the free N-terminal amine of the peptide, leading to chain termination. This is more likely to occur if an excess of the coupling reagent is used. It is recommended to use slightly less than one equivalent of the coupling reagent relative to the amino acid.
-
Incomplete Coupling: If the Kaiser test remains positive, indicating incomplete coupling, a second coupling can be performed. For subsequent couplings in the sequence, especially after a sterically hindered residue, using HATU is advisable.
Conclusion
The choice between HBTU and HATU for the activation of this compound will depend on the specific requirements of the synthesis. While HBTU is a reliable and cost-effective option for many standard couplings, HATU offers superior performance in terms of speed, efficiency, and suppression of side reactions, making it the preferred choice for challenging sequences and when the highest purity is required. The protocols and information provided herein should serve as a valuable resource for researchers to optimize the incorporation of asparagine into synthetic peptides.
References
Application Notes and Protocols for the Use of Z-Asn-OtBu in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In manual peptide synthesis, the strategic selection of protecting groups is paramount to achieving high purity and yield of the target peptide. Asparagine (Asn) residues are particularly challenging due to the propensity of the side-chain amide to undergo undesirable side reactions, most notably aspartimide formation, which can lead to racemization and the formation of β-peptides. This document provides detailed application notes and protocols for the use of Nα-benzyloxycarbonyl-L-asparagine γ-tert-butyl ester (Z-Asn-OtBu), a valuable building block for the incorporation of asparagine in manual peptide synthesis, particularly in solution-phase and certain solid-phase applications where the Z-group's unique properties are advantageous.
The benzyloxycarbonyl (Z) group offers robust protection for the α-amino group and is removable by catalytic hydrogenation or strong acids, providing orthogonality to the base-labile Fmoc group and the milder acid-labile Boc group.[1][2] The tert-butyl (OtBu) ester protecting the carboxamide side chain of asparagine minimizes the risk of aspartimide formation under the coupling conditions typically employed in peptide synthesis.[3]
Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C16H22N2O5 | |
| Molecular Weight | 322.36 g/mol | |
| Appearance | White to off-white powder or crystalline solid | |
| Solubility | Soluble in organic solvents such as DMF, NMP, and DCM | |
| Nα-Protecting Group | Benzyloxycarbonyl (Z) | [1] |
| Side-Chain Protection | tert-Butyl (OtBu) ester |
Advantages of Using this compound
The use of this compound offers several advantages in specific manual peptide synthesis strategies:
-
Suppression of Aspartimide Formation: The tert-butyl protection on the side-chain amide of asparagine effectively prevents the intramolecular cyclization that leads to aspartimide formation, a common and troublesome side reaction.[4][5]
-
Orthogonality: The Z-group is stable to the conditions used for the removal of Fmoc and Boc protecting groups, allowing for selective deprotection strategies in the synthesis of complex peptides or peptide fragments.[1][2]
-
Reduced Racemization: The urethane-based Z-protecting group is known to suppress racemization during the activation and coupling steps of peptide synthesis.[1]
-
Suitability for Solution-Phase Synthesis: Z-protected amino acids have a long history of successful use in solution-phase peptide synthesis, a technique that remains relevant for large-scale production of shorter peptides.[2]
Comparison with Fmoc-Asn(Trt)-OH
In modern solid-phase peptide synthesis (SPPS), Fmoc-Asn(Trt)-OH is the most commonly used derivative for incorporating asparagine. A comparison between this compound and Fmoc-Asn(Trt)-OH is crucial for selecting the appropriate building block for a given synthetic strategy.
| Feature | This compound | Fmoc-Asn(Trt)-OH |
| Nα-Protection | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Catalytic hydrogenation (e.g., H2/Pd) or strong acid (e.g., HBr/AcOH)[1] | 20% Piperidine in DMF[6] |
| Side-Chain Protection | tert-Butyl (OtBu) | Trityl (Trt) |
| Side-Chain Deprotection | Strong acid (e.g., TFA)[7] | Strong acid (e.g., TFA) |
| Aspartimide Formation | Low risk due to OtBu protection | Higher risk, especially in sensitive sequences (e.g., -Asn-Gly-)[5] |
| Primary Application | Solution-phase synthesis, specific SPPS strategies requiring Z-group orthogonality | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) |
| Compatibility | Orthogonal to Fmoc and Boc strategies | Standard for Fmoc/tBu strategy |
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in manual solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.
Manual SPPS Workflow Overview
The following diagram illustrates the general workflow for a single coupling cycle in manual SPPS.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Automated Peptide Synthesis Utilizing Asparagine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of asparagine (Asn) residues into synthetic peptides presents unique challenges, primarily the potential for side-chain dehydration to a nitrile species during the activation step of peptide coupling. This side reaction can lead to impurities that are difficult to remove and compromise the integrity of the final peptide. To mitigate this, the amide side chain of asparagine is typically protected. The most common protecting group strategy in modern automated solid-phase peptide synthesis (SPPS) is the use of an acid-labile trityl (Trt) group in conjunction with Nα-Fmoc protection (Fmoc-Asn(Trt)-OH).
While less common in the context of automated Fmoc-SPPS, the use of alternative protecting group strategies, such as a combination of a benzyloxycarbonyl (Z) group for Nα-protection and a tert-butyl (OtBu) group for the side chain (Z-Asn-OtBu), can be considered for specific applications, particularly in solution-phase synthesis or potentially as a specialized building block in SPPS. These application notes will provide detailed protocols for the standard, widely-used Fmoc-Asn(Trt)-OH approach and a theoretical protocol for the incorporation of this compound in an automated synthesizer, based on established principles of peptide chemistry.
Section 1: Standard Protocol using Fmoc-Asn(Trt)-OH
The use of Fmoc-Asn(Trt)-OH is the industry standard for incorporating asparagine in automated Fmoc-SPPS. The bulky trityl group effectively prevents the unwanted side-chain dehydration.[1][2] Furthermore, Fmoc-Asn(Trt)-OH exhibits excellent solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2]
Comparative Data for Asparagine Derivatives
| Parameter | Fmoc-Asn-OH (Unprotected) | Fmoc-Asn(Trt)-OH | This compound (Hypothetical for Fmoc SPPS) |
| Solubility in DMF/NMP | Poor | Excellent[1][2] | Assumed Good |
| Risk of Dehydration | High (especially with carbodiimides) | Low[1][2] | Low |
| Nα-Deprotection | 20% Piperidine in DMF | 20% Piperidine in DMF | Not directly compatible with standard Fmoc cycles |
| Side-Chain Deprotection | N/A | Trifluoroacetic Acid (TFA)[1] | Trifluoroacetic Acid (TFA)[3] |
| Compatibility with Automated Fmoc-SPPS | Low | High | Very Low (Requires custom protocol) |
Automated Synthesis Protocol with Fmoc-Asn(Trt)-OH
This protocol is designed for a standard automated peptide synthesizer utilizing Fmoc/tBu chemistry.
1. Resin Preparation:
- Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
- Swell the resin in DMF for at least 1 hour.
2. Nα-Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for a specified period (e.g., two treatments of 5-10 minutes each) to remove the Fmoc group from the N-terminus of the growing peptide chain.
- Wash the resin thoroughly with DMF to remove residual piperidine.
3. Amino Acid Coupling:
- Activation: In a separate vessel, pre-activate Fmoc-Asn(Trt)-OH (typically 3-5 equivalents relative to the resin substitution) with a coupling reagent and an additive. A common and efficient activation mixture is HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).[4][5]
- Coupling Reagent Options:
- Aminium/Uronium salts: HBTU, TBTU, HATU, HCTU. These are highly efficient and rapid.[4][5][6]
- Carbodiimides: DIC (diisopropylcarbodiimide) is preferred over DCC in SPPS as the urea byproduct is more soluble.[6][7] The use of an additive like HOBt or HOAt is crucial to suppress racemization and prevent side reactions.[7]
- Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin.
- Allow the coupling reaction to proceed for 30-60 minutes. The reaction time can be influenced by the sequence and steric hindrance.
- Wash the resin extensively with DMF to remove excess reagents and byproducts.
4. Capping (Optional):
- To block any unreacted amino groups, a capping step with acetic anhydride and DIPEA in DMF can be performed.
5. Cycle Repetition:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
- After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The TIS acts as a scavenger to protect sensitive residues from reactive species generated during cleavage.
- The trityl group from the asparagine side chain will be cleaved simultaneously with the tBu-based protecting groups of other amino acids and the cleavage of the peptide from the resin.[1] The cleavage time is typically 1-2 hours.[1]
Experimental Workflow: Fmoc-Asn(Trt)-OH in Automated SPPS
Caption: Automated SPPS cycle for incorporating Fmoc-Asn(Trt)-OH.
Section 2: Theoretical Protocol for this compound in Automated Synthesis
The use of an Nα-Z-protected amino acid in a standard automated synthesizer designed for Fmoc chemistry is non-trivial and would require significant modification of standard protocols. The Z (benzyloxycarbonyl) group is typically removed by catalytic hydrogenation or strong acids like HBr in acetic acid, conditions that are not compatible with standard automated synthesizers.[3] The Fmoc group, in contrast, is removed by a mild base (piperidine), providing orthogonality with the acid-labile side-chain protecting groups and resin linker.[8]
However, one could envision a semi-automated or highly customized protocol where this compound is incorporated. The following is a hypothetical workflow.
Assumptions:
-
The synthesis is performed on a resin where the final cleavage is compatible with the deprotection of the Z group.
-
The synthesizer can be programmed for non-standard deprotection steps.
Hypothetical Automated Synthesis Protocol with this compound
1. Resin and Initial Amino Acid:
- The synthesis would likely proceed using standard Fmoc-amino acids for the majority of the sequence.
- The peptide chain is elongated on the resin as per the standard Fmoc-SPPS protocol.
2. Incorporation of this compound:
- At the desired position, after the Fmoc deprotection of the preceding amino acid, this compound would be coupled.
- Activation and Coupling: The coupling step itself would be similar to the standard protocol. This compound would be activated using a suitable reagent (e.g., HATU/DIPEA) and coupled to the free N-terminal amine on the resin.
- Wash the resin thoroughly with DMF.
3. Nα-Z Deprotection (The Major Hurdle):
- This step is not standard on automated synthesizers. A typical automated synthesizer is not equipped for hydrogenation.
- Manual Intervention: The reaction vessel would likely need to be removed from the synthesizer for manual deprotection.
- Deprotection Method: Catalytic hydrogenation (e.g., H₂ gas, Pd/C catalyst) would be the cleanest method to remove the Z group without affecting the OtBu side-chain group or other tBu-based protecting groups. This would need to be performed in a suitable solvent system in a specialized hydrogenation apparatus.
- Following deprotection, the resin would be washed and returned to the synthesizer.
4. Continuation of Synthesis:
- The synthesis would continue with the coupling of the next Fmoc-protected amino acid to the newly freed amine of the asparagine residue.
5. Final Cleavage and Side-Chain Deprotection:
- At the end of the synthesis, the peptide would be cleaved from the resin using a TFA-based cocktail.
- This final acid treatment would also remove the OtBu group from the asparagine side chain, along with other tBu-based protecting groups.[3]
Logical Relationship: Protecting Group Orthogonality
Caption: Orthogonality of protecting groups in different strategies.
Conclusion
For routine automated peptide synthesis, Fmoc-Asn(Trt)-OH is the recommended and well-established choice for incorporating asparagine residues. It is fully compatible with standard automated Fmoc-SPPS protocols, offers excellent solubility, and effectively prevents the formation of nitrile-related impurities.
The use of This compound in an automated Fmoc-SPPS workflow is not a standard procedure and would necessitate significant customization and manual intervention, particularly for the Nα-deprotection step. While the Z and OtBu groups are orthogonal, the conditions required for Z-group removal (catalytic hydrogenation) are not integrated into commercial peptide synthesizers. This approach should only be considered for highly specialized applications where the unique properties of the Z-group are required and the necessary custom workflow can be developed.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes and Protocols for the Synthesis of Asparagine-Containing Peptides with Z-Asn-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing asparagine (Asn) residues presents unique challenges, primarily due to the potential for side reactions such as dehydration of the side-chain amide to a nitrile and aspartimide formation, especially in Fmoc-based solid-phase peptide synthesis (SPPS). The use of appropriately protected asparagine derivatives is crucial to mitigate these issues and ensure high purity and yield of the target peptide.
This document provides detailed application notes and protocols for the use of N-α-benzyloxycarbonyl-L-asparagine α-tert-butyl ester (Z-Asn-OtBu) in both solution-phase and solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) group provides robust N-α protection, typically removed by hydrogenolysis, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group and is readily cleaved under acidic conditions. This protection strategy is particularly amenable to Boc-SPPS and solution-phase fragment condensation.
Key Advantages of this compound
-
Suppression of Side Reactions: The Z-group, being urethane-based, effectively minimizes racemization during coupling. The OtBu side-chain protection prevents the formation of β-cyanoalanine, a common byproduct when using unprotected asparagine with carbodiimide coupling agents.
-
Orthogonal Deprotection: The Z and OtBu groups can be removed selectively, offering flexibility in synthetic strategy. The Z-group is stable to the acidic conditions used to remove the OtBu group, and the OtBu group is stable to the hydrogenolysis conditions used to remove the Z-group.
-
Compatibility with Boc-SPPS: While not a standard N-α protecting group for Boc-SPPS, the Z-group's stability to trifluoroacetic acid (TFA) allows for its use in this methodology, with final deprotection often achieved simultaneously with cleavage from the resin using strong acids like HF or TFMSA.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis of asparagine-containing peptides using this compound. These values are illustrative and can vary depending on the specific peptide sequence, coupling partner, and reaction conditions.
Table 1: Performance of Coupling Reagents for this compound in Solution-Phase Synthesis
| Coupling Reagent | Additive | Typical Reaction Time (hours) | Typical Yield (%) | Typical Purity (%) | Key Advantages & Disadvantages |
| EDC | HOBt | 2 - 12 | 75 - 90 | >95 | Advantages: Water-soluble byproducts, cost-effective. Disadvantages: Can be slower than other reagents. |
| DCC | HOBt | 2 - 12 | 80 - 95 | >95 | Advantages: High activation efficiency. Disadvantages: Insoluble DCU byproduct can complicate purification. |
| HBTU | DIPEA | 1 - 4 | 90 - 98 | >97 | Advantages: Fast and efficient. Disadvantages: Higher cost, potential for guanidinylation side reaction if used in excess. |
| HATU | DIPEA | 1 - 2 | 95 - 99 | >98 | Advantages: Very high reactivity, low racemization, effective for sterically hindered couplings. Disadvantages: Highest cost. |
Table 2: Deprotection Efficiency of Z and OtBu Groups
| Protecting Group | Deprotection Method | Reagents | Typical Reaction Time | Typical Yield (%) |
| Z (Benzyloxycarbonyl) | Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid, Methanol | 0.5 - 2 hours | >95[1] |
| OtBu (tert-Butyl) | Acidolysis | 50% TFA in DCM | 0.5 - 1 hour | >95[2] |
| Z and OtBu (Global) | Strong Acidolysis (Boc-SPPS) | HF or TFMSA with scavengers | 1 - 2 hours | >90 |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Z-Asn-Gly-OBn)
This protocol describes the coupling of this compound with Glycine benzyl ester (H-Gly-OBn) using EDC/HOBt.
Materials:
-
This compound
-
H-Gly-OBn·HCl
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Component: Dissolve H-Gly-OBn·HCl (1.1 eq) in anhydrous DCM. Cool to 0°C and add DIPEA (1.1 eq). Stir for 20 minutes at 0°C.
-
Activation of Carboxyl Component: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C.
-
Coupling Reaction: To the solution from step 2, add EDC·HCl (1.1 eq). Stir for 15 minutes at 0°C to pre-activate. Add the neutralized H-Gly-OBn solution from step 1 to the activated this compound solution. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the pure Z-Asn(OtBu)-Gly-OBn.
Protocol 2: Boc-SPPS Incorporating this compound
This protocol outlines the manual incorporation of this compound into a peptide chain on a solid support using Boc-SPPS methodology.
Materials:
-
Boc-SPPS resin (e.g., MBHA resin for peptide amides)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound
-
Coupling reagents (e.g., DIC/HOBt)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the N-terminal Boc group of the resin-bound peptide by treating with 50% TFA in DCM for 2 minutes, followed by a second treatment for 20-30 minutes.[2][3] Wash the resin with DCM (3x) and isopropanol (2x).
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 5-10% DIPEA in DCM (3x, 2 minutes each). Wash the resin with DCM (3x) and DMF (3x).
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 eq) and HOBt (3 eq) in DMF.
-
Add this solution to the resin.
-
Add DIC (3 eq) to the resin suspension.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the coupling progress using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Chain Elongation: Repeat steps 2-5 for subsequent amino acid couplings using Boc-protected amino acids.
Protocol 3: Deprotection of Z and OtBu Groups
A. Selective Z-Group Deprotection (Catalytic Transfer Hydrogenation)
This method is suitable for solution-phase synthesis where the OtBu group needs to be retained.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Formic acid
-
Methanol
Procedure:
-
Dissolve the Z-protected peptide in methanol.
-
Carefully add 10% Pd/C (10-20% by weight of the peptide).
-
Add formic acid (4-5 eq) as the hydrogen donor.[1]
-
Stir the suspension at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
B. Selective OtBu-Group Deprotection (Acidolysis)
This method is applicable in both solution-phase and on-resin in Boc-SPPS.
Materials:
-
OtBu-protected peptide (in solution or on resin)
-
50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Procedure:
-
Treat the peptide with a solution of 50% TFA in DCM.
-
Stir at room temperature for 30-60 minutes.[2]
-
For solution-phase, remove the TFA and DCM under reduced pressure. For SPPS, filter and wash the resin.
C. Global Deprotection and Cleavage in Boc-SPPS
This procedure removes all acid-labile protecting groups (including OtBu and Boc) and cleaves the peptide from the resin. The Z-group may also be cleaved under strong acid conditions like HF, but its removal is more reliably achieved by a separate hydrogenolysis step if HF is not used.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
-
CAUTION: HF and TFMSA are extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus.
-
Dry the peptide-resin thoroughly.
-
Add the appropriate scavengers to the reaction vessel.
-
Cool the vessel to -5 to 0°C.
-
Condense anhydrous HF into the vessel or add TFMSA.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the strong acid under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
Mandatory Visualizations
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: Boc-SPPS cycle for incorporating this compound.
Caption: Orthogonal deprotection strategy for Z and OtBu groups.
References
Application of Z-Asn-OtBu in Cyclic Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor binding affinity, and conformational rigidity compared to their linear counterparts. The synthesis of these complex macromolecules often relies on strategic use of protecting groups to orchestrate the desired intramolecular cyclization. This document provides detailed application notes and protocols for the use of Nα-benzyloxycarbonyl-L-asparagine-tert-butyl ester (Z-Asn-OtBu) in the synthesis of cyclic peptides, particularly focusing on head-to-tail cyclization.
The use of the Z-group for N-terminal protection and the OtBu-group for C-terminal protection offers a classic orthogonal strategy in solution-phase peptide synthesis. The Z-group is stable to the acidic conditions used for OtBu deprotection and can be selectively removed by hydrogenolysis. Conversely, the OtBu group is stable during the coupling reactions and can be removed under acidic conditions to liberate the C-terminal carboxylic acid for cyclization. While the side chain of asparagine can be prone to side reactions, for many sequences, side-chain protection may not be necessary during solution-phase coupling, though for more complex syntheses, a side-chain protected derivative like Z-Asn(Trt)-OH might be considered during the linear peptide synthesis.
Data Presentation
Table 1: Comparison of Common Protecting Group Strategies in Peptide Cyclization
| Protecting Group Strategy | N-Terminal Group | C-Terminal/Side-Chain Group | Deprotection Conditions (N-Terminal) | Deprotection Conditions (C-Terminal/Side-Chain) | Key Advantages |
| Z/OtBu | Benzyloxycarbonyl (Z) | tert-Butyl ester (OtBu) | H₂/Pd/C (Hydrogenolysis) | Trifluoroacetic Acid (TFA) | Orthogonal; suitable for solution-phase synthesis. |
| Fmoc/tBu | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyl (tBu) | Piperidine (Base) | Trifluoroacetic Acid (TFA) | Widely used in solid-phase peptide synthesis (SPPS); mild N-terminal deprotection. |
| Boc/Bzl | tert-Butoxycarbonyl (Boc) | Benzyl (Bzl) | Trifluoroacetic Acid (TFA) | HF or H₂/Pd/C | Traditional method; robust for many sequences. |
Table 2: Hypothetical Yields for a Model Pentapeptide Cyclization using this compound Strategy
| Step | Description | Starting Material (mmol) | Product (mmol) | Yield (%) | Purity (by HPLC, %) |
| 1 | Linear Peptide Synthesis (Z-Asn-X-Y-Z-Gly-OtBu) | 1.0 | 0.75 | 75 | >95 |
| 2 | N-terminal Z-group Deprotection | 0.75 | 0.71 | 95 | >95 |
| 3 | C-terminal OtBu-group Deprotection | 0.71 | 0.65 | 92 | >95 |
| 4 | Solution-Phase Cyclization | 0.65 | 0.39 | 60 | ~85 (crude) |
| 5 | Purification (RP-HPLC) | 0.39 | 0.29 | 75 | >98 |
| Overall Yield | 1.0 | 0.29 | 29 | >98 |
Note: These are representative yields and will vary depending on the peptide sequence, coupling reagents, and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of the Linear Peptide Precursor (Z-Asn-....-AA-OtBu)
This protocol describes the solution-phase synthesis of a linear peptide with an N-terminal Z-Asn and a C-terminal amino acid protected as a tert-butyl ester.
Materials:
-
Z-Asn-OH
-
H-AA(n)-OtBu (C-terminal amino acid tert-butyl ester)
-
Other N-protected amino acids in the sequence
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DCC (N,N'-Dicyclohexylcarbodiimide)/HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Diethyl ether
-
Reagents for deprotection of intermediate amino acids (e.g., TFA for Boc-protected amino acids if used in the chain)
Procedure:
-
C-terminal Amino Acid Preparation: Start with the C-terminal amino acid as its tert-butyl ester hydrochloride salt (e.g., H-Gly-OtBu·HCl).
-
First Coupling:
-
Dissolve the N-protected amino acid preceding the C-terminal one (e.g., Z-Gly-OH) (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in DMF.
-
Add DIPEA (2.5 eq.) and stir for 5 minutes to pre-activate.
-
In a separate flask, dissolve H-Gly-OtBu·HCl (1.0 eq.) in DMF and add DIPEA (1.1 eq.) to neutralize.
-
Add the activated amino acid solution to the C-terminal amino acid solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with 5% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide.
-
-
Chain Elongation:
-
Selectively deprotect the N-terminal protecting group of the dipeptide.
-
Couple the next N-protected amino acid in the sequence using the same coupling procedure as in step 2.
-
Repeat the deprotection and coupling steps until the desired linear peptide is assembled, with Z-Asn-OH being the final amino acid coupled.
-
-
Purification of the Linear Peptide: Purify the crude linear peptide by flash column chromatography on silica gel to obtain the pure, fully protected linear peptide (Z-Asn-...-AA-OtBu).
Protocol 2: Head-to-Tail Cyclization of the Linear Peptide
This protocol outlines the steps for the cyclization of the linear peptide precursor in solution.
Materials:
-
Protected linear peptide (Z-Asn-...-AA-OtBu)
-
Palladium on carbon (Pd/C, 10%) for Z-group removal
-
Trifluoroacetic acid (TFA) for OtBu-group removal
-
Scavengers for TFA cleavage (e.g., triisopropylsilane (TIS), water)
-
Cyclization reagents: HATU, HBTU, or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
High-dilution solvent: DMF or DCM
-
Base: DIPEA or NMM
Procedure:
-
N-terminal Deprotection (Z-group removal):
-
Dissolve the fully protected linear peptide in methanol or a mixture of DMF/MeOH.
-
Add 10% Pd/C (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the N-terminally deprotected peptide.
-
-
C-terminal Deprotection (OtBu-group removal):
-
Dissolve the N-terminally deprotected peptide in DCM.
-
Add a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the crude deprotected linear peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
-
Cyclization Reaction:
-
Dissolve the deprotected linear peptide in a large volume of DMF or DCM to achieve high dilution (typically 0.1-1 mM concentration) to favor intramolecular cyclization over intermolecular polymerization.
-
In a separate flask, prepare a solution of the coupling reagent (e.g., HATU, 1.5 eq.) and a base (e.g., DIPEA, 3.0 eq.) in the same solvent.
-
Add the peptide solution dropwise to the vigorously stirred coupling reagent solution over several hours using a syringe pump.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the progress of the cyclization by LC-MS.
-
-
Work-up and Purification:
-
Once the cyclization is complete, remove the solvent under reduced pressure.
-
Dissolve the crude cyclic peptide in a suitable solvent (e.g., DMSO or a mixture of acetonitrile/water).
-
Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
-
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for cyclic peptide synthesis using this compound.
Orthogonal Deprotection Strategy
Caption: Orthogonality of Z and OtBu protecting groups.
Head-to-Tail Cyclization Mechanism
Caption: General mechanism of head-to-tail peptide cyclization.
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aspartimide formation, a common side reaction in Solid-Phase Peptide Synthesis (SPPS), particularly when using Fmoc-Asp(OtBu)-OH.
Addressing the Nomenclature: Z-Asn-OtBu vs. Fmoc-Asp(OtBu)-OH
Initially, it is crucial to clarify a common point of confusion. The query regarding "this compound" likely stems from a combination of terms used in peptide chemistry.
-
Z- : This refers to the Benzyloxycarbonyl protecting group, commonly used in Boc (tert-butyloxycarbonyl) chemistry, not Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
-Asn- : This is the three-letter code for Asparagine. While asparagine can undergo a deamidation reaction to form aspartic acid, which then can lead to aspartimide formation, the primary focus of this side reaction in Fmoc-SPPS is the aspartic acid (Asp) residue itself.[1][2]
-
-OtBu : This denotes the tert-butyl ester protecting group, which is used to protect the side-chain carboxyl group of Aspartic Acid (Asp) , not Asparagine (Asn).
Therefore, the more accurate term for the precursor to aspartimide formation in Fmoc-SPPS is Fmoc-Asp(OtBu)-OH . This guide will focus on preventing aspartimide formation originating from this aspartic acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs during Fmoc-SPPS. The backbone nitrogen of the amino acid following an aspartic acid residue attacks the side-chain ester of the Asp, forming a five-membered succinimide ring known as an aspartimide.[3] This reaction is particularly problematic during the repeated piperidine treatments used for Fmoc deprotection. The resulting aspartimide is unstable and can lead to a mixture of byproducts, including the desired α-peptide, the undesired β-peptide (isoaspartyl peptide), and racemized products (D-Asp).[3] These impurities are often difficult to separate from the target peptide.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly sequence-dependent. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are most at risk. The most problematic motifs are:
-
Asp-Gly
-
Asp-Asn
-
Asp-Ser
-
Asp-Arg
The lack of steric hindrance in these subsequent residues allows the peptide backbone to adopt a conformation that facilitates the nucleophilic attack on the Asp side chain.[4]
Q3: How can I detect aspartimide formation?
A3: Aspartimide formation can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC, the formation of byproducts will appear as additional peaks, often eluting close to the main product peak. In MS, the initial aspartimide product will have a mass loss of 18 Da (loss of water) compared to the target peptide. However, subsequent hydrolysis of the aspartimide can regenerate products with the same mass as the desired peptide, making detection by MS alone challenging.
Q4: Can aspartimide formation be completely eliminated?
A4: While complete elimination can be challenging with standard Fmoc-Asp(OtBu)-OH, several strategies can significantly suppress or, in some cases, virtually eliminate this side reaction. These strategies include using sterically hindered side-chain protecting groups, backbone protection, and modifying deprotection conditions.
Troubleshooting Guide
Issue 1: Significant byproduct peaks are observed around the target peptide peak in the HPLC chromatogram of a peptide containing an Asp-Gly sequence.
-
Possible Cause: High level of aspartimide formation due to the susceptible Asp-Gly motif.
-
Solutions:
-
Modify Deprotection Conditions: Add a weak acid to the piperidine deprotection solution to buffer the basicity.
-
Option A: Add Formic Acid. Prepare a solution of 20% piperidine in DMF containing 1% formic acid. Use this solution for all subsequent Fmoc deprotection steps.[5]
-
Option B: Add HOBt. Prepare a solution of 20% piperidine in DMF containing 0.1 M Hydroxybenzotriazole (HOBt).[6] Note: HOBt is sold wetted with water, which can be nucleophilic.
-
-
Use a Sterically Hindered Asp Protecting Group: For future syntheses of this or similar sequences, replace Fmoc-Asp(OtBu)-OH with a derivative that has a bulkier side-chain protecting group.
-
Fmoc-Asp(OMpe)-OH: Offers a moderate reduction in aspartimide formation.
-
Fmoc-Asp(OBno)-OH: Provides excellent suppression of aspartimide formation.[7]
-
-
Employ Backbone Protection: Utilize a dipeptide with a protected backbone amide nitrogen to physically block the intramolecular cyclization.
-
Issue 2: The mass spectrum of the crude peptide shows a significant peak at M-18.
-
Possible Cause: Formation of the stable aspartimide intermediate.
-
Solutions:
-
Review Synthesis Conditions: High temperatures can accelerate aspartimide formation. Ensure all steps are performed at room temperature unless a specific high-temperature protocol is intended.
-
Minimize Deprotection Times: Use the minimum time necessary for complete Fmoc removal. Prolonged exposure to piperidine increases the likelihood of side reactions. Monitor Fmoc removal using a UV-Vis spectrophotometer to optimize deprotection times.[9]
-
Purification Strategy: While prevention is ideal, careful optimization of the HPLC purification gradient may allow for the separation of the aspartimide-containing peptide from the desired product.
-
Quantitative Data on Aspartimide Prevention Strategies
The following table summarizes the effectiveness of various aspartic acid protecting groups in minimizing aspartimide formation in the model peptide H-Val-Lys-Asp-Xxx-Tyr-Ile-OH after extended treatment with 20% piperidine in DMF.
| Aspartic Acid Derivative | Xxx in Sequence | % Aspartimide Formation / Deprotection Cycle | % D-Aspartate Formation | Reference(s) |
| Fmoc-Asp(OtBu)-OH | Gly | ~0.5% | High | [7] |
| Fmoc-Asp(OMpe)-OH | Gly | Reduced compared to OtBu | Moderate | [7] |
| Fmoc-Asp(OBno)-OH | Gly | ~0.1% | Low | [7] |
| Fmoc-Asp(OtBu)-OH | Asn | Significant | High | [7] |
| Fmoc-Asp(OBno)-OH | Asn | Negligible | Low | [7] |
| Fmoc-Asp(OtBu)-OH | Arg | Significant | High | [7] |
| Fmoc-Asp(OBno)-OH | Arg | Negligible | Low | [7] |
Data is synthesized from studies on the scorpion toxin II model peptide and represents the relative effectiveness of different protecting groups under stress conditions.
Experimental Protocols
Protocol 1: Fmoc Deprotection with Piperidine/Formic Acid
This protocol is designed to reduce the basicity of the deprotection solution, thereby minimizing aspartimide formation.
-
Reagent Preparation: Prepare a fresh deprotection solution of 20% (v/v) piperidine and 1% (v/v) formic acid in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the 20% piperidine/1% formic acid solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with fresh deprotection solution for another 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual reagents.
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
Protocol 2: Incorporation of a Sterically Hindered Aspartate Derivative (e.g., Fmoc-Asp(OBno)-OH)
This protocol is for the incorporation of an aspartic acid with a bulky side-chain protecting group.
-
Resin Preparation: Swell and Fmoc-deprotect the peptide-resin as per standard procedures.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. Due to the steric bulk, a longer coupling time or a double coupling may be necessary.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Protocol 3: Incorporation of a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
This protocol is for incorporating a dipeptide to prevent aspartimide formation at an Asp-Gly linkage.
-
Resin Preparation: Swell and Fmoc-deprotect the peptide-resin as per standard procedures.
-
Dipeptide Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2 equivalents) and an activating agent (e.g., HATU, 1.5-2 equivalents) in DMF.
-
Add DIPEA (3-4 equivalents) and pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. The acylation of the secondary amine within the dipeptide can be slower than standard couplings.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction.
-
Once complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Z-Asn-OtBu in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered when using Z-Asn-OtBu in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of this compound during peptide synthesis?
A1: The two main side reactions involving the asparagine residue are:
-
Dehydration of the side-chain amide to form a β-cyanoalanine residue. This is particularly common during the activation of the carboxylic acid.[1]
-
Aspartimide formation , which occurs via intramolecular cyclization. This can be preceded by the deamidation of the asparagine side chain to an aspartic acid residue, especially under basic conditions.[2][3][4] This can lead to racemization and the formation of α- and β-peptide byproducts.[2][3]
Q2: How can I detect these side reactions in my crude peptide?
A2: The primary method for detection is mass spectrometry (MS).
-
Dehydration is identified by a mass loss of 18 Da in the peptide's mass spectrum.[1]
-
Aspartimide formation itself doesn't cause a mass change, but its subsequent hydrolysis to α- and β-aspartyl peptides, or reaction with bases like piperidine, will result in products with the same mass or adducts that can be identified. Deamidation of asparagine to aspartic acid results in a mass increase of 0.984 Da.[4][5]
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying these impurities, as the byproducts will typically have different retention times from the desired peptide.[1]
Q3: Which coupling reagents are most likely to cause dehydration of the asparagine side chain?
A3: Carbodiimide-based coupling reagents, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are well-known to promote the dehydration of the asparagine side chain to form a nitrile byproduct.[1]
Q4: What strategies can I employ to minimize dehydration?
A4: To minimize dehydration, consider the following:
-
Avoid carbodiimide-based reagents (DCC, DIC) for coupling asparagine.[1]
-
Use alternative coupling reagents that are less prone to causing this side reaction. Recommended options include:
-
Utilize pre-activated esters , such as Fmoc-Asn-OPfp, which can be coupled without significant side reactions.[6]
-
Employ side-chain protected asparagine derivatives , such as those with a trityl (Trt) group, which can prevent this side reaction.[1][7]
Q5: What factors promote aspartimide formation?
A5: Aspartimide formation is influenced by several factors:
-
Peptide Sequence: Sequences where asparagine is followed by glycine, serine, alanine, or aspartic acid are particularly prone to this side reaction.[2][8]
-
Base Exposure: Prolonged exposure to basic conditions, such as during Fmoc deprotection with piperidine, can catalyze aspartimide formation.[2] Piperidine can also react with the aspartimide intermediate to form piperidide adducts.[2]
-
Solvent Polarity: Higher solvent polarity can lead to increased aspartimide formation.[2]
-
Temperature: Elevated temperatures can increase the rate of this side reaction.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Mass spectrometry shows a peak corresponding to the peptide mass minus 18 Da. | Dehydration of the asparagine side chain. | 1. Analyze Coupling Reagent: If using DCC or DIC, switch to a non-carbodiimide coupling reagent like HBTU, HATU, or PyBOP.[1] 2. Protect the Side Chain: For future syntheses, consider using a side-chain protected asparagine derivative, such as Z-Asn(Trt)-OH or Z-Asn(Mbh)-OH.[6][7] |
| Presence of unexpected peaks with the same mass as the target peptide in HPLC, or a mass increase of +0.984 Da. | Aspartimide formation and subsequent hydrolysis to α- and β-peptides, or deamidation of asparagine.[4] | 1. Modify Deprotection Conditions (for Fmoc synthesis): If applicable, reduce piperidine exposure time or use a deprotection cocktail containing an additive like HOBt (e.g., 20% piperidine, 0.1 M HOBt in DMF).[9] Alternatively, use a less nucleophilic base like DBU in combination with piperidine.[9] 2. Use Bulky Side-Chain Protecting Groups: For aspartic acid residues, bulkier protecting groups than OtBu can reduce the rate of cyclization.[9] 3. Backbone Protection: For particularly problematic sequences, using a backbone-protecting group on the residue preceding asparagine can prevent aspartimide formation.[10] |
| Poor coupling efficiency of the asparagine residue. | Steric hindrance or poor solubility of the amino acid derivative. | 1. Increase Equivalents: Use a higher excess of the amino acid and coupling reagent. 2. Extended Coupling Time: Increase the reaction time and monitor completion using a method like the Kaiser test.[1] 3. Improve Solubility: Side-chain protected derivatives like Fmoc-Asn(Trt)-OH often have better solubility than their unprotected counterparts.[7] |
Quantitative Data Summary
The extent of side reactions is highly dependent on the specific peptide sequence and reaction conditions. The following tables provide comparative data on aspartimide formation.
Table 1: Effect of Deprotection Base on Aspartimide Formation
| Deprotection Reagent | % Aspartimide Formation (Peptide I) | % Aspartimide Formation (Peptide II) |
|---|---|---|
| Piperidine | 17.0 | 25.0 |
| Piperazine | 6.0 | 9.0 |
| Piperazine / 0.1M HOBt | 2.0 | 3.0 |
| 1-Hydroxypiperidine | 6.0 | 10.0 |
| Tetrabutylammonium fluoride (TBAF) | 30.0 | 45.0 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 35.0 | 50.0 |
Data adapted from a study on base-induced side reactions.[11]
Table 2: Influence of Aspartic Acid Side-Chain Protection on Aspartimide Formation
| Asp(Protecting Group) | % Target Peptide (VKDGYI) | % Aspartimide Formation (per cycle) |
|---|---|---|
| Asp(OtBu) | 16% | Not specified |
| Asp(OMpe) | 49% | Not specified |
| Asp(OBno) | 90% | 0.1% |
Data from a comparative study on a peptide prone to aspartimide formation.[11]
Experimental Protocols
Protocol 1: Standard Coupling of Side-Chain Protected Asparagine (e.g., Z-Asn(Trt)-OH)
This protocol is recommended for incorporating asparagine residues with a minimal risk of dehydration.
-
Resin Preparation (for SPPS): Swell and deprotect the resin-bound peptide to expose the free N-terminal amine. For solution-phase synthesis, ensure the N-terminal amine of the peptide fragment is deprotected.
-
Activation Mixture Preparation: Prepare a solution of:
-
Z-Asn(Trt)-OH (1.5-3 eq.)
-
HBTU (1.4-2.9 eq.)
-
HOBt (optional, 1.5-3 eq.) in an appropriate solvent like DMF or NMP.
-
-
Pre-activation: Add a hindered base such as DIPEA (3-5 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the peptide.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Wash (for SPPS): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test to confirm the completion of the coupling reaction.[1]
Protocol 2: Fmoc Deprotection with Piperazine/HOBt to Minimize Aspartimide Formation
This protocol is for Fmoc-based synthesis and is designed to reduce the incidence of base-catalyzed aspartimide formation.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperazine and 0.1 M HOBt in N,N-dimethylformamide (DMF).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the piperazine/HOBt deprotection solution to the resin and agitate the mixture gently for 10 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperazine and HOBt.[11]
Visualization of this compound Reaction Pathways
Caption: Reaction pathways of this compound in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Coupling Efficiency of Z-Asn-OtBu
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the coupling of N-α-Carbobenzyloxy-L-asparagine tert-butyl ester (Z-Asn-OtBu).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging?
The coupling of this compound can be problematic due to a combination of factors. The bulky nature of both the Z (Benzyloxycarbonyl) and the OtBu (tert-butyl ester) protecting groups can cause significant steric hindrance, physically obstructing the approach of the activated carboxylic acid to the amine component, which can slow down or prevent the reaction.[1] Furthermore, the asparagine side chain itself is prone to a critical side reaction under certain coupling conditions.
Q2: What is the primary side reaction associated with asparagine during coupling, and how can it be prevented?
The primary side reaction for asparagine during the activation of the carboxylic acid is the dehydration of the side-chain amide to form a nitrile.[2] This is particularly prevalent when using carbodiimide reagents like DCC or EDC without additives.[2]
Prevention Strategies:
-
Avoid Carbodiimides Alone: Do not use carbodiimide reagents without additives.
-
Use Additives: The inclusion of additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is essential to form a more stable active ester, which suppresses the nitrile formation side reaction.[3]
-
Choose Alternative Reagents: Employing uronium/aminium or phosphonium-based coupling reagents (e.g., HBTU, HATU, PyBOP) is highly recommended as they are generally more efficient and less prone to causing this side reaction.[2][4]
Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
For challenging and sterically hindered couplings, uronium/aminium salts or phosphonium salts are generally preferred over carbodiimides due to their higher reactivity and efficiency.[4]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These reagents form highly reactive activated esters that can effectively overcome steric barriers.[4] HATU and COMU are particularly effective and are associated with low levels of racemization.[2][3]
-
Phosphonium Salts (e.g., PyBOP®, PyAOP): These are also highly effective, especially for difficult couplings. A key advantage is that they do not cause guanidinylation of the N-terminus, a potential side reaction with uronium salts.[3]
Q4: My coupling reaction is incomplete, as indicated by a positive Kaiser or ninhydrin test. What should I do?
An incomplete coupling requires a systematic troubleshooting approach.
-
Double Coupling: The most direct strategy is to perform a second coupling (a "double couple") with a fresh solution of the activated amino acid and coupling reagents.[4][5]
-
Switch Reagents: If using a carbodiimide, switch to a more potent uronium or phosphonium reagent like HATU or PyBOP.[4]
-
Increase Temperature: Moderately increasing the reaction temperature (e.g., to 40°C) can help overcome the activation energy barrier, but this should be done with caution to minimize the risk of racemization.[1][5]
-
Capping: If recoupling is unsuccessful, you can "cap" the unreacted amines with a reagent like acetic anhydride. This will prevent the formation of deletion peptide sequences in your final product.[4]
Q5: How can I address poor solubility of this compound or the growing peptide chain?
Poor solubility can lead to aggregation and incomplete reactions.[6][7] Consider the following solutions:
-
Solvent Choice: While N,N-Dimethylformamide (DMF) is a standard solvent, N-Methyl-2-pyrrolidone (NMP) often has better solvating power. A small amount of Dimethyl Sulfoxide (DMSO) can also be used as a co-solvent to enhance solubility.[6]
-
Disrupt Aggregation: For peptide aggregation on a solid support, using a solvent system known to disrupt secondary structures, such as a mixture of DMF and Dichloromethane (DCM), can be effective.[5] Sonication of the reaction mixture can also help break up aggregates.[8]
Troubleshooting and Data
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example(s) | Coupling Efficiency | Racemization Risk | Key Considerations |
| Carbodiimides | DIC, EDC | Moderate | Moderate to High | Additives (HOBt, Oxyma) are essential.[3] Can cause side-chain dehydration (nitrile formation) in Asn.[2] |
| Uronium/Aminium Salts | HBTU, HATU, COMU | High to Very High | Low (especially HATU, COMU) | Fast and efficient for hindered couplings.[4] Can cause N-terminal guanidinylation if used in excess. COMU is a safer, non-explosive alternative to HOBt/HOAt-based reagents.[2] |
| Phosphonium Salts | PyBOP®, PyAOP | Excellent | Very Low | No guanidinylation risk.[3] Excellent for challenging couplings and cyclizations. PyBOP is the preferred non-toxic alternative to BOP.[3] |
Table 2: Troubleshooting Guide for Low Coupling Yield
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no product formation | Inefficient Activation | Switch to a more potent coupling reagent (HATU, PyBOP).[4] Ensure reagents are fresh and anhydrous.[9] |
| Steric Hindrance | Use a highly reactive reagent (HATU, PyAOP).[4] Increase reaction time or moderately increase temperature.[1] | |
| Poor Solubility / Aggregation | Change solvent to NMP or add DMSO.[6] Use a solvent mixture (DMF/DCM) to disrupt secondary structures.[5] | |
| Reaction is incomplete (positive Kaiser test) | Incomplete Coupling | Perform a double coupling with fresh reagents.[4] |
| Suboptimal Conditions | Increase reactant concentration.[10] Extend reaction time.[11] | |
| Presence of side products | Side-Chain Dehydration (Nitrile) | Avoid carbodiimides alone; use additives or switch to phosphonium/uronium reagents.[2] |
| Racemization | Use additives like Oxyma or HOAt.[1] Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[1] Avoid prolonged reaction times at elevated temperatures.[1] | |
| Guanidinylation | Use phosphonium-based reagents (PyBOP) or use a stoichiometric amount of uronium reagent.[5] |
Diagrams and Workflows
Caption: A standard workflow for a single amino acid coupling cycle in solid-phase peptide synthesis.
Caption: A decision tree for addressing incomplete coupling reactions during peptide synthesis.[4]
Caption: Potential side reaction pathways during the activation and coupling of this compound.[1][2]
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is recommended for coupling this compound due to the high efficiency of HATU with sterically hindered amino acids.[4]
-
Resin Preparation: Ensure the N-terminal amine on the resin-bound peptide is deprotected and the resin has been thoroughly washed with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[4]
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.[12]
-
Coupling Reaction: Add the activation mixture to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.[13]
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and by-products.
-
Confirmation: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to confirm the completion of the coupling.[1] A negative result indicates a complete reaction.
Protocol 2: Capping of Unreacted Amines
If coupling is incomplete and double coupling is unsuccessful, cap the remaining free amines to prevent deletion sequences.[4]
-
Resin Preparation: After the final coupling attempt, wash the resin thoroughly with DMF.
-
Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride and a base (like pyridine or DIPEA) in DMF.[4]
-
Capping Reaction: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature.[4] This acetylates any unreacted primary amines.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF and DCM to prepare for the next deprotection step.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting incomplete deprotection of Z-Asn-OtBu
Welcome to our dedicated technical support center for troubleshooting issues related to the deprotection of Z-Asn-OtBu. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the removal of the Z (benzyloxycarbonyl) and OtBu (tert-butyl) protecting groups from N-α-Z-L-asparagine-tert-butyl ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the deprotection of this compound in a question-and-answer format.
Q1: I am observing incomplete removal of the Z-group when using catalytic hydrogenation. What could be the cause?
A1: Incomplete removal of the Z-group via catalytic hydrogenation (e.g., using H₂ with Pd/C) can stem from several factors:
-
Catalyst Inactivation: The palladium catalyst can be poisoned by impurities, such as sulfur-containing compounds, or become deactivated over time. Ensure you are using a fresh, high-quality catalyst.
-
Insufficient Catalyst Loading: A standard recommendation is to use 10% (w/w) of the catalyst relative to the substrate. For challenging deprotections, increasing the catalyst loading may be necessary.
-
Poor Hydrogen Access: Ensure the reaction vessel is properly purged with hydrogen and that vigorous stirring is maintained to ensure good contact between the catalyst, substrate, and hydrogen gas. A hydrogen balloon or a dedicated hydrogenation apparatus should be used to maintain a positive hydrogen atmosphere.
-
Solvent Choice: The choice of solvent can impact the reaction efficiency. Methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF) are commonly used. Ensure the solvent is of high purity and can dissolve the substrate adequately.
Q2: My attempt to remove the OtBu ester with Trifluoroacetic Acid (TFA) resulted in a complex mixture of byproducts. What is happening?
A2: The acidic conditions required for OtBu group removal can lead to side reactions, especially with asparagine residues.
-
Aspartimide Formation: The side-chain amide of asparagine can undergo intramolecular cyclization under acidic (or basic) conditions to form a succinimide derivative (aspartimide). This can lead to a mixture of α- and β-aspartyl peptides upon ring-opening, as well as potential racemization.
-
Alkylation: The tert-butyl cation (t-Bu+) generated during the deprotection is a reactive electrophile that can alkylate nucleophilic residues if present in a larger peptide chain.[1]
-
Incomplete Cleavage: Insufficient reaction time or TFA concentration can lead to incomplete removal of the OtBu group.
To mitigate these issues, consider the following:
-
Use of Scavengers: Add scavengers like triisopropylsilane (TIS) or water to the TFA cleavage cocktail to quench the tert-butyl cations as they form. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.
-
Reaction Conditions: Perform the deprotection at room temperature or lower to minimize side reactions. While standard deprotection is often complete within 1-2 hours, monitor the reaction by TLC or HPLC to determine the optimal time.[2]
-
Two-Stage Deprotection: If both Z and OtBu groups need to be removed, a two-stage approach can be beneficial. First, remove the Z-group under neutral conditions (hydrogenolysis), followed by the acid-labile OtBu group. This orthogonal strategy can prevent side reactions associated with strong acids acting on the Z-protected amino acid.[2]
Q3: Can I remove both the Z and OtBu groups simultaneously?
A3: Yes, simultaneous deprotection is possible using strong acidic conditions, such as 33% HBr in acetic acid. However, these are harsh conditions that can increase the likelihood of side reactions.[2] This method is generally less favored than the orthogonal two-step approach, especially for sensitive sequences.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the deprotection can be effectively monitored using the following techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to visualize the consumption of the starting material and the appearance of the product, which will have a different Rf value.[2][3]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): For more precise monitoring, HPLC can be used to quantify the remaining starting material and the product. Mass spectrometry can confirm the identity of the product by its molecular weight.[2][4]
Summary of Deprotection Conditions
The following table summarizes typical reaction conditions for the deprotection of this compound, based on common protocols for similar protected amino acids.
| Protecting Group | Reagents | Solvent | Typical Time | Typical Yield | Notes |
| Z (Benzyloxycarbonyl) | 10% Pd/C, H₂ (1 atm) | MeOH, EtOH, or THF | 2-4 hours | >95% | Mild conditions; orthogonal to acid-labile groups like OtBu.[2] |
| OtBu (tert-Butyl) | 25-50% TFA | DCM | 1-2 hours | >90% | Orthogonal to hydrogenolysis-labile groups like Z.[2] Scavengers are recommended. |
| Z and OtBu (Simultaneous) | 33% HBr in Acetic Acid | Acetic Acid | 1-2 hours | >90% | Harsh conditions; can lead to more side reactions.[2] |
Experimental Protocols
Protocol 1: Orthogonal Deprotection - Z-Group Removal by Hydrogenolysis
-
Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol (MeOH) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Add 10% Palladium on charcoal (Pd/C) catalyst (10% w/w of the substrate) to the solution.[2]
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).[2]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield H-Asn-OtBu. The crude product can often be used directly in the next step or purified further if necessary.
Protocol 2: Orthogonal Deprotection - OtBu-Group Removal by Acidolysis
-
Preparation: Dissolve this compound (or H-Asn-OtBu from Protocol 1) (1 equivalent) in dichloromethane (DCM).
-
Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the reaction mixture. Consider adding scavengers like TIS and water.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the deprotection by TLC or HPLC (typically complete within 1-2 hours).[2]
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation: The resulting product, Z-Asn-OH or H-Asn-OH, can be isolated, often as a TFA salt, and may require purification.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting incomplete deprotection of this compound.
References
Technical Support Center: Managing Peptide Synthesis with Z-Protected Asparagine/Aspartic Acid Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Z-protected amino acids, specifically focusing on the principles governing Z-Asn-OH and its related derivative, Z-Asp(OtBu)-OH, in peptide synthesis.
A Note on Nomenclature: The derivative "Z-Asn-OtBu" is not standard in peptide synthesis as the asparagine (Asn) side chain is an amide, which is not protected by a tert-butyl (OtBu) ester. The OtBu group is used to protect the carboxylic acid side chain of aspartic acid (Asp). Therefore, this guide will focus on the chemically related and commonly used Z-Asp(OtBu)-OH , as the principles of its orthogonal protection strategy are directly applicable and address the core challenges of using Z (benzyloxycarbonyl) and OtBu protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is Z-Asp(OtBu)-OH and what is its primary application?
Z-Asp(OtBu)-OH is a derivative of L-aspartic acid used in peptide synthesis. It features two key protecting groups:
-
Z (Benzyloxycarbonyl): Protects the α-amino group. It is stable to acidic and mildly basic conditions but can be removed by catalytic hydrogenation or strong acidolysis (e.g., HBr in acetic acid).[1][2]
-
OtBu (tert-butyl ester): Protects the side-chain γ-carboxyl group. It is stable to catalytic hydrogenation and basic conditions but is labile (removable) under strongly acidic conditions, such as with trifluoroacetic acid (TFA).[1][3]
Its primary application is in solution-phase peptide synthesis or in specific solid-phase fragment condensation strategies where its unique deprotection conditions are advantageous.[4]
Q2: How does the use of Z-Asp(OtBu)-OH help manage peptide synthesis challenges like aggregation?
While not a primary anti-aggregation agent like pseudoprolines, the use of Z-Asp(OtBu)-OH is part of a synthetic strategy that can manage challenges in several ways:
-
Improved Solubility: In solution-phase synthesis, the bulky and hydrophobic protecting groups can improve the solubility of intermediate peptide fragments in organic solvents, which is crucial for reaction efficiency.
-
Strategic Control: The main benefit comes from the orthogonal nature of the Z and OtBu groups. This allows for selective deprotection of either the N-terminus (for chain elongation) or the side chain (for on-resin cyclization or branching) without affecting the other, providing precise control over the synthesis process.[1]
Q3: What are the major side reactions associated with the use of Asp(OtBu) residues?
The most significant side reaction is aspartimide formation .[5][6] This occurs when the backbone amide nitrogen attacks the side-chain ester, forming a five-membered ring intermediate. This intermediate can then reopen to form a mixture of the desired α-peptide and an undesired β-peptide isomer, or react with bases like piperidine (in Fmoc synthesis) to form piperidide adducts.[5] This reaction is particularly prevalent in sequences like Asp-Gly or Asp-Ser.
Additionally, during the final TFA cleavage step, the t-butyl cation released from the OtBu group can cause alkylation of sensitive residues like Tryptophan or Tyrosine. This is managed by adding "scavengers" to the cleavage cocktail.[5][6]
Q4: What is an "orthogonal" protection strategy and why is it important?
An orthogonal protection scheme allows for the selective removal of one class of protecting groups while leaving others intact.[3] The Z/OtBu pair is a classic example:
-
The Z-group is removed by hydrogenolysis (H₂/Pd-C).
-
The OtBu-group is removed by acidolysis (TFA).
This orthogonality is crucial for complex peptide synthesis, enabling modifications like side-chain cyclization, phosphorylation, or the synthesis of protected peptide fragments for subsequent ligation.[1][3]
Troubleshooting Guide
Issue 1: Incomplete coupling reaction to the amino acid following the Z-Asp(OtBu)-OH residue.
-
Possible Cause: Peptide aggregation on the solid support or steric hindrance from the growing peptide chain is preventing the incoming amino acid from accessing the N-terminus. Poor resin swelling is a key indicator of aggregation.[7]
-
Troubleshooting Steps:
-
Change Solvents: Switch from standard solvents like DMF to more aggregation-disrupting solvents like N-Methylpyrrolidone (NMP) or add 15-25% dimethyl sulfoxide (DMSO) to your DMF.[5]
-
Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt hydrogen bonding.[5]
-
Increase Temperature: Perform the coupling at an elevated temperature (e.g., 40-50°C), but be cautious of potential racemization.[7]
-
Double Couple: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid.
-
Issue 2: Mass spectrometry analysis shows peaks corresponding to aspartimide formation or β-peptide isomers.
-
Possible Cause: The Asp(OtBu) residue has undergone intramolecular cyclization. This is highly sequence-dependent and often occurs at Asp-Gly, Asp-Ser, or Asp-Asn sequences.
-
Troubleshooting Steps:
-
Modify Deprotection (Fmoc/tBu Strategy): If using Fmoc-Asp(OtBu)-OH in an Fmoc/tBu strategy, add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to suppress the side reaction.[5]
-
Backbone Protection: The most effective method is to re-synthesize the peptide using a derivative that protects the backbone amide nitrogen of the residue preceding the Asp, such as an Fmoc-Xaa(Dmb)-Gly-OH dipeptide. This sterically prevents the cyclization.[5]
-
Sterically Hindered Esters: Consider using more sterically hindered side-chain esters for Asp, which are less prone to cyclization, though they may require longer coupling times.[4]
-
Issue 3: Incomplete removal of the N-terminal Z-group during deprotection.
-
Possible Cause: The palladium catalyst used for catalytic hydrogenation is inactive or "poisoned," or there is insufficient hydrogen.
-
Troubleshooting Steps:
-
Use Fresh Catalyst: Ensure the Pd/C catalyst is fresh and has been stored properly.
-
Check Hydrogen Source: Verify that the hydrogen balloon or generator is supplying adequate pressure.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Typical reaction times are 2-4 hours.[1]
-
Alternative Deprotection: If hydrogenation is not feasible (e.g., due to the presence of other reducible groups), consider stronger acidolysis conditions like 33% HBr in acetic acid, though this is a harsher method.[1]
-
Data Presentation
Table 1: Illustrative Comparison of Peptide Synthesis Strategies for a Model Decapeptide
This table provides a qualitative and illustrative comparison of expected outcomes based on the chosen protecting group strategy for a standard peptide sequence. Actual results are highly sequence-dependent.
| Parameter | Z-Protected (Solution-Phase) | Fmoc/tBu (SPPS) | Boc/Bzl (SPPS) |
| Typical Crude Purity | ~75-85%[8] | ~70-80% (can be lower with aggregation)[8] | ~80-90% |
| Common Side Reactions | Racemization during activation, pyroglutamate formation.[9] | Aspartimide formation, piperidinyl adducts, deletion sequences.[8] | t-butylation of Trp/Tyr, pyroglutamate formation. |
| Deprotection Conditions | Nα (Z): H₂/Pd-C (mild)[1] Side-Chain: TFA or HF (harsh) | Nα (Fmoc): 20% Piperidine (mild base)[3] Side-Chain: TFA (strong acid) | Nα (Boc): TFA (strong acid) Side-Chain: HF (very harsh acid) |
| Primary Advantage | Orthogonality to Fmoc/Boc, good for fragment synthesis.[4] | Mild Nα-deprotection, automation-friendly, widely used.[8] | High coupling efficiency for "difficult" sequences. |
Table 2: Orthogonality of Common Protecting Groups
This table summarizes the stability of key protecting groups to the reagents used for their removal, illustrating the principle of orthogonality.
| Protecting Group | Function | Stable to 20% Piperidine? | Stable to 95% TFA? | Stable to H₂/Pd-C? |
| Fmoc | Nα-Protection | No (Labile) | Yes | Yes |
| Boc | Nα- or Side-Chain Protection | Yes | No (Labile) | Yes |
| OtBu | Side-Chain Protection | Yes | No (Labile) | Yes |
| Z | Nα- or Side-Chain Protection | Yes | Yes (Mostly) | No (Labile) |
| Trt (Trityl) | Side-Chain Protection | Yes | No (Labile) | Yes |
Experimental Protocols
Protocol 1: General Coupling of Z-Asp(OtBu)-OH in Solution-Phase
This protocol outlines a representative coupling reaction between Z-Asp(OtBu)-OH and an amino acid ester.
-
Dissolution: Dissolve Z-Asp(OtBu)-OH (1.0 equivalent) and the C-terminal protected amino acid (e.g., H-Gly-OBzl, 1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C. Add an activating agent such as HOBt (1.1 equivalents) and a carbodiimide like DIC (1.1 equivalents).
-
Reaction: Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Let the reaction proceed for 2-4 hours, monitoring completion with Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off any urea byproduct. Dilute the filtrate with a solvent like ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting protected dipeptide by column chromatography or recrystallization.
Protocol 2: Orthogonal Deprotection — Z-Group Removal by Catalytic Hydrogenation
This protocol selectively removes the Z-group, leaving the OtBu group intact.[1]
-
Preparation: Dissolve the Z-protected peptide (1 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the peptide) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the N-terminally deprotected peptide, which can be used in the next coupling step without further purification.
Protocol 3: Global Deprotection — OtBu Side-Chain Removal with TFA
This protocol is for the final deprotection step, typically used in SPPS to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including OtBu.[8]
-
Resin Preparation: Wash the final peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) . TIS acts as a scavenger for the tert-butyl cations.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the TFA filtrate into a cold centrifuge tube.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution to a large volume (approx. 10x the filtrate volume) of cold diethyl ether.
-
Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualizations
Caption: Orthogonal deprotection pathways for Z-Asp(OtBu)-OH.
References
Technical Support Center: Purification of Peptides Containing Z-Asn-OtBu by HPLC
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of peptides containing N-terminal Benzyloxycarbonyl (Z) and C-terminal tert-Butyl (OtBu) protecting groups, with a specific focus on sequences including Asparagine (Asn).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides protected with Z and OtBu groups by RP-HPLC?
A1: The main challenge is the acid-lability of both the Z and OtBu protecting groups.[1] Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocols often use mobile phases containing 0.1% trifluoroacetic acid (TFA).[2] While effective for unprotected peptides, prolonged exposure to TFA can prematurely cleave these groups, leading to a mixture of fully protected, partially deprotected, and fully deprotected peptides, which complicates purification.[2]
Q2: Why is the Asparagine (Asn) residue particularly problematic during peptide synthesis and purification?
A2: The side-chain amide of asparagine is susceptible to side reactions. During synthesis, it can undergo dehydration to form a nitrile, especially with certain activation reagents.[3] Another significant issue is the formation of aspartimide, which can occur under both the basic conditions of Fmoc-deprotection and the acidic conditions of final cleavage and purification.[4][5] Aspartimide formation can lead to a mixture of α- and β-aspartyl peptides and racemization, resulting in impurities that are often difficult to separate from the desired product.[4][6] Using a side-chain protecting group for Asn, such as Trityl (Trt), is the most common strategy to minimize these side reactions.[3][7]
Q3: What are the recommended starting conditions for the HPLC purification of a Z-Asn-OtBu peptide?
A3: A good starting point is a C18 reversed-phase column with a wide pore size (e.g., 300 Å), which is suitable for peptides.[2] A scouting run with a broad gradient of water/acetonitrile (ACN) containing 0.1% TFA is typically performed to determine the peptide's approximate retention time.[2] Detection is usually monitored at 210-220 nm for the peptide backbone.[8]
Troubleshooting Guide
Q4: My chromatogram shows multiple peaks, but mass spectrometry confirms they all have the expected mass or masses corresponding to partial deprotection. What is happening?
A4: This is a common issue when dealing with protected peptides and specific amino acids. The potential causes include:
-
Partial Deprotection: The acidic TFA in the mobile phase may be cleaving the Z or OtBu groups. The longer the peptide is on the column, the more deprotection can occur.[2]
-
Racemization/Isomerization: Side reactions involving the Asn residue can lead to the formation of different isomers (e.g., L-Asp, D-Asp, L-isoAsp), which have the same mass but different chromatographic behavior.[6][9] This is especially true if the Asn side chain was not protected during synthesis.
-
Peptide Conformations: Some peptides can exist in different stable conformations that may be separated by HPLC, especially if there are internal disulfide linkages or other structural constraints.[9]
Q5: The peak for my target peptide is broad or shows significant tailing. How can I improve the peak shape?
A5: Poor peak shape is often caused by secondary interactions between the peptide and the column matrix or by solubility issues.[4][10]
-
Secondary Silanol Interactions: Basic residues in the peptide can interact with free silanol groups on the silica-based column, causing tailing. Ensure the TFA concentration is sufficient (0.1%) to suppress these interactions.[4][11]
-
Poor Solubility: The crude peptide may not be fully dissolved in the injection solvent. Ensure complete dissolution before injection, possibly using a small amount of an organic solvent like DMF or DMSO, then diluting with the initial mobile phase.[2][11]
-
Column Overloading: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the sample load.
Q6: I have poor resolution between my target peptide and a closely eluting impurity. What steps can I take?
A6: Improving resolution requires optimizing the separation conditions to exploit differences between the target and the impurity.
-
Optimize the Gradient: After a scouting run, use a shallower gradient around the elution point of your target peptide.[4][12] A reduction in the gradient slope increases the separation time in that window, often improving resolution.
-
Change the Mobile Phase Modifier: Switching from TFA to another modifier like formic acid (FA) or a buffer system (e.g., ammonium bicarbonate for high-pH HPLC) can alter selectivity and significantly improve separation.[11][12]
Q7: I want to purify my peptide with the Z and OtBu groups intact. How can I prevent their removal during HPLC?
A7: To preserve acid-labile protecting groups, you must minimize exposure to strong acids.
-
Use a Weaker Acid Modifier: Replace 0.1% TFA (pH ~2) with 0.1% formic acid (pH ~2.7). Formic acid is less aggressive and may be sufficient to maintain good peak shape while reducing the rate of deprotection.[11]
-
Use High-pH RP-HPLC: Switching to a basic mobile phase, such as ammonium bicarbonate, can be very effective.[10][11] At high pH, the Z and OtBu groups are stable. This requires a pH-stable column. This approach also changes selectivity, which can help resolve difficult impurities.[11]
Quantitative Data Summary
The choice of mobile phase modifier is critical for optimizing peptide separations. The following table summarizes the properties and effects of common modifiers.
| Mobile Phase Modifier | Typical Concentration | Operating pH | Ion-Pairing Strength | Effect on Protecting Groups (Z, OtBu) | Impact on Chromatography |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | ~2.0 | Strong | Can cause partial or full cleavage.[2] | Excellent peak shape, sharp peaks.[11] |
| Formic Acid (FA) | 0.1% | ~2.7 | Weak | Reduced cleavage compared to TFA. | Good peak shape, may have slightly lower resolution than TFA.[11] |
| Ammonium Bicarbonate | 10-20 mM | ~8.0 | N/A | Stable; no cleavage. | Requires pH-stable column; alters selectivity, can improve resolution for some peptides.[10][11] |
Experimental Protocols
Protocol 1: Standard Analytical RP-HPLC for Protected Peptides
-
Sample Preparation : Dissolve the crude, lyophilized peptide in a minimal volume of a suitable solvent (e.g., DMF, DMSO). Dilute the sample with Mobile Phase A to ensure it is fully dissolved before injection. Filter the sample through a 0.45 µm syringe filter.[2]
-
HPLC System and Column : Use a preparative or analytical HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size, 300 Å pore size) is a common choice.[2]
-
Mobile Phases :
-
Gradient Conditions :
-
Scouting Run : A linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Optimized Run : Based on the scouting run, design a shallower gradient around the retention time of the target peptide. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 20-30 minutes can be used.[2]
-
-
Detection : Monitor the column eluent at 214 nm or 220 nm.[8][13]
-
Fraction Collection : Collect fractions across the peak(s) of interest for subsequent analysis by mass spectrometry to confirm identity and purity.[13]
Protocol 2: Method Development for Preserving Protecting Groups
This protocol is for cases where TFA causes unwanted deprotection.
-
Sample Preparation : As described in Protocol 1.
-
HPLC System and Column : Use an HPLC system with a pH-stable C18 column if high-pH conditions are planned.
-
Mobile Phase Modifier Screening :
-
Option A (Formic Acid) : Prepare Mobile Phases A and B using 0.1% formic acid instead of TFA. Repeat the scouting and optimized runs as in Protocol 1.
-
Option B (High pH) : Prepare Mobile Phase A with 10 mM ammonium bicarbonate in water and Mobile Phase B with 10 mM ammonium bicarbonate in ACN. Perform scouting and optimized runs.
-
-
Analysis : Compare the chromatograms from the different methods. Analyze the collected fractions by mass spectrometry to assess the integrity of the protecting groups and the purity of the target peptide. Select the method that provides the best purity with minimal deprotection.
Visualizations
// Start Node start [label="Chromatographic Issue\nIdentified", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval];
// Problems problem1 [label="Poor Peak Shape\n(Broad / Tailing)", fillcolor="#FBBC05", fontcolor="#202124"]; problem2 [label="Poor Resolution", fillcolor="#FBBC05", fontcolor="#202124"]; problem3 [label="Unexpected Peaks\n(Same or +/- Mass)", fillcolor="#FBBC05", fontcolor="#202124"];
// Causes cause1a [label="Silanol Interactions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause1b [label="Poor Solubility / Overload", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause2a [label="Gradient Too Steep", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause2b [label="Poor Selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause3a [label="Partial Deprotection (Z/OtBu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause3b [label="Asn Isomerization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions solution1a [label="Ensure 0.1% TFA\nor Switch to High pH", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solution1b [label="Optimize Sample Solvent\n& Reduce Load", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solution2a [label="Decrease Gradient Slope", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solution2b [label="Change Modifier (FA, High pH)\nor Change Column", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solution3a [label="Use Weaker Acid (FA)\nor Switch to High pH", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; solution3b [label="Confirm with MS/MS;\nUse Asn(Trt) in Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// Connections start -> {problem1, problem2, problem3} [dir=back, arrowhead=inv, color="#5F6368"];
problem1 -> {cause1a, cause1b} [color="#5F6368"]; problem2 -> {cause2a, cause2b} [color="#5F6368"]; problem3 -> {cause3a, cause3b} [color="#5F6368"];
cause1a -> solution1a [color="#5F6368"]; cause1b -> solution1b [color="#5F6368"]; cause2a -> solution2a [color="#5F6368"]; cause2b -> solution2b [color="#5F6368"]; cause3a -> solution3a [color="#5F6368"]; cause3b -> solution3b [color="#5F6368"]; } dot Caption: Decision tree for troubleshooting common HPLC purification issues.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Rapid, Comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS)-based Survey of the Asp Isomers in Crystallins from Human Cataract Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in identifying Z-Asn-OtBu related impurities using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of this compound in my mass spectrum?
A1: The monoisotopic mass of this compound (C16H22N2O5) is 322.15 Da. In positive ion mode ESI-MS, you will typically observe the protonated molecule [M+H]⁺ at an m/z of 323.15. You may also see adducts with sodium [M+Na]⁺ at m/z 345.13 or potassium [M+K]⁺ at m/z 361.11, depending on the purity of your solvents and vials.
Q2: I am seeing a peak at m/z 305.14. What could this be?
A2: A peak at m/z 305.14 corresponds to a mass loss of 18 Da from your protonated molecule. This is a strong indication of the dehydration of the asparagine side chain to form a β-cyanoalanine derivative. This can be a common side reaction during synthesis, particularly during the activation of the carboxylic acid.[1][2]
Q3: My spectrum shows a peak with a +0.98 Da shift from the parent ion. What does this signify?
A3: A mass increase of 0.984 Da is characteristic of deamidation, where the amide group on the asparagine side chain is hydrolyzed to a carboxylic acid, converting the asparagine residue to aspartic acid.[3][4] This is a common modification for asparagine-containing peptides and can occur during synthesis or storage.[5][6] High-resolution mass spectrometry is often required to distinguish the deamidated peak from the isotopic peaks of the parent compound.[4]
Q4: What are some common impurities related to the protecting groups?
A4: Impurities related to the Z (benzyloxycarbonyl) and OtBu (tert-butyl) protecting groups can arise from incomplete deprotection or side reactions during cleavage. Key impurities to look for include:
-
Loss of the tert-butyl group (-56 Da): This results in the formation of Z-Asn-OH.
-
Loss of the benzyloxycarbonyl group (-134 Da): This results in the formation of H-Asn-OtBu.
-
Complete deprotection (-190 Da): This results in the formation of unprotected asparagine.
Troubleshooting Guide
Problem: I am observing multiple unexpected peaks in my chromatogram and mass spectrum.
Solution: This could be due to a variety of impurities. Follow this workflow to identify the potential sources:
-
Check for Common Impurities: Refer to the table below to check for the presence of common this compound related impurities based on their mass-to-charge ratio.
-
Analyze the Fragmentation Pattern: Compare the MS/MS fragmentation pattern of your unexpected peaks with the expected fragmentation of this compound. Key fragments of the parent molecule are outlined in the fragmentation pathway diagram below.
-
Review Synthesis and Storage Conditions: High temperatures, prolonged exposure to basic or acidic conditions, and the choice of coupling reagents can all contribute to the formation of impurities.[1][7]
Impurity Identification
Quantitative Data Summary
| Impurity Name | Putative Structure | Mass Shift from [M+H]⁺ | Expected m/z of Impurity [M+H]⁺ | Potential Origin |
| Dehydrated this compound | Z-β-cyanoalanine-OtBu | -18.01 Da | 305.14 | Synthesis side reaction (activation step)[1][2] |
| Deamidated this compound | Z-Asp-OtBu | +0.98 Da | 324.13 | Hydrolysis during synthesis or storage[3][4] |
| Loss of tert-butyl group | Z-Asn-OH | -56.06 Da | 267.09 | Incomplete protection or premature deprotection |
| Loss of benzyloxycarbonyl group | H-Asn-OtBu | -134.05 Da | 189.10 | Incomplete protection or premature deprotection |
| Unprotected Asparagine | H-Asn-OH | -190.11 Da | 133.04 | Complete deprotection |
| Dipeptide Impurity | Z-Asn-Asn-OtBu | +114.04 Da | 437.19 | Impurity in starting material |
Experimental Protocols
LC-MS/MS Analysis of this compound
This protocol provides a general method for the analysis of this compound and its related impurities. Optimization may be required based on the specific instrumentation used.
1. Sample Preparation:
- Dissolve the this compound sample in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid, to a concentration of approximately 1 mg/mL.
- Perform serial dilutions to a final working concentration of 1-10 µg/mL for LC-MS analysis.[8]
- Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[8]
- Mobile Phase A: 0.1% formic acid in water.[8]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
- Gradient: A typical gradient would be 5-95% B over 20-30 minutes.[8]
- Flow Rate: 0.3 mL/min.[8]
- Column Temperature: 30 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- MS1 Scan Range: m/z 100-1000.
- Data-Dependent MS/MS: Select the most intense precursor ions from the MS1 scan for fragmentation.
- Fragmentation Method: Collision-Induced Dissociation (CID).
- Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to obtain a comprehensive fragmentation pattern.
4. Data Analysis:
- Process the raw data using appropriate software.
- Identify the monoisotopic mass of the parent this compound molecule and potential impurities.
- Analyze the MS/MS spectra to confirm the identity of impurities by comparing their fragmentation patterns to that of the parent compound and known fragmentation behaviors.
Visualizations
Caption: Workflow for identifying this compound related impurities.
Caption: Plausible fragmentation pathway of this compound in ESI-MS/MS.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric analysis of protein deamidation - A focus on top-down and middle-down mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Z-Asn-OtBu in Peptide Synthesis
Welcome to the technical support center for the use of N-α-Z-L-Asparagine-β-tert-butyl ester (Z-Asn-OtBu) in peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful incorporation of this reagent into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using asparagine derivatives like this compound in peptide synthesis?
A1: The main challenge is the dehydration of the side-chain amide group during the carboxyl activation step. This side reaction converts the asparagine residue into a β-cyanoalanine residue, resulting in a mass loss of 18 Da in the final peptide. This modification can alter the peptide's structure and biological activity. A secondary concern, particularly in sequences with adjacent sterically unhindered amino acids like glycine, is aspartimide formation, which can lead to racemization and the formation of isoaspartyl (β-peptide) impurities.
Q2: How does the OtBu (tert-butyl) protecting group on the side chain of this compound help?
A2: The bulky tert-butyl (OtBu) group on the side-chain amide of asparagine is not standard. Typically, for asparagine, a trityl (Trt) or xanthenyl (Xan) group is used to protect the side-chain amide and prevent dehydration. For aspartic acid, an OtBu ester on the side-chain carboxyl group provides steric hindrance that minimizes aspartimide formation.[1] If using this compound, where the OtBu protects the side-chain amide, its bulkiness would be expected to sterically hinder the dehydration reaction.
Q3: Which class of coupling reagents is most likely to cause dehydration of the asparagine side chain?
A3: Carbodiimide-based coupling reagents, such as Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are well-known to promote the dehydration of the asparagine side-chain amide to form a nitrile.[2][3] While the side-chain protection in this compound is designed to minimize this, the risk is highest with this class of reagents.
Q4: Are uronium/aminium salt reagents like HATU or HBTU a better choice for coupling this compound?
A4: Yes, uronium and aminium salt reagents such as HATU, HBTU, and COMU are generally more efficient and are associated with a lower risk of side reactions compared to carbodiimides.[4][5] HATU, in particular, is known for its high coupling efficiency and low rates of racemization, making it a preferred choice for challenging couplings.[4]
Q5: How can I confirm the successful incorporation of this compound and detect potential side products?
A5: Mass spectrometry is the most effective method for verification.[2] The expected mass of the peptide will confirm successful incorporation. The most common side product, dehydration, will result in a peak with a mass 18 Da lower than the target peptide.[2] HPLC analysis can be used to assess the purity of the crude product and separate different species.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Mass spectrum shows a significant peak at [M-18]+. | Dehydration of the asparagine side chain to β-cyanoalanine. This is more likely if using carbodiimide-based coupling reagents (DCC, DIC). | 1. Switch Coupling Reagent: Change to a uronium/aminium salt reagent like HATU or COMU, which are less prone to causing this side reaction. 2. Optimize Conditions: If using a carbodiimide, ensure an additive like HOBt or OxymaPure is present, and consider lowering the reaction temperature. 3. Verify Starting Material: Ensure the this compound starting material is pure and has not undergone degradation. |
| Incomplete coupling reaction (positive Kaiser test after extended reaction time). | 1. Steric Hindrance: The peptide sequence near the coupling site may be sterically hindered. 2. Inefficient Activation: The coupling reagent may not be efficient enough for the specific sequence. 3. Poor Resin Swelling: Inadequate swelling of the solid-phase support can limit reaction kinetics. | 1. Increase Equivalents: Increase the equivalents of this compound and the coupling reagent. 2. Use a Stronger Reagent: Switch to a more powerful coupling reagent like HATU. 3. Double Couple: Perform a second coupling step to drive the reaction to completion. 4. Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., overnight), monitoring periodically if possible.[6] 5. Ensure Proper Swelling: Allow adequate time for the resin to swell in a suitable solvent like DMF before starting the synthesis. |
| Presence of unexpected peaks in HPLC/MS, potentially related to racemization or aspartimide formation. | Although the OtBu group helps prevent aspartimide formation, certain sequences (e.g., Asn-Gly) are highly susceptible. This can be catalyzed by the base used in the coupling reaction (e.g., DIPEA) or during Fmoc deprotection in subsequent steps. | 1. Choice of Base: Use a less hindered base like N-methylmorpholine (NMM) instead of DIPEA if possible. 2. Additive in Deprotection: If performing Fmoc-SPPS after incorporating the this compound residue, add 0.1 M HOBt to the piperidine deprotection solution to buffer the basicity and suppress aspartimide formation.[7][8] 3. Use Milder Deprotection: Consider using piperazine instead of piperidine for Fmoc removal, as it is less likely to induce aspartimide formation.[9] |
Data Summary: Coupling Reagent Performance
The selection of a coupling reagent is critical for maximizing yield and purity. The following table provides a comparative summary of common coupling reagents for use with this compound, based on established principles and data from similar amino acid derivatives.
| Coupling Reagent | Class | Relative Efficiency | Risk of Dehydration | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | Very High | Low | Very Low | Excellent for sterically hindered couplings; higher cost.[4] |
| HBTU | Uronium/Aminium Salt | High | Low | Low | Good balance of reactivity and cost; a reliable standard choice.[4] |
| COMU | Uronium/Aminium Salt | Very High | Low | Very Low | High efficiency, non-explosive, and water-soluble byproducts.[10] |
| DIC/HOBt | Carbodiimide | Moderate | Moderate to High | Low (with HOBt) | Cost-effective, but known to promote asparagine dehydration. The use of a side-chain protected Asn is critical.[3] |
| EDC/HOBt | Carbodiimide | Moderate | Moderate to High | Low (with HOBt) | Water-soluble byproducts are easier to remove in solution-phase synthesis, but carries the same dehydration risk as DIC.[11] |
Experimental Protocols & Workflows
Protocol 1: Coupling of this compound using HATU in Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard manual Fmoc-SPPS workflow on a 0.1 mmol scale.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amine) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and an additive like HOAt (0.3 mmol, 3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) to the mixture and allow it to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. A negative test (yellow beads) indicates the reaction is complete. If the test is positive, allow the reaction to continue for another hour or perform a double coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next deprotection step.
Diagram: General Workflow for this compound Coupling and Validation
Caption: Workflow for this compound incorporation and validation.
Diagram: Logical Troubleshooting Flow for Dehydration Side Product
Caption: Troubleshooting logic for asparagine dehydration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Asparagine Derivatives in Solid-Phase Peptide Synthesis: Z-Asn-OtBu vs. Fmoc-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate amino acid derivatives is a critical determinant of success in solid-phase peptide synthesis (SPPS). For the incorporation of asparagine (Asn), the choice of protecting group strategy is paramount to mitigating the risk of aspartimide formation, a notorious side reaction that can lead to significant impurities and reduced yields. This guide provides an objective comparison of two asparagine derivatives: the more traditional Z-Asn-OtBu and the widely adopted Fmoc-Asn(Trt)-OH, supported by established chemical principles and experimental considerations.
Executive Summary
Fmoc-Asn(Trt)-OH is the industry standard for incorporating asparagine in modern Fmoc-based SPPS.[1][2] Its side-chain trityl (Trt) group provides essential steric hindrance that effectively suppresses aspartimide formation, leading to higher peptide purity and yield.[1][3] Furthermore, it exhibits excellent solubility in common SPPS solvents.[1][3] In contrast, this compound is a more classical derivative, primarily utilized in solution-phase synthesis. Its application in modern Fmoc- or Boc-based SPPS is not recommended due to the lack of a side-chain protecting group, which leaves the amide susceptible to side reactions, most notably aspartimide formation. While direct quantitative comparisons in SPPS are scarce due to the unsuitability of this compound, the qualitative advantages of Fmoc-Asn(Trt)-OH are overwhelmingly supported by the literature.
Chemical Properties and Structures
A fundamental understanding of the chemical structures of these two derivatives reveals the basis for their differential performance in SPPS.
Caption: Chemical structures of this compound and Fmoc-Asn(Trt)-OH.
The key structural difference lies in the protection of the side-chain amide. Fmoc-Asn(Trt)-OH incorporates a bulky trityl (Trt) group, which sterically hinders the backbone nitrogen from attacking the side-chain carbonyl, the initial step of aspartimide formation.[1] this compound lacks any side-chain protection, leaving the amide vulnerable to this side reaction.
Performance Comparison in SPPS
The performance of these two derivatives in SPPS is compared based on several critical parameters. Due to the general unsuitability of this compound for modern SPPS, the data for this derivative is largely inferred from chemical principles, while the data for Fmoc-Asn(Trt)-OH is well-documented.
| Performance Metric | This compound | Fmoc-Asn(Trt)-OH | Rationale |
| Prevention of Aspartimide Formation | Very Poor | Excellent | The Trt group on Fmoc-Asn(Trt)-OH provides steric protection to the side-chain amide, effectively preventing the intramolecular cyclization that leads to aspartimide formation.[1][3] this compound lacks this protection, making it highly susceptible to this side reaction, especially in sequences like Asp-Gly.[4] |
| Coupling Efficiency | Moderate to Poor | High | The solubility of Fmoc-Asn(Trt)-OH in standard SPPS solvents like DMF and NMP is excellent, which facilitates efficient coupling.[1][3] While this compound's solubility may be adequate, the potential for side reactions can complicate coupling outcomes. |
| Peptide Purity | Low | High | The prevention of aspartimide formation by Fmoc-Asn(Trt)-OH leads to significantly cleaner crude peptide products, simplifying purification.[1][5] The use of this compound in SPPS would likely result in a complex mixture of the desired peptide along with aspartimide-related impurities. |
| Overall Yield | Low | High | Higher purity and fewer side reactions with Fmoc-Asn(Trt)-OH contribute to a greater overall yield of the target peptide.[3] |
| Compatibility with SPPS | Poor | Excellent | Fmoc-Asn(Trt)-OH is specifically designed for and is a cornerstone of Fmoc-based SPPS.[2][6] this compound is primarily a reagent for solution-phase synthesis and is not compatible with standard Fmoc or Boc SPPS protocols without significant risk of side reactions.[7] |
Understanding Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular side reaction that can occur during the piperidine-mediated Fmoc-deprotection steps in SPPS.[4][8] This reaction is particularly problematic for Asp-Xxx sequences where Xxx is a sterically unhindered amino acid like Glycine.[4] The resulting five-membered succinimide ring can then be opened by piperidine or other nucleophiles to form a mixture of α- and β-aspartyl peptides, as well as racemized products, which are often difficult to separate from the desired peptide.[8]
Caption: The pathway of aspartimide formation from an unprotected Asn residue.
Experimental Protocols
Standard Protocol for Fmoc-Asn(Trt)-OH Coupling in Fmoc-SPPS
This protocol outlines the manual coupling of Fmoc-Asn(Trt)-OH to a growing peptide chain on a solid support.
1. Resin Preparation:
-
Start with the peptide-resin following the successful deprotection of the N-terminal Fmoc group of the preceding amino acid.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 20-30 minutes in a suitable reaction vessel.[9]
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.[9]
2. Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading) and a coupling agent such as HCTU (3 eq.) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIEA) (6 eq.), to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
3. Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Add the pre-activated Fmoc-Asn(Trt)-OH solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling. A ninhydrin test can be performed to monitor the reaction progress.[10]
4. Washing:
-
After the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and by-products.
5. Deprotection of the Trityl Group:
-
The Trt group is stable to the piperidine used for Fmoc removal and is cleaved simultaneously with other side-chain protecting groups and the peptide from the resin using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA).[1][3] A common cleavage cocktail is TFA/triisopropylsilane/water (95:2.5:2.5).[11]
Considerations for Using this compound in SPPS (Hypothetical)
The use of this compound in modern SPPS is not standard practice. However, if attempted, the following points must be considered:
-
High Risk of Aspartimide Formation: Without side-chain protection, the risk of aspartimide formation during the basic Fmoc deprotection steps is extremely high.
-
Orthogonal Deprotection: The Z group is stable to the basic conditions of Fmoc removal and the acidic conditions of Boc removal. Its removal typically requires catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acid (HBr/AcOH).[7][12] This orthogonality could be a theoretical advantage in specific, complex synthetic strategies, but the practical challenges are significant.
-
Resin and Protecting Group Compatibility: The conditions required for Z-group removal (hydrogenolysis) are not compatible with many standard resins and side-chain protecting groups used in SPPS. For example, methionine and cysteine residues are sensitive to hydrogenolysis.[12]
Workflow and Logical Relationships
The following diagram illustrates the general workflow of a single coupling cycle in Fmoc-SPPS, highlighting the step where the choice of asparagine derivative is crucial.
Caption: A single coupling cycle in Fmoc-SPPS.
Conclusion
For researchers engaged in Solid-Phase Peptide Synthesis, Fmoc-Asn(Trt)-OH is the clear and superior choice for the incorporation of asparagine residues. Its design directly addresses and effectively prevents the critical side reaction of aspartimide formation, leading to higher purity, greater yields, and more reliable synthetic outcomes. While this compound has its applications in classical solution-phase synthesis, its use in modern SPPS is fraught with challenges that compromise the integrity of the final peptide product. The adoption of Fmoc-Asn(Trt)-OH represents a key advancement in peptide synthesis methodology, simplifying purification and enhancing the reliability of research and development efforts in the pharmaceutical and biochemical sciences.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. chem.uci.edu [chem.uci.edu]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Z-Asn-OtBu and Boc-Asn(Xan)-OH for Peptide Synthesis
In the intricate field of peptide synthesis, the choice of protected amino acid derivatives is paramount to achieving high yields and purity. For the incorporation of asparagine (Asn), two commonly utilized derivatives are N-α-benzyloxycarbonyl-L-asparagine tert-butyl ester (Z-Asn-OtBu) and N-α-tert-butoxycarbonyl-N-γ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH). This guide provides a comprehensive comparison of these two reagents, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their synthetic strategies.
Introduction to this compound and Boc-Asn(Xan)-OH
This compound is a protected asparagine derivative where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid is protected as a tert-butyl (OtBu) ester.[1] The Z group is a classical protecting group in peptide chemistry, often employed in solution-phase synthesis.[2]
Boc-Asn(Xan)-OH is another protected asparagine derivative, featuring a tert-butoxycarbonyl (Boc) group on the α-amino group and a xanthyl (Xan) group protecting the side-chain amide.[3] This derivative is particularly well-suited for Boc-based solid-phase peptide synthesis (SPPS).[4][5] The primary advantage of the Xan group is its ability to prevent the dehydration of the asparagine side-chain amide to a β-cyanoalanine residue, a common side reaction during activation, especially with carbodiimide reagents.[4][6] Furthermore, the Xan group enhances the solubility of the amino acid derivative in organic solvents commonly used in SPPS.[3][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and Boc-Asn(Xan)-OH is presented in the table below.
| Property | This compound | Boc-Asn(Xan)-OH |
| CAS Number | 25456-85-3[1] | 65420-40-8[3] |
| Molecular Formula | C16H22N2O5[1] | C22H24N2O6[3] |
| Molecular Weight | 338.36 g/mol | 412.44 g/mol [3] |
| Appearance | Not specified | White to off-white crystalline powder[3] |
| Solubility | Not specified | Soluble in DMF and DMSO[3] |
| Primary Application | Peptide Synthesis[1] | Boc-based Solid-Phase Peptide Synthesis (SPPS)[4] |
Performance Comparison
The choice between this compound and Boc-Asn(Xan)-OH hinges on the specific requirements of the peptide synthesis strategy, particularly the choice between solution-phase and solid-phase synthesis.
Boc-Asn(Xan)-OH is demonstrably superior for Boc-SPPS due to the dual function of the Xan group. It effectively prevents the formation of nitrile impurities and improves solubility, leading to higher coupling efficiency and purer final peptides.[6][7] The use of unprotected or inadequately protected asparagine derivatives in SPPS can lead to significant challenges, including poor solubility and the irreversible formation of β-cyanoalanine, which complicates purification and can alter the biological activity of the peptide.[4][6]
A hypothetical performance comparison based on the known properties of the protecting groups is summarized below:
| Parameter | This compound | Boc-Asn(Xan)-OH |
| Prevention of Dehydration | No side-chain protection; prone to nitrile formation with carbodiimides. | Xan group provides robust protection against dehydration.[6] |
| Solubility in SPPS Solvents | Likely lower solubility compared to the Xan-protected derivative. | Xan group significantly enhances solubility.[3][5] |
| Coupling Efficiency in SPPS | Potentially lower due to solubility issues and side reactions. | Generally high and reliable.[6] |
| Purity of Crude Peptide | Lower purity expected due to potential side reactions. | Higher purity due to prevention of β-cyanoalanine formation.[7] |
| Deprotection Conditions | Z-group: Hydrogenolysis or strong acid; OtBu-group: Strong acid. | Boc-group: Moderate acid (e.g., TFA); Xan-group: Cleaved by TFA.[5] |
Experimental Protocols
General Protocol for Incorporation of Boc-Asn(Xan)-OH in Boc-SPPS
This protocol outlines the manual coupling of Boc-Asn(Xan)-OH onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: The solid support (e.g., Merrifield resin) with the growing peptide chain is swelled in dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Boc Deprotection: The N-terminal Boc group is removed by treatment with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. The resin is then washed with DCM and isopropanol.[7]
-
Neutralization: The resin is neutralized with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM to free the N-terminal amine for coupling.[8]
-
Amino Acid Activation and Coupling:
-
Monitoring: The completeness of the coupling reaction can be monitored using the Kaiser test.[8]
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[8]
General Considerations for this compound in Solution-Phase Synthesis
While a detailed, universally applicable protocol is difficult to provide without a specific synthetic target, the general workflow for using this compound in a solution-phase peptide fragment condensation would involve:
-
Deprotection of the N-terminus: The N-terminal protecting group of a peptide fragment is removed.
-
Activation of the C-terminus: The carboxylic acid of this compound is activated using a suitable coupling reagent (e.g., DCC, EDC).
-
Coupling: The activated this compound is reacted with the deprotected peptide fragment in a suitable organic solvent.
-
Purification: The resulting protected peptide is purified by crystallization or chromatography.
-
Deprotection of Z and OtBu groups: The Z group is typically removed by catalytic hydrogenolysis, and the OtBu group is removed by treatment with a strong acid like TFA.
Visualizing Experimental Workflows
The following diagrams illustrate the logical workflows for peptide synthesis using Boc-Asn(Xan)-OH and the decision-making process for asparagine protection.
References
A Comparative Guide to the Mass Spectrometry Validation of Peptides Synthesized with Z-Asn-OtBu versus Fmoc-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity asparagine-containing peptides is a critical task in drug discovery and proteomics research. The choice of protecting groups for the asparagine residue is paramount to prevent side reactions, primarily deamidation and nitrile formation, which can compromise the integrity and biological activity of the final peptide. This guide provides an objective comparison of two common asparagine derivatives: Z-Asn-OtBu, utilized in classical solution-phase synthesis, and Fmoc-Asn(Trt)-OH, the modern standard for solid-phase peptide synthesis (SPPS). The comparison focuses on the implications for synthesis strategy, peptide purity, and the subsequent mass spectrometric validation.
Executive Summary
The selection between this compound and Fmoc-Asn(Trt)-OH is fundamentally a choice between two distinct peptide synthesis philosophies: solution-phase versus solid-phase. This compound, with its benzyloxycarbonyl (Z) Nα-protecting group, is suited for the methodical, often scalable, solution-phase synthesis of shorter peptides or peptide fragments. In contrast, Fmoc-Asn(Trt)-OH is the preferred building block for modern, automated solid-phase peptide synthesis (SPPS) due to the mild cleavage conditions of the Fmoc group and the effective side-chain protection afforded by the trityl (Trt) group. Mass spectrometry is the ultimate arbiter of success for both methodologies, providing definitive confirmation of the target peptide's identity and a quantitative assessment of its purity.
Comparison of Synthesis Strategies and Protecting Groups
The core differences between the Z- and Fmoc-based approaches dictate the entire workflow of peptide synthesis, from reaction conditions to purification strategies.
| Feature | This compound | Fmoc-Asn(Trt)-OH |
| Synthesis Methodology | Primarily Solution-Phase Peptide Synthesis | Primarily Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Protecting Group | Benzyloxycarbonyl (Z or Cbz) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Nα-Deprotection Conditions | Harsh: Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/acetic acid).[1] | Mild Base: Typically 20% piperidine in DMF.[1] |
| Side-Chain Protection (Asn) | tert-butyl (OtBu) ester on the side-chain amide oxygen (less common representation) or no side-chain protection | Trityl (Trt) on the side-chain amide nitrogen.[2] |
| Side-Chain Deprotection | Typically concurrent with final cleavage using strong acid (e.g., TFA). | Concurrent with final cleavage from the resin using strong acid (e.g., TFA).[3] |
| Key Advantage | Suitable for large-scale synthesis of short peptides; intermediates can be purified. | Amenable to automation; mild deprotection preserves sensitive residues; high purity achievable for long peptides.[1][4] |
| Key Disadvantage | Labor-intensive; not suitable for long peptides; harsh deprotection conditions can lead to side reactions.[1] | Potential for aggregation in long sequences; risk of diketopiperazine formation at the dipeptide stage.[4] |
Performance Comparison and Side Reaction Profile
While a direct head-to-head synthesis of the same peptide using these two divergent methodologies is not common in the literature, a qualitative and semi-quantitative comparison can be drawn based on the known characteristics of each approach. The primary side reaction of concern for asparagine is deamidation, which proceeds through a succinimide intermediate and results in a mass increase of 0.984 Da, readily detectable by high-resolution mass spectrometry.
| Performance Metric | This compound (Solution-Phase) | Fmoc-Asn(Trt)-OH (Solid-Phase) | Mass Spectrometry Indication |
| Crude Peptide Purity (HPLC) | Variable, highly dependent on purification of intermediates. | Typically 60-90% for standard sequences.[3] | Main peak area percentage in the chromatogram. |
| Overall Yield | Generally lower for longer peptides due to multiple purification steps. | 70-95% (cleavage yield), sequence-dependent.[3] | Gravimetric analysis after purification. |
| Deamidation Risk | Moderate to high, especially during prolonged coupling or workup steps without adequate side-chain protection. | Low; the Trt group on the side-chain amide effectively prevents dehydration and deamidation during synthesis.[2] | Presence of a peak with +0.984 Da mass shift from the target peptide. |
| Nitrile Formation Risk | Can occur during carbodiimide-mediated activation if the side-chain is unprotected. | Low; the Trt group minimizes this side reaction.[2] | Presence of a peak with a mass loss of 18.01 Da from the target peptide. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asn(Trt)-OH
This protocol outlines a standard manual Fmoc-SPPS workflow on a Rink Amide resin for the synthesis of a C-terminally amidated peptide.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).[3]
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 eq.) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[3]
-
Monitor coupling completion with a Kaiser test.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin and incubate for 2-3 hours.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[3]
-
Protocol 2: Mass Spectrometry Validation of the Synthetic Peptide
This protocol describes a general procedure for the analysis of a crude synthetic peptide by LC-MS.
-
Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in a suitable solvent, such as 0.1% formic acid in 50:50 water/acetonitrile, to a concentration of approximately 1 mg/mL.
-
LC-MS Analysis:
-
Instrumentation: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a typical starting point.
-
Detection: UV absorbance at 214 nm and mass analysis in positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Identify the peak corresponding to the target peptide in the total ion chromatogram (TIC) and UV chromatogram.
-
Confirm the molecular weight of the target peptide by examining the mass spectrum of the main peak. The observed m/z values should correspond to the calculated isotopic distribution of the protonated molecular ions [M+H]⁺, [M+2H]²⁺, etc.
-
Scrutinize the mass spectra of minor peaks and shoulders of the main peak for expected side products, such as deamidation (+0.984 Da) or incomplete deprotection of other side chains (e.g., +56 Da for residual Boc groups).
-
Visualizing the Workflows
The logical flows for SPPS and the subsequent mass spectrometry validation are depicted below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Mass Spectrometry (MS) validation of a synthetic peptide.
Conclusion
The choice between this compound and Fmoc-Asn(Trt)-OH is dictated by the selection of the overall synthesis strategy. For modern, automated synthesis of a wide range of peptides, the Fmoc/tBu strategy, and therefore Fmoc-Asn(Trt)-OH, is the superior choice, offering milder conditions and a robust methodology for preventing asparagine-related side reactions. This compound remains relevant for specific applications in solution-phase synthesis, particularly for the large-scale production of shorter peptide fragments.
Regardless of the synthetic route, rigorous mass spectrometric analysis is non-negotiable. It provides the essential data to confirm the identity of the synthesized peptide and, crucially, to detect and quantify impurities such as deamidation products. A high-resolution LC-MS analysis is the gold standard for ensuring that the final peptide meets the stringent purity requirements for research and therapeutic applications.
References
The Strategic Selection of Asparagine Protection in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Z-Asn-OtBu
For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of peptides, the choice of protecting groups for trifunctional amino acids like asparagine is a critical decision that profoundly impacts process efficiency, final product purity, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of N-α-Benzyloxycarbonyl-L-asparagine tert-butyl ester (Z-Asn-OtBu), offering an objective comparison with contemporary alternatives.
The incorporation of asparagine (Asn) into peptide sequences is notoriously challenging due to the reactivity of its side-chain amide. During activation for coupling, the amide can undergo dehydration to form a nitrile, a side reaction that introduces hard-to-remove impurities.[1] To mitigate this, the side-chain amide is often protected. While modern solid-phase peptide synthesis (SPPS) predominantly relies on the Fmoc/tBu strategy, utilizing derivatives like Fmoc-Asn(Trt)-OH, more classical protecting group combinations, such as those involving the benzyloxycarbonyl (Z) group, still hold relevance in specific manufacturing contexts, particularly in solution-phase synthesis.
This compound presents a unique combination of a classical N-α-Z group and an acid-labile tert-butyl (OtBu) ester protecting the C-terminus, which is atypical for side-chain protection of asparagine. A more conventional approach would involve protection of the side-chain amide itself. This guide will therefore evaluate this compound in the context of its likely application in fragment condensation or solution-phase synthesis and compare it against the most widely used alternatives in both Boc- and Fmoc-based solid-phase strategies.
Performance and Strategic Comparison
The utility of this compound is best understood by comparing its protecting group strategy to the current industry standards: Fmoc-Asn(Trt)-OH for Fmoc-SPPS and Boc-Asn(Xan)-OH for Boc-SPPS. The core differences lie in the N-α-protection (Z vs. Fmoc vs. Boc) and the side-chain protection strategy.
| Feature | This compound | Fmoc-Asn(Trt)-OH | Boc-Asn(Xan)-OH |
| Nα-Protection | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Side-Chain Protection | None (C-terminus as t-butyl ester) | Trityl (Trt) | Xanthyl (Xan) |
| Typical Synthesis Phase | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Nα-Deprotection | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acid (HBr/AcOH) | Mild base (e.g., 20% piperidine in DMF) | Moderate acid (e.g., TFA in DCM) |
| Side-Chain Deprotection | N/A | Acid (TFA) | Acid (HF or TFMSA) |
Cost-Benefit Analysis
The economic viability of any protected amino acid in large-scale synthesis is a multifaceted issue, balancing raw material costs with process-related expenses.
| Cost Factor | This compound | Fmoc-Asn(Trt)-OH | Boc-Asn(Xan)-OH |
| Raw Material Cost | Generally lower for the basic Z and OtBu protecting groups, but availability at scale may be limited, affecting price. | Higher initial cost per gram, but prices have decreased with widespread use and a competitive market.[1][2] | Generally lower cost than Fmoc derivatives.[2] |
| Process Costs | Higher for solution-phase synthesis (labor-intensive, requires more solvent for extractions and purifications). | Lower for automated SPPS in terms of labor, but high solvent and reagent consumption. | Similar to Fmoc-SPPS, but requires specialized equipment for handling hazardous acids like HF. |
| Waste Management | Large volumes of solvent waste from extractions and purifications. | Large volumes of solvent and reagent waste (piperidine is regulated).[2] | Significant hazardous waste, particularly from the use of strong acids like HF. |
| Yield & Purity | Potentially higher purity of isolated intermediates in solution-phase. Risk of side reactions during strong acid deprotection. | High crude purity is achievable with optimized protocols. Trt group effectively prevents nitrile formation.[3] | Xan group effectively prevents nitrile formation. Harsher final cleavage can lead to more side products. |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity. Bulk pricing should be obtained directly from manufacturers for an accurate comparison.
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of protected asparagine residues. Below are generalized protocols for solution-phase coupling of this compound and a standard Fmoc-SPPS coupling of Fmoc-Asn(Trt)-OH.
Protocol 1: Solution-Phase Coupling of this compound
This protocol outlines a typical coupling step in a solution-phase synthesis where this compound is the N-terminal protected amino acid to be coupled to a peptide-ester (e.g., H-Peptide-OBzl).
-
Deprotection of the Peptide-Ester:
-
If the peptide-ester is N-terminally protected (e.g., with Boc), deprotect using appropriate conditions (e.g., TFA in DCM).
-
Neutralize the resulting salt with a non-nucleophilic base like diisopropylethylamine (DIEA).
-
Remove the solvent under reduced pressure.
-
-
Activation and Coupling:
-
Dissolve this compound (1.1 equivalents) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an appropriate solvent (e.g., DMF or DCM) at 0°C.
-
Stir for 30 minutes to pre-activate.
-
Add the deprotected peptide-ester from step 1 to the activated this compound solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected peptide fragment by column chromatography or recrystallization.
-
Protocol 2: Solid-Phase Coupling of Fmoc-Asn(Trt)-OH
This protocol outlines a standard coupling cycle in an automated or manual Fmoc-SPPS workflow.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents), a coupling reagent like HBTU (3-5 equivalents), and a base like DIEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Decision-Making Workflow
The choice of asparagine protecting group strategy is dependent on several factors, including the synthesis methodology, the scale of production, and the specific peptide sequence.
Orthogonal Deprotection Strategy
The use of Z and OtBu protecting groups in the same molecule, as in this compound, offers an orthogonal deprotection strategy, which can be advantageous in the synthesis of complex peptide fragments. The Z group is stable to the acidic conditions used to remove the OtBu group, and the OtBu group is stable to the hydrogenolysis conditions used to remove the Z group.
Conclusion and Recommendations
The choice between this compound and its more modern counterparts is not straightforward and depends heavily on the specific context of the project.
This compound is a viable, albeit less common, option for:
-
Large-scale solution-phase synthesis of peptide fragments: For projects where LPPS is economically favorable, the potential for lower raw material costs and the ability to purify intermediates to a high degree can be significant advantages.
-
Projects requiring orthogonal protection: The Z/OtBu combination allows for selective deprotection, which is useful in the synthesis of complex or cyclic peptides.
Fmoc-Asn(Trt)-OH remains the gold standard for:
-
Automated solid-phase peptide synthesis: Its compatibility with the mild conditions of the Fmoc/tBu strategy makes it the preferred choice for most modern large-scale SPPS campaigns.[1]
-
Synthesis of long or complex peptides: The high efficiency and reliability of Fmoc-SPPS are well-suited for the production of challenging sequences.
Boc-Asn(Xan)-OH is a strong candidate for:
-
Boc-based solid-phase synthesis: It provides excellent side-chain protection and is a reliable choice for established Boc-SPPS manufacturing processes.
-
Synthesis of peptides prone to aggregation: In some cases, the Boc/Bzl strategy can offer advantages in synthesizing difficult sequences.[1]
Ultimately, a thorough evaluation of the target peptide, the available manufacturing infrastructure, and the overall project budget is necessary to make an informed decision. For novel large-scale synthesis projects, a preliminary pilot synthesis is often warranted to identify the most efficient and cost-effective strategy.
References
Navigating the Challenges of Asparagine Incorporation in Difficult Peptide Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of peptides containing asparagine (Asn) residues, particularly within "difficult" or aggregation-prone sequences, presents a significant hurdle. The inherent properties of asparagine's side-chain amide can lead to undesirable side reactions and poor solubility, compromising the yield and purity of the final peptide. This guide provides an objective comparison of various protected asparagine derivatives, offering insights into their performance and supported by experimental data to aid in the selection of an optimal synthetic strategy.
The primary challenges associated with the incorporation of asparagine in Solid-Phase Peptide Synthesis (SPPS) are twofold: the dehydration of the side-chain amide to a β-cyanoalanine residue, an irreversible modification that can truncate the peptide chain, and the poor solubility of some protected asparagine derivatives in common SPPS solvents, which can lead to incomplete coupling reactions.[1][2][3] To address these issues, various strategies have been developed, primarily involving the protection of the side-chain amide. This guide focuses on the performance of Z-Asn-OtBu in comparison to more commonly used alternatives like Fmoc-Asn(Trt)-OH and Boc-Asn(Xan)-OH.
Performance Comparison of Protected Asparagine Derivatives
The choice of protecting group for the asparagine side chain is critical and depends on the chosen synthetic strategy (Fmoc/tBu or Boc/Bzl). The following table summarizes the key performance characteristics of different protected asparagine derivatives.
| Feature | This compound | Fmoc-Asn(Trt)-OH | Boc-Asn(Xan)-OH |
| Synthetic Strategy | Boc/Bzl | Fmoc/tBu | Boc/Bzl |
| Prevention of Dehydration | Theoretically effective, but limited modern data. | Highly effective due to the bulky trityl group.[3] | Highly effective due to the xanthyl group.[1] |
| Solubility | Data not readily available for OtBu derivative. Z-Asn-OH has poor solubility. | Excellent solubility in common SPPS solvents (DMF, NMP).[3] | Significantly improved solubility in DMF.[1] |
| Coupling Efficiency | Expected to be standard for Boc-amino acids, but can be sequence-dependent. | Generally high due to good solubility. | High and reliable, facilitated by enhanced solubility.[4] |
| Side Reactions | Potential for side reactions associated with Z-group cleavage (e.g., byproducts from catalytic hydrogenolysis).[1] | Trityl group cleavage can be slow at the N-terminus.[2] | Xanthyl group is labile to TFA, offering temporary protection during coupling.[1][5] |
| Orthogonality | Orthogonal to Boc and other acid-labile groups.[1] | Orthogonal to tBu-based side-chain protecting groups. | Not fully orthogonal in standard Boc-SPPS as Xan is TFA-labile.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of protected asparagine residues. Below are generalized protocols for the coupling of the most common derivatives.
Protocol 1: Coupling of Fmoc-Asn(Trt)-OH in Fmoc/tBu SPPS
This protocol outlines a single coupling cycle for incorporating Fmoc-Asn(Trt)-OH into a growing peptide chain on a solid support.
Materials:
-
Fmoc-Asn(Trt)-OH
-
Rink Amide resin (or other suitable resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion).
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: Coupling of Boc-Asn(Xan)-OH in Boc/Bzl SPPS
This protocol describes a single coupling cycle for adding Boc-Asn(Xan)-OH to a growing peptide chain on a solid support.[1]
Materials:
-
Boc-Asn(Xan)-OH
-
Merrifield resin (or other suitable resin)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or DIC
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA), 50% in DCM
-
Diisopropylethylamine (DIEA), 10% in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and repeat for 20-30 minutes.[1]
-
Washing: Wash the resin with DCM (3 times), isopropanol (2 times), and DMF (5 times).[1]
-
Neutralization: Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).[1]
-
Washing: Wash the resin with DMF (5 times).[1]
-
Coupling:
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[1]
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).[1]
Key Side Reactions and Mitigation Strategies
The primary side reaction involving asparagine is the dehydration of its side-chain amide to form a β-cyanoalanine residue. This is particularly prevalent when using carbodiimide activators like DCC or DIC with unprotected asparagine.[2] The use of bulky side-chain protecting groups like Trityl (Trt) and Xanthyl (Xan) effectively prevents this dehydration by sterically hindering the amide.
Caption: Dehydration of unprotected asparagine during activation.
Another significant challenge, especially in "difficult sequences," is peptide aggregation. Aggregation can be sequence-dependent and is often driven by the formation of intermolecular β-sheets.[6] While the choice of asparagine protecting group can influence solubility and potentially mitigate aggregation, other strategies are often employed.
Caption: Common strategies for mitigating peptide aggregation.
Conclusion
While this compound represents a theoretically viable option within the Boc/Bzl strategy, the lack of extensive modern data on its performance in difficult sequences makes a direct comparison challenging. The current industry standards, Fmoc-Asn(Trt)-OH for Fmoc/tBu and Boc-Asn(Xan)-OH for Boc/Bzl strategies, are well-documented to effectively prevent common asparagine-related side reactions and improve solubility, leading to higher purity and yield of the final peptide. The choice between these derivatives will ultimately depend on the overall synthetic strategy employed. For researchers encountering difficulties with asparagine incorporation, the adoption of these well-established side-chain protected derivatives, coupled with other aggregation-mitigating techniques, offers the most reliable path to success.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
References
A Researcher's Guide to Asparagine Protecting Groups in Peptide Synthesis
The incorporation of asparagine (Asn) into synthetic peptides is a critical step for researchers in drug development and life sciences. However, the inherent reactivity of its side-chain amide poses significant challenges in solid-phase peptide synthesis (SPPS), primarily leading to undesirable side reactions that can compromise the purity and yield of the final peptide.[1][2] The two most common side reactions are the dehydration of the side-chain amide to a nitrile, particularly when using carbodiimide-based coupling reagents, and the formation of aspartimide, which can lead to racemization and the formation of β-peptides.[1][3][4] To mitigate these issues, various protecting groups for the asparagine side chain have been developed. This guide provides a comparative analysis of the most commonly used protecting groups, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic needs.
Key Performance Metrics of Asparagine Protecting Groups
The selection of an appropriate side-chain protecting group for asparagine is a crucial decision in peptide synthesis. The ideal protecting group should effectively prevent side reactions, be compatible with the overall synthetic strategy, and ensure a high yield and purity of the target peptide. The following tables summarize the performance of common asparagine protecting groups based on available data.
| Protecting Group | Key Features & Advantages | Disadvantages & Potential Side Reactions | Deprotection Conditions |
| Trityl (Trt) | The most widely used protecting group for Asn.[2] Effectively prevents side-chain dehydration.[5][6] Improves the solubility of the Fmoc-Asn-OH derivative.[5][6] | Steric hindrance can sometimes slow down coupling reactions.[2] Cleavage can be slow, especially when the Asn(Trt) residue is at the N-terminus of the peptide.[7] | Standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-3 hours.[2][8] |
| Xanthenyl (Xan) | Generally leads to high-purity peptides by minimizing side reactions.[1] Some studies suggest it may be more effective than Trt at reducing aspartimide formation in "difficult" sequences (e.g., -Asn-Gly-).[1] | Less commonly used than Trt, with less available comparative data. May have stability concerns with repeated piperidine treatments in Fmoc-SPPS.[3] | Cleaved with standard TFA cleavage cocktails. |
| Monomethoxytrityl (Mmt) | Higher solubility in DMF compared to Fmoc-Asn(Trt)-OH, which can facilitate coupling reactions at higher concentrations. The Mmt group is more acid-labile and is cleaved more rapidly than the Trt group, even at the N-terminus. | The high acid sensitivity may require careful selection of coupling methods to avoid premature deprotection. | Can be removed with dilute TFA (e.g., 1-2% TFA in DCM with scavengers).[9] |
| Trimethoxybenzyl (Tmob) | Couples rapidly without dehydration side reactions when using BOP reagent.[10] Cleaved rapidly with 95% TFA (half-life < 1 minute).[11] | Can generate reactive carbonium ions during cleavage that may alkylate sensitive residues like tryptophan.[10] | 95% TFA for 2 hours.[11] |
| Dimethoxybenzhydryl (Mbh) | Couples rapidly without dehydration side reactions when using BOP reagent.[10] | Can generate reactive carbonium ions during cleavage that may alkylate sensitive residues like tryptophan.[10] | Standard TFA cleavage cocktails. |
Quantitative Comparison of Protected Asparagine Derivatives
While direct, side-by-side quantitative comparisons of all protecting groups under identical conditions are scarce in the literature, the following table presents data compiled from a study comparing unprotected Fmoc-Asn-OH with Fmoc-Asn(Xan)-OH.
| Parameter | Fmoc-Asn(Xan)-OH | Unprotected Fmoc-Asn-OH |
| Coupling Efficiency | >99%[12] | Variable, often lower[12] |
| Aspartimide Formation | <1%[12] | 5-30% (sequence dependent)[12] |
| Dehydration to Nitrile | Not detected[12] | Can be significant[12] |
| Crude Peptide Purity | Typically >85%[12] | Highly variable, often <60%[12] |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of protected asparagine residues. Below are generalized protocols for the coupling and deprotection steps in Fmoc-based SPPS.
Protocol 1: Coupling of Fmoc-Asn(Trt)-OH
This protocol describes a standard coupling procedure using HBTU/HOBt activation.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Asn(Trt)-OH (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
HOBt (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the peptide-resin by treatment with 20% piperidine in DMF. This is typically done in two steps: a short treatment (e.g., 5 minutes) followed by a longer treatment (e.g., 10-15 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH, HBTU, and HOBt in DMF.
-
Add DIPEA to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using a Kaiser test. A negative test indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
Protocol 2: Cleavage and Deprotection of Asn(Trt)-Containing Peptides
This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the Trt protecting group.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5 or TFA/TIS/water 95:2.5:2.5)[3]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours. A longer cleavage time may be required for complete removal of the Trt group from N-terminal asparagine residues.[7]
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Add the filtrate to cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Visualizing the Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate a typical experimental workflow for SPPS and a decision-making process for selecting an appropriate asparagine protecting group.
Experimental workflow for Fmoc-SPPS.
Decision workflow for asparagine protecting group selection.
Conclusion
The choice of a protecting group for the side chain of asparagine is a critical parameter in the successful synthesis of peptides. The Trityl (Trt) group remains the most widely used and well-documented protecting group, effectively preventing dehydration and improving the solubility of the asparagine derivative.[2][6] However, for sequences prone to aspartimide formation, the Xanthenyl (Xan) group may offer advantages.[1] For peptides where solubility is a major concern or when asparagine is located at the N-terminus, the Monomethoxytrityl (Mmt) group, with its enhanced solubility and cleavage kinetics, presents a superior alternative. Ultimately, the selection of the protecting group should be tailored to the specific peptide sequence and the overall synthetic strategy to maximize the yield and purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digital.csic.es [digital.csic.es]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Confirmation of Z-Asn-OtBu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of N-benzyloxycarbonyl-L-asparagine tert-butyl ester (Z-Asn-OtBu), a crucial building block in peptide synthesis. The primary focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis of alternative methods including Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC). This document presents predicted and experimental data, detailed methodologies, and visual workflows to aid in the unambiguous structural elucidation of this compound.
Structural Confirmation Workflow
The structural confirmation of a synthesized compound like this compound is a multi-step process. It begins with the initial synthesis and purification, followed by a series of analytical tests to confirm the identity, purity, and structure of the target molecule. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the synthesis, purification, and structural confirmation of this compound.
NMR Analysis of this compound
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Predicted ¹H and ¹³C NMR Data
In the absence of a publicly available experimental spectrum, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift databases and additivity rules for similar functional groups. The expected multiplicity and integration for ¹H NMR are also provided.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C₆H₅-H | 7.30 - 7.40 | multiplet | 5H |
| -O-CH ₂-Ph | 5.12 | singlet | 2H |
| NH (amide) | 6.8 - 7.2 | broad singlet | 1H |
| NH ₂ (side chain) | 5.5 - 6.5 | broad singlet (2H) | 2H |
| α-CH | 4.45 | doublet of doublets | 1H |
| β-CH ₂ | 2.60 - 2.80 | multiplet | 2H |
| -C(CH ₃)₃ | 1.48 | singlet | 9H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (urethane) | 156.0 |
| C =O (tert-butyl ester) | 171.5 |
| C =O (amide) | 174.0 |
| C ₆H₅ (ipso) | 136.5 |
| C ₆H₅ (ortho, meta, para) | 128.0 - 128.8 |
| -O-C H₂-Ph | 67.5 |
| α-C H | 52.0 |
| β-C H₂ | 37.0 |
| -C (CH₃)₃ | 82.5 |
| -C(C H₃)₃ | 28.0 |
Comparison with Alternative Analytical Techniques
While NMR provides the most detailed structural information, other techniques are essential for confirming molecular weight and purity, and for identifying functional groups.
Caption: Comparison of information obtained from different analytical techniques for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound.[1] Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like protected amino acids.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 323.16 |
| [M+Na]⁺ | 345.14 |
| [M+K]⁺ | 361.11 |
M = C₁₆H₂₂N₂O₅, Molecular Weight = 322.36 g/mol
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400 - 3200 | N-H (amide) | Stretching |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 2980 - 2850 | C-H (aliphatic) | Stretching |
| ~1740 | C=O (tert-butyl ester) | Stretching |
| ~1690 | C=O (urethane) | Stretching |
| ~1650 | C=O (amide I) | Stretching |
| ~1530 | N-H (amide II) | Bending |
| ~1250 | C-O (ester) | Stretching |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for separating it from any starting materials or byproducts. A reversed-phase HPLC method is typically employed.
Table 5: Typical HPLC Purity Analysis Data for this compound
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 254 nm |
| Expected Retention Time | Dependent on the specific system, but should be a single major peak |
| Purity | >98% (by peak area) |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 or 500 MHz spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum on the same instrument.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts relative to TMS.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Dilute this solution to 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]
-
Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).
-
Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.
FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase (e.g., 50:50 acetonitrile:water). Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and a gradient pump.
-
Chromatographic Conditions:
-
Set the column temperature to 25 °C.
-
Use a gradient elution from 10% to 90% mobile phase B (acetonitrile with 0.1% TFA) in mobile phase A (water with 0.1% TFA) over 20 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution profile at 214 nm and 254 nm.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks.
References
A Comparative Guide to Strategies for Reducing Asparagine-Related Side Reactions in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of asparagine (Asn) into peptide sequences is a critical step in the synthesis of many biologically active peptides. However, the presence of the side-chain amide group makes asparagine susceptible to undesirable side reactions, primarily dehydration to form a β-cyanoalanine residue and aspartimide formation, which can lead to a mixture of α- and β-peptides and racemization.[1][2][3] This guide provides an objective comparison of different strategies to mitigate these side reactions, with a focus on the implications of using Nα-protected asparagine with an unprotected side chain, such as in Z-Asn-OtBu, versus the more contemporary approach of employing side-chain protected derivatives.
The Challenge: Asparagine Side Reactions
During peptide synthesis, the activation of the C-terminal carboxyl group of an Nα-protected asparagine can lead to the dehydration of the side-chain amide, resulting in the formation of a nitrile.[1] This is particularly problematic when using carbodiimide-based coupling reagents. Another significant side reaction, aspartimide formation, occurs when the peptide backbone nitrogen attacks the side-chain amide, especially in sequences where asparagine is followed by a sterically unhindered amino acid like glycine.[2] This intramolecular cyclization is catalyzed by the basic conditions often used for Fmoc deprotection and can lead to a complex mixture of difficult-to-separate impurities.[2][3]
Strategies for Minimizing Side Reactions
Two primary strategies are employed to reduce asparagine-related side reactions:
-
Nα-Protection without Side-Chain Protection: This classical approach relies on the careful selection of coupling reagents and conditions to minimize side reactions. The compound this compound (Nα-benzyloxycarbonyl-L-asparagine tert-butyl ester) is an example of a building block used in this strategy, typically in solution-phase synthesis or Boc-based solid-phase peptide synthesis (SPPS).[4][5] The benzyloxycarbonyl (Z) group protects the Nα-amino group, while the tert-butyl (OtBu) ester protects the C-terminal carboxyl group.[6][7]
-
Nα-Protection with Side-Chain Protection: This is the most common and effective strategy in modern peptide synthesis, particularly in Fmoc-based SPPS.[4] A protecting group is attached to the side-chain amide of asparagine to prevent its participation in side reactions. Commonly used side-chain protecting groups include Trityl (Trt), 2,4,6-Trimethoxybenzyl (Tmob), and xanthenyl (Xan).[1][4][8]
Comparative Analysis of Protective Strategies
The choice of protective strategy has a significant impact on the purity and yield of the final peptide. The following table summarizes the key differences and performance of these strategies.
| Feature | Strategy 1: Nα-Protection without Side-Chain Protection (e.g., this compound) | Strategy 2: Nα-Protection with Side-Chain Protection (e.g., Fmoc-Asn(Trt)-OH) |
| Primary Application | Solution-phase synthesis, Boc-SPPS | Fmoc-SPPS |
| Effectiveness in Preventing Dehydration | Lower. Prone to nitrile formation, especially with carbodiimide reagents.[1] | High. The bulky side-chain protecting group sterically hinders dehydration.[4] |
| Effectiveness in Preventing Aspartimide Formation | Lower. The unprotected side-chain amide is susceptible to cyclization.[2] | High. The protected side-chain amide cannot participate in the cyclization reaction. |
| Coupling Conditions | Requires careful selection of non-carbodiimide coupling reagents (e.g., BOP, PyBOP) to minimize dehydration.[1] | Compatible with a wider range of coupling reagents. |
| Solubility | Unprotected asparagine derivatives can have poor solubility in organic solvents.[8] | Side-chain protection (e.g., Trt) generally improves the solubility of the amino acid derivative.[4] |
| Deprotection | Nα-Z group is removed by hydrogenolysis or strong acid; C-terminal OtBu by acid.[6][7] | Nα-Fmoc group is removed by mild base (e.g., piperidine); side-chain Trt group is removed by acid during final cleavage.[4] |
Experimental Protocols
General Protocol for Coupling of Nα-Protected Asparagine without Side-Chain Protection
This protocol is a generalized procedure for solution-phase coupling and requires careful optimization to minimize side reactions.
-
Activation: Dissolve this compound (1 equivalent) and the N-terminal deprotected amino acid or peptide ester (1 equivalent) in an appropriate solvent (e.g., DMF). Add a non-carbodiimide coupling reagent such as BOP (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Coupling: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.
-
Purification: Purify the resulting dipeptide by column chromatography.
Standard Protocol for Coupling of Fmoc-Asn(Trt)-OH in Fmoc-SPPS
This protocol outlines the standard procedure for incorporating a side-chain protected asparagine residue in solid-phase peptide synthesis.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: In a separate vessel, pre-activate Fmoc-Asn(Trt)-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents. The cycle of deprotection and coupling is repeated for the subsequent amino acids in the sequence.
Visualizing Reaction Pathways and Workflows
Asparagine Side Reactions
Caption: Major side reactions of asparagine in peptide synthesis.
Experimental Workflow Comparison
Caption: Comparison of workflows for incorporating asparagine.
Logical Decision Pathway for Asparagine Protection
Caption: Decision guide for asparagine protection strategy.
Conclusion
While the use of Nα-protected asparagine with an unprotected side chain, such as this compound, is a valid approach in certain synthetic contexts like solution-phase synthesis, it presents a higher risk of side reactions, including dehydration and aspartimide formation. For the synthesis of complex peptides, especially via Fmoc-SPPS, the use of side-chain protected asparagine derivatives, such as Fmoc-Asn(Trt)-OH, is the demonstrably superior strategy. This approach effectively suppresses side reactions, is compatible with a broader range of coupling conditions, and generally leads to higher purity and yield of the target peptide. The selection of the appropriate asparagine building block is therefore a critical determinant of the success of a peptide synthesis campaign.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Synthesis [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. This compound | C16H22N2O5 | CID 7015714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
Proper Disposal of Z-Asn-OtBu: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedural information for the proper disposal of Z-Asn-OtBu (N-α-Cbz-L-asparagine tert-butyl ester), a common reagent in peptide synthesis and drug development. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound and its waste with appropriate personal protective equipment (PPE). This is crucial to prevent skin and eye contact, as well as inhalation.
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or glasses with side shields | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and materials contaminated with it is through designated hazardous waste streams. Do not dispose of this chemical in standard trash or down the drain.
-
Waste Segregation and Collection:
-
Collect all solid this compound waste, including residual product and contaminated items such as weighing paper and pipette tips, in a dedicated, compatible, and clearly labeled hazardous waste container.
-
Suitable containers are typically made of glass or polyethylene and must have a tightly sealing lid.
-
Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "N-α-Cbz-L-asparagine tert-butyl ester".
-
Include the date of waste accumulation.
-
-
Storage of Hazardous Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with an accurate description of the waste contents.
-
-
Incineration as a Disposal Method:
-
A recommended disposal method for this type of chemical waste is incineration.[3]
-
This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[3] This procedure should only be carried out by qualified personnel at a licensed waste disposal facility.
-
Logical Flow for this compound Waste Management
The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
Regulatory Compliance
Disposal of chemical waste must be in strict accordance with all federal, state, and local environmental regulations.[1][3] In the United States, the Environmental Protection Agency (EPA) provides guidelines for the identification and listing of hazardous waste under 40 CFR Parts 261.[3] It is the responsibility of the user to ensure that all disposal activities are compliant with these regulations.[3]
It is also important to note that chemical products can degrade over time, potentially becoming more hazardous.[3] Therefore, it is advisable to avoid long-term storage of this compound and to request an updated Safety Data Sheet (SDS) for products that have been stored for extended periods.[3]
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling: Personal Protective Equipment for Z-Asn-OtBu
Recommended Personal Protective Equipment
A comprehensive PPE strategy is crucial to minimize exposure and ensure a safe laboratory environment. Based on the potential hazards of analogous compounds, the following PPE is recommended for handling Z-Asn-OtBu.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and absorption.[1][2][3] |
| Eye Protection | Safety goggles or eyeshields | To protect eyes from splashes or dust particles.[1][2][4] |
| Respiratory Protection | N95 or higher-rated dust respirator | To prevent inhalation of fine particles or aerosols, especially when handling the solid form.[2][4] A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated areas.[4] |
| Body Protection | Laboratory coat or a full suit | To protect skin and clothing from contamination.[1][4] |
| Foot Protection | Closed-toe shoes, potentially with shoe covers | To protect feet from spills.[4] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal minimizes risks and ensures regulatory compliance.
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Personal Hygiene: Wash hands thoroughly after handling the compound and before leaving the laboratory.[3][4]
-
Avoid Dust Generation: When working with the solid form, take care to avoid creating dust.[4]
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing papers, and pipette tips, should be considered hazardous waste.[1]
-
Containerization: Collect all waste in a clearly labeled, sealed, and compatible container.[1]
-
Institutional Guidelines: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
Experimental Protocol: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Suit: Put on the laboratory coat or full suit, ensuring it is securely fastened.
-
Respirator: If required, don the respirator, ensuring a proper fit and seal.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the gown or suit.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Gown/Suit: Remove the gown or suit by rolling it down and away from the body.
-
Eye Protection: Remove eye protection from the back of the head.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
